TAS4464 hydrochloride
Description
Propriétés
IUPAC Name |
4-amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[(sulfamoylamino)methyl]oxolan-2-yl]-5-[2-(2-ethoxy-6-fluorophenyl)ethynyl]pyrrolo[2,3-d]pyrimidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN6O6S.ClH/c1-2-33-14-5-3-4-13(22)12(14)7-6-11-9-28(20-16(11)19(23)25-10-26-20)21-18(30)17(29)15(34-21)8-27-35(24,31)32;/h3-5,9-10,15,17-18,21,27,29-30H,2,8H2,1H3,(H2,23,25,26)(H2,24,31,32);1H/t15-,17-,18-,21-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDCFJYCKNAWPTL-WVAMHNCPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC=C1)F)C#CC2=CN(C3=NC=NC(=C23)N)C4C(C(C(O4)CNS(=O)(=O)N)O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=CC=C1)F)C#CC2=CN(C3=NC=NC(=C23)N)[C@H]4[C@@H]([C@@H]([C@H](O4)CNS(=O)(=O)N)O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClFN6O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
TAS4464 Hydrochloride: A Deep Dive into its Mechanism of Action
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
TAS4464 hydrochloride is a potent and highly selective small-molecule inhibitor of the NEDD8-activating enzyme (NAE). By targeting NAE, TAS4464 disrupts the neddylation cascade, a crucial post-translational modification pathway. This inhibition leads to the inactivation of cullin-RING ligases (CRLs), the largest family of E3 ubiquitin ligases, resulting in the accumulation of various CRL substrate proteins. The downstream consequences of this action are profound, including cell cycle arrest, induction of apoptosis, and potent antitumor activity. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.
Core Mechanism of Action: Inhibition of the Neddylation Pathway
The primary mechanism of action of TAS4464 is the specific and potent inhibition of the NEDD8-activating enzyme (NAE). NAE is the E1 enzyme that initiates the neddylation cascade, a process analogous to ubiquitination, where the ubiquitin-like protein NEDD8 is conjugated to target proteins. The most critical substrates of neddylation are the cullin proteins, which form the scaffold of cullin-RING E3 ubiquitin ligases (CRLs).
By inhibiting NAE, TAS4464 prevents the transfer of NEDD8 to its cognate E2 conjugating enzyme, thereby blocking the neddylation and subsequent activation of CRLs.[1][2][3] Inactivated CRLs are unable to polyubiquitinate their substrate proteins, leading to the accumulation of these substrates within the cell.[1][2] Many of these substrates are key regulators of critical cellular processes, and their accumulation triggers cellular stress, cell cycle arrest, and ultimately, apoptosis.[2]
Signaling Pathway Diagram
References
What is the function of TAS4464 hydrochloride?
An In-depth Technical Guide to TAS4464 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Core Function and Mechanism of Action
This compound is a highly potent and selective, mechanism-based inhibitor of the NEDD8-activating enzyme (NAE).[1][2][3][4][5] NAE is the essential E1 enzyme that initiates the neddylation cascade, a crucial post-translational modification pathway.[6][7] By inhibiting NAE, TAS4464 prevents the conjugation of NEDD8 (Neural precursor cell expressed, developmentally down-regulated 8) to proteins, most notably the cullin subunits of Cullin-RING E3 ubiquitin ligases (CRLs).[1][4]
The inactivation of CRLs leads to the accumulation of various substrate proteins that are normally targeted for proteasomal degradation.[1][4] This disruption of protein homeostasis interferes with critical cellular processes, including cell cycle progression, DNA damage response, and cell survival, ultimately inducing apoptosis in cancer cells.[1][8] TAS4464 has demonstrated broad antiproliferative activity across numerous cancer cell lines and in patient-derived tumor cells.[6][7]
Signaling Pathway of TAS4464 Action
The primary mechanism of TAS4464 involves the disruption of the neddylation pathway, which has significant downstream consequences. The process begins with the inhibition of NAE and culminates in the induction of apoptosis through multiple pathways.
Caption: Mechanism of TAS4464-mediated inhibition of the neddylation pathway.
Apoptosis Induction in Acute Myeloid Leukemia (AML)
In AML, TAS4464 has been shown to activate both the intrinsic and extrinsic apoptotic pathways. This is mediated by the accumulation of the CRL substrate c-Myc, which in turn transcriptionally upregulates the pro-apoptotic protein NOXA and downregulates the anti-apoptotic protein c-FLIP.[8][9]
Caption: Apoptotic pathways activated by TAS4464 in AML models.
Quantitative Data
TAS4464 exhibits high potency in enzymatic and cellular assays, surpassing the first-generation NAE inhibitor, MLN4924.[1][6]
Table 1: In Vitro Potency of TAS4464
| Target/Assay | Parameter | Value | Reference |
|---|---|---|---|
| NEDD8-Activating Enzyme (NAE) | IC₅₀ | 0.955 nM | [2][3][5] |
| Ubiquitin Activating Enzyme (UAE) | Selectivity | Selective for NAE | [1][6][10] |
| SUMO Activating Enzyme (SAE) | Selectivity | Selective for NAE |[1][6][10] |
Table 2: Preclinical Antitumor Activity of TAS4464
| Cancer Model | Dosing Schedule | Outcome | Reference |
|---|---|---|---|
| CCRF-CEM Xenograft (ALL) | 100 mg/kg, weekly, IV | Complete tumor regression | [10] |
| GRANTA-519 Xenograft (MCL) | 100 mg/kg, weekly or twice weekly, IV | Significant antitumor activity | [1] |
| SU-CCS-1 Xenograft (Sarcoma) | - | Significant antitumor activity | [1] |
| LU5266 Xenograft (SCLC PDX) | Weekly or twice weekly for 3 weeks | Complete tumor regression in majority | [1] |
| TMD8-Luc Systemic Model | - | Significantly prolonged survival | [1] |
| AML Xenograft Model | 100 mg/kg, twice weekly for 3 weeks, IV | Complete tumor remission |[9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used to characterize the function of TAS4464.
Protocol 1: In Vitro NAE Inhibition Assay
This assay quantifies the inhibitory activity of TAS4464 against the NAE enzyme.
Caption: General workflow for an in vitro NAE enzyme inhibition assay.
-
Methodology: The assay measures the ATP-dependent formation of the NAE-NEDD8 intermediate. TAS4464 is serially diluted and added to the reaction. The concentration at which 50% of the enzyme activity is inhibited (IC₅₀) is determined by fitting the data to a four-parameter logistic curve.[2][10]
Protocol 2: Western Blot for Target Engagement and Substrate Accumulation
This protocol is used to confirm that TAS4464 inhibits neddylation in cells, leading to the accumulation of CRL substrates.
Caption: Standard experimental workflow for Western blot analysis.
-
Methodology: Human cancer cell lines (e.g., CCRF-CEM) are treated with TAS4464 for a specified duration (e.g., 4 hours).[1] Cell lysates are then subjected to SDS-PAGE and Western blotting. Membranes are probed with antibodies specific for neddylated cullins and known CRL substrates like CDT1, p27, and phosphorylated IκBα to observe dose-dependent changes.[1][6]
Protocol 3: In Vivo Xenograft Efficacy Study
This protocol assesses the antitumor efficacy of TAS4464 in a living organism.
-
Methodology: Human tumor cells (e.g., GRANTA-519, LU5266) are subcutaneously implanted into immunodeficient mice.[1] Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups. TAS4464 is administered intravenously (IV) on a specified schedule (e.g., 100 mg/kg, twice weekly).[1][9] Tumor volume and body weight are measured regularly. At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blot) to confirm in vivo target inhibition.[1]
Clinical Development and Considerations
A first-in-human Phase 1 study of TAS4464 was conducted in patients with advanced solid tumors.[11][12] The study aimed to determine the maximum tolerated dose (MTD). However, the MTD could not be determined due to dose-limiting toxicities related to abnormal liver function tests.[11] These findings suggest that liver function requires careful monitoring in any future clinical evaluation of TAS4464.[11] Despite this setback in solid tumors, the potent preclinical activity, particularly in hematologic malignancy models, indicates that TAS4464 remains a promising therapeutic agent worthy of further investigation.[6][9]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | NEDD8 | E1/E2/E3 Enzyme | TargetMol [targetmol.com]
- 4. Facebook [cancer.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. TAS4464, A Highly Potent and Selective Inhibitor of NEDD8-Activating Enzyme, Suppresses Neddylation and Shows Antitumor Activity in Diverse Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. TAS4464, a NEDD8-activating enzyme inhibitor, activates both intrinsic and extrinsic apoptotic pathways via c-Myc-mediated regulation in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. TAS4464, a NEDD8-activating enzyme inhibitor, activates both intrinsic and extrinsic apoptotic pathways via c-Myc-mediated regulation in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. A first-in-human, phase 1 study of the NEDD8 activating enzyme E1 inhibitor TAS4464 in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A first-in-human, phase 1 study of the NEDD8 activating enzyme E1 inhibitor TAS4464 in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
TAS4464 Hydrochloride: A Technical Guide to its Discovery, Development, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
TAS4464 hydrochloride is a potent and highly selective small molecule inhibitor of the NEDD8-activating enzyme (NAE).[1][2] NAE is the crucial E1 enzyme in the neddylation pathway, a post-translational modification process essential for the activity of Cullin-RING ligases (CRLs), the largest family of E3 ubiquitin ligases. By inhibiting NAE, TAS4464 disrupts the CRL-mediated ubiquitination and subsequent degradation of a multitude of substrate proteins involved in critical cellular processes. This disruption leads to the accumulation of tumor-suppressive proteins, cell cycle arrest, and apoptosis in cancer cells. This technical guide provides an in-depth overview of the discovery and development of TAS4464, detailing its mechanism of action, preclinical pharmacology, and clinical evaluation. It includes a summary of key quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Introduction: The Neddylation Pathway as a Therapeutic Target
The ubiquitin-proteasome system is a critical regulator of protein homeostasis, and its dysregulation is a hallmark of many cancers. The neddylation pathway, a parallel process to ubiquitination, involves the covalent conjugation of the ubiquitin-like protein NEDD8 to target proteins. The primary substrates of neddylation are the cullin proteins, which form the scaffold of CRLs. Neddylation of cullins is essential for their conformational activation, enabling them to mediate the ubiquitination and subsequent proteasomal degradation of a wide array of substrate proteins. These substrates include key regulators of the cell cycle, DNA replication, and signal transduction.
The pivotal role of the NAE in initiating the neddylation cascade makes it an attractive target for therapeutic intervention in oncology.[3] Inhibition of NAE leads to the inactivation of CRLs, resulting in the accumulation of their substrates, many of which are tumor suppressors. This accumulation can trigger cell cycle arrest, senescence, and apoptosis, thereby inhibiting tumor growth.
Discovery and Preclinical Development of this compound
TAS4464 was discovered and synthesized by Taiho Pharmaceutical Co., Ltd. through a process of library screening and structure-based design.[4] It was identified as a highly potent and selective inhibitor of NAE.
Mechanism of Action
TAS4464 is a mechanism-based inhibitor of NAE.[5] It forms a covalent adduct with NEDD8 in an ATP-dependent manner, which then binds to NAE, leading to its inhibition.[4][5] This selective inhibition of NAE prevents the transfer of NEDD8 to its E2 conjugating enzyme, thereby blocking the entire neddylation cascade.
The primary downstream effect of NAE inhibition by TAS4464 is the inactivation of CRLs. This leads to the accumulation of various CRL substrate proteins, including:
-
CDT1: A DNA replication licensing factor. Its accumulation contributes to cell cycle arrest.
-
p27: A cyclin-dependent kinase inhibitor. Its accumulation leads to G1 cell cycle arrest.
-
Phosphorylated IκBα: An inhibitor of the NF-κB signaling pathway. Its accumulation suppresses NF-κB activity, which is often pro-survival in cancer cells.[2][3][4]
In acute myeloid leukemia (AML) cells, TAS4464 has been shown to induce apoptosis through both the intrinsic and extrinsic pathways. This is mediated by the accumulation of the CRL substrate c-Myc, which in turn transcriptionally upregulates the pro-apoptotic protein NOXA and downregulates the anti-apoptotic protein c-FLIP.[6]
Signaling Pathway
The following diagram illustrates the mechanism of action of TAS4464 in the neddylation pathway.
Quantitative Data Summary
The preclinical development of TAS4464 generated a substantial amount of quantitative data, which is summarized in the tables below for easy comparison.
Table 1: In Vitro Enzyme Inhibition
| Enzyme | TAS4464 IC50 (nM) | MLN4924 IC50 (nM) | Selectivity (vs. NAE) |
| NAE | 0.955[4] | 10.5[4] | - |
| UAE | 449[4] | Not Reported | ~470-fold |
| SAE | 1280[4] | Not Reported | ~1340-fold |
Table 2: In Vitro Anti-proliferative Activity (72-hour treatment)
| Cell Line | Cancer Type | TAS4464 GI50 (µM) |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 0.002 |
| GRANTA-519 | Mantle Cell Lymphoma | 0.003 |
| SU-CCS-1 | Clear Cell Sarcoma | 0.015 |
| A549 | Non-Small Cell Lung Cancer | 0.021 |
| HCT116 | Colorectal Carcinoma | 0.012 |
Data extracted from Yoshimura et al., Mol Cancer Ther, 2019.
Table 3: In Vivo Antitumor Efficacy in Xenograft Models
| Model | Cancer Type | Dosing Schedule | Tumor Growth Inhibition (%) |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 100 mg/kg, weekly, IV | >100 (Regression) |
| GRANTA-519 | Mantle Cell Lymphoma | 100 mg/kg, weekly, IV | >100 (Regression) |
| SU-CCS-1 | Clear Cell Sarcoma | 100 mg/kg, weekly, IV | 98 |
| LU5266 (PDX) | Small Cell Lung Cancer | 75 mg/kg, weekly, IV | >100 (Regression) |
Data extracted from Yoshimura et al., Mol Cancer Ther, 2019.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
NAE Enzyme Inhibition Assay (E1-E2 Transition Assay)
This assay measures the transfer of biotinylated ubiquitin-like proteins (Ubl) from the E1 enzyme to the E2 enzyme.
Workflow Diagram:
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine the following reagents in reaction buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT):
-
Recombinant human NAE (E1 enzyme)
-
Recombinant human UBE2M (E2 enzyme)
-
Biotinylated NEDD8
-
ATP
-
Varying concentrations of TAS4464 or DMSO vehicle control.
-
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).
-
Quenching: Stop the reaction by adding non-reducing SDS-PAGE sample buffer.
-
Electrophoresis: Separate the reaction products by SDS-PAGE.
-
Western Blotting: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Detection: Probe the membrane with streptavidin-HRP to detect the biotinylated NEDD8 that has been transferred to UBE2M.
-
Analysis: Quantify the band intensity of the Biotin-NEDD8-UBE2M conjugate. The IC50 value is calculated as the concentration of TAS4464 that inhibits the formation of this conjugate by 50% compared to the vehicle control.
Cell Viability Assay
This assay determines the effect of TAS4464 on the proliferation of cancer cell lines.
Methodology:
-
Cell Seeding: Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of TAS4464 or DMSO vehicle control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Measurement: Measure cell viability using a commercially available kit such as CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Calculate the half-maximal growth inhibitory concentration (GI50) by fitting the dose-response data to a four-parameter logistic curve.
Western Blot Analysis for CRL Substrates
This method is used to detect the accumulation of CRL substrate proteins following TAS4464 treatment.
Methodology:
-
Cell Treatment: Treat cancer cells with various concentrations of TAS4464 or DMSO for a specified time (e.g., 4 to 24 hours).
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against CRL substrates (e.g., CDT1, p27, phosphorylated IκBα) and a loading control (e.g., β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Human Tumor Xenograft Model
This in vivo model assesses the antitumor activity of TAS4464.
Methodology:
-
Cell Implantation: Subcutaneously implant human cancer cells (e.g., CCRF-CEM) into the flank of immunocompromised mice (e.g., NOD-SCID).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer TAS4464 intravenously at the specified dose and schedule (e.g., 100 mg/kg, weekly). The control group receives the vehicle.
-
Tumor Measurement: Measure tumor volume with calipers at regular intervals.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., western blotting for CRL substrates).
Clinical Development
Based on its promising preclinical activity, this compound entered a first-in-human, open-label, multicenter Phase 1 clinical trial in patients with advanced solid tumors (NCT02978235).[7][8] The study aimed to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of TAS4464. The starting dose was 10 mg/m², administered as a weekly intravenous infusion.[7] The most common treatment-related adverse events were abnormal liver function tests and gastrointestinal effects.[8]
Conclusion
This compound is a potent and selective NAE inhibitor with a well-defined mechanism of action that leads to the accumulation of tumor-suppressive CRL substrates and subsequent cancer cell death. It has demonstrated significant antitumor activity in a broad range of preclinical cancer models, including both hematological malignancies and solid tumors.[2] The ongoing clinical evaluation will further delineate the safety and efficacy of TAS4464 as a novel therapeutic agent for the treatment of cancer. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and clinicians interested in the continued development and application of this promising NAE inhibitor.
References
- 1. selleckchem.com [selleckchem.com]
- 2. US20250000859A1 - Use of gcn2 inhibitors in treating cancer - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A first-in-human, phase 1 study of the NEDD8 activating enzyme E1 inhibitor TAS4464 in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US9114149B2 - [CU(thp)4]n[X]-n compounds for the treatment of a broad range of human solid tumors, including refractory tumors - Google Patents [patents.google.com]
TAS4464 Hydrochloride: A Potent and Selective NEDD8-Activating Enzyme Inhibitor for Cancer Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
TAS4464 hydrochloride is a novel, potent, and highly selective small-molecule inhibitor of the NEDD8-activating enzyme (NAE). By targeting the initial step in the neddylation pathway, TAS4464 effectively disrupts the activity of cullin-RING ubiquitin ligases (CRLs), leading to the accumulation of CRL substrate proteins and subsequent induction of apoptosis in cancer cells. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental methodologies associated with this compound, serving as a valuable resource for researchers in oncology and drug development.
Chemical Structure and Physicochemical Properties
This compound is a complex heterocyclic molecule with the chemical formula C21H24ClFN6O6S.[1] Its structure is characterized by a pyrrolo[2,3-d]pyrimidine core linked to a fluorinated ethoxyphenyl group and a sulfamoylated ribofuranosyl moiety. The hydrochloride salt enhances the compound's solubility and suitability for pharmaceutical development.
| Property | Value | Reference |
| Chemical Formula | C21H24ClFN6O6S | [1] |
| Molecular Weight | 542.97 g/mol | [1] |
| CAS Number | 1848959-11-4 | [1] |
| IUPAC Name | 4-amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[(sulfamoylamino)methyl]oxolan-2-yl]-5-[2-(2-ethoxy-6-fluorophenyl)ethynyl]pyrrolo[2,3-d]pyrimidine;hydrochloride | |
| Appearance | Solid | [2] |
| Solubility | DMSO: 83.33 mg/mL (153.47 mM) (requires sonication) H₂O: 5 mg/mL (9.21 mM) (requires sonication and heating to 60°C) | [2] |
| Storage | Solid: 4°C, sealed from moisture. In Solvent: -80°C for up to 6 months; -20°C for up to 1 month. | [2] |
Mechanism of Action: Inhibition of the Neddylation Pathway
TAS4464 exerts its anti-cancer effects by inhibiting the NEDD8-activating enzyme (NAE), the crucial E1 enzyme that initiates the neddylation cascade. This pathway is essential for the activation of cullin-RING ubiquitin ligases (CRLs), the largest family of E3 ubiquitin ligases.
The Neddylation Cascade
The neddylation pathway is a multi-step enzymatic process analogous to ubiquitination:
-
Activation: NAE, a heterodimer of NAE1 and UBA3, activates the ubiquitin-like protein NEDD8 in an ATP-dependent manner.
-
Conjugation: The activated NEDD8 is transferred to an E2 conjugating enzyme, primarily UBE2M or UBE2F.
-
Ligation: An E3 ligase facilitates the covalent attachment of NEDD8 to a lysine residue on a cullin protein, a core scaffold component of CRL complexes.
Inhibition by TAS4464
TAS4464 acts as a mechanism-based inhibitor of NAE. It forms a covalent adduct with NEDD8 at the active site of the enzyme, preventing the transfer of NEDD8 to the E2 enzyme. This blockade of the neddylation pathway leads to the inactivation of CRLs.
Downstream Consequences of NAE Inhibition
The inactivation of CRLs results in the accumulation of their substrate proteins, many of which are key regulators of cell cycle progression and survival. In cancer cells, the accumulation of these substrates, such as p27, CDT1, and phosphorylated IκBα, disrupts normal cellular processes and triggers apoptosis.[3][4]
Caption: The Neddylation Pathway and its inhibition by TAS4464.
Experimental Protocols
This section details key experimental methodologies used to characterize the activity of this compound.
NAE Enzyme Inhibition Assay (E1-E2 Transition Assay)
This assay measures the ability of TAS4464 to inhibit the transfer of NEDD8 from the NAE (E1) to the E2 conjugating enzyme.
-
Reagents:
-
Recombinant human NAE enzyme
-
Recombinant human UBE2M (E2 enzyme)
-
Biotinylated NEDD8
-
ATP
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
-
This compound dissolved in DMSO
-
-
Protocol:
-
Prepare a reaction mixture containing NAE enzyme, UBE2M, and biotinylated NEDD8 in assay buffer.
-
Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixture.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE and transfer to a nitrocellulose membrane.
-
Detect the biotinylated NEDD8 transferred to UBE2M using streptavidin-HRP and a chemiluminescent substrate.
-
Quantify the band intensities to determine the IC50 value of TAS4464.
-
Cell Viability Assay
This assay assesses the cytotoxic effects of TAS4464 on cancer cell lines.
-
Reagents:
-
Cancer cell line of interest (e.g., CCRF-CEM, MM.1S)
-
Complete cell culture medium
-
This compound dissolved in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or DMSO (vehicle control) for 72 hours.
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).
-
Immunoblotting for Cullin Neddylation
This method is used to confirm the inhibition of neddylation in cells treated with TAS4464 by observing the reduction of neddylated cullins and the accumulation of CRL substrates.
-
Reagents:
-
Cancer cell line
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-NEDD8, anti-Cullin-1, anti-p27, anti-CDT1)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
-
Protocol:
-
Treat cells with varying concentrations of this compound for a specified time (e.g., 4-24 hours).
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL reagent and an imaging system.
-
Caption: Workflow for Immunoblotting to Detect Cullin Neddylation.
Preclinical Antitumor Activity
TAS4464 has demonstrated potent antitumor activity in a wide range of preclinical models, including both hematological malignancies and solid tumors.
| Parameter | Value | Reference |
| NAE IC50 | 0.955 nM | [5] |
| Cellular Neddylation Inhibition (CCRF-CEM) | Dose-dependent decrease in neddylated cullin with accumulation of CRL substrates (CDT1, NRF2, p-IκBα, p27) after 4-hour treatment. | [1] |
| In Vitro Growth Inhibition (GI50) | Potent activity against a broad panel of cancer cell lines, particularly those of hematologic origin. | [1] |
| In Vivo Efficacy (CCRF-CEM Xenograft) | Weekly or twice-weekly intravenous administration led to significant tumor growth inhibition and, in some cases, complete tumor regression. | [1] |
Conclusion
This compound is a promising, highly potent, and selective NAE inhibitor with a well-defined mechanism of action. Its ability to disrupt the neddylation pathway and induce apoptosis in cancer cells has been demonstrated in a variety of preclinical models. The data presented in this guide underscore the potential of TAS4464 as a novel therapeutic agent for the treatment of various cancers. Further clinical investigation is warranted to fully elucidate its safety and efficacy in patients.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Activity of TAS4464, a novel NEDD8 activating enzyme E1 inhibitor, against multiple myeloma via inactivation of nuclear factor κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TAS4464, a NEDD8-activating enzyme inhibitor, activates both intrinsic and extrinsic apoptotic pathways via c-Myc-mediated regulation in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
TAS4464 Hydrochloride: A Technical Guide to its Target Protein Interaction and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
TAS4464 hydrochloride is a potent and highly selective small-molecule inhibitor of the NEDD8-activating enzyme (NAE).[1][2][3] NAE is the essential E1 enzyme that initiates the neddylation cascade, a crucial post-translational modification pathway that regulates the activity of Cullin-RING ligases (CRLs), the largest family of E3 ubiquitin ligases. By inhibiting NAE, TAS4464 disrupts the CRL-mediated ubiquitination and subsequent degradation of a multitude of proteins involved in critical cellular processes, leading to cell cycle arrest, apoptosis, and potent antitumor activity. This technical guide provides an in-depth overview of the target protein interaction, mechanism of action, and experimental data related to this compound.
Target Protein Interaction and Quantitative Data
This compound is a mechanism-based inhibitor of NAE, forming a NEDD8-TAS4464 adduct that leads to nanomolar inhibition of the enzyme.[4] Its high potency and selectivity are key characteristics that distinguish it from other NAE inhibitors.
In Vitro Efficacy and Selectivity
TAS4464 demonstrates potent inhibition of NAE with an IC50 in the low nanomolar range. It exhibits significant selectivity for NAE over other E1 activating enzymes, such as the ubiquitin-activating enzyme (UAE) and SUMO-activating enzyme (SAE).[4]
| Parameter | Enzyme | Value | Reference |
| IC50 | NAE | 0.955 nM | [3] |
| IC50 | NAE | 0.96 nM | [4] |
| IC50 | SAE | 1280 nM | [4] |
| IC50 | UAE | 449 nM | [4] |
Anti-proliferative Activity in Cancer Cell Lines
TAS4464 exhibits widespread anti-proliferative activity across a broad panel of human cancer cell lines, with particular sensitivity observed in hematological malignancies.[1][4] A comprehensive study by Yoshimura et al. (2019) in Molecular Cancer Therapeutics profiled TAS4464 against 240 human tumor cell lines, and the detailed IC50 values are available in the supplementary data of that publication.[1]
Preclinical and Clinical Pharmacokinetics
In preclinical xenograft models, weekly intravenous administration of TAS4464 at doses such as 100 mg/kg has demonstrated significant antitumor efficacy.[1] A first-in-human Phase 1 clinical trial in patients with advanced solid tumors initiated dosing at 10 mg/m².[5]
Mechanism of Action
The primary mechanism of action of TAS4464 is the inhibition of the NEDD8-activating enzyme (NAE), which disrupts the neddylation cycle. This leads to the inactivation of Cullin-RING E3 ubiquitin ligases (CRLs) and the subsequent accumulation of their substrate proteins, ultimately triggering apoptosis in cancer cells.
The Neddylation Pathway and its Inhibition by TAS4464
Neddylation is a three-step enzymatic cascade analogous to ubiquitination, involving an E1 activating enzyme (NAE), an E2 conjugating enzyme (UBC12 or UBE2F), and various E3 ligases. NAE activates NEDD8, a ubiquitin-like protein, which is then transferred to a cullin subunit of a CRL complex. This neddylation of the cullin is essential for the CRL's ubiquitin ligase activity. TAS4464 binds to and inhibits NAE, preventing the initial activation of NEDD8 and thereby halting the entire neddylation process.
References
In Vitro Preclinical Profile of TAS4464 Hydrochloride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro preclinical data for TAS4464 hydrochloride, a highly potent and selective inhibitor of the NEDD8-activating enzyme (NAE). The information presented here, including quantitative data, detailed experimental methodologies, and pathway diagrams, is intended to support further research and development of this compound as a potential anti-cancer therapeutic.
Core Mechanism of Action
TAS4464 is a mechanism-based inhibitor of NAE, the essential E1 enzyme in the neddylation pathway.[1][2] Neddylation is a post-translational modification process crucial for the activity of cullin-RING ubiquitin ligase complexes (CRLs), which in turn regulate the degradation of numerous proteins involved in critical cellular processes.[1][3] By forming an NEDD8-TAS4464 adduct, TAS4464 inhibits NAE, leading to the inactivation of CRLs.[2][4] This inactivation results in the accumulation of various CRL substrate proteins, such as CDT1, p27, and phosphorylated IκBα, ultimately disrupting cell cycle regulation, inducing apoptosis, and inhibiting tumor cell proliferation and survival.[1][3][4][5][6]
Quantitative In Vitro Data
The following tables summarize the key quantitative data from in vitro studies of this compound, demonstrating its potency and broad anti-proliferative activity.
Table 1: Enzyme Inhibitory Potency
| Target Enzyme | IC50 (nM) | Selectivity Notes |
| NEDD8-activating enzyme (NAE) | 0.955[5][6] | Highly selective for NAE over other E1 enzymes like UAE and SAE.[1][2][5][7][8] |
Table 2: Anti-proliferative Activity in Cancer Cell Lines (72-hour treatment)
| Cell Line | Cancer Type | IC50 (µM) for TAS4464 | IC50 (µM) for MLN4924 | Fold Potency (MLN4924/TAS4464) |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 0.003 | 0.019 | 6.3 |
| GRANTA-519 | Mantle Cell Lymphoma | 0.002 | 0.018 | 9.0 |
| NCI-H460 | Non-Small Cell Lung Cancer | 0.014 | 0.045 | 3.2 |
| HCT116 | Colorectal Carcinoma | 0.007 | 0.041 | 5.9 |
| SU-CCS-1 | Clear Cell Sarcoma | 0.001 | 0.064 | 64.0 |
Data presented in this table is a selection from a broader panel of 240 human tumor cell lines where TAS4464 demonstrated widespread anti-proliferative activity.[1]
Key In Vitro Experimental Protocols
Detailed methodologies for the key experiments that form the basis of the presented data are outlined below.
NAE Enzyme Inhibition Assay
This assay quantifies the inhibitory activity of TAS4464 against the NEDD8-activating enzyme.
-
Reagents: Recombinant NAE enzyme, NEDD8, E2 enzyme (Ubc12), ATP, and the test compound (TAS4464).
-
Procedure:
-
The NAE enzyme is incubated with varying concentrations of TAS4464.
-
The enzymatic reaction is initiated by the addition of NEDD8, Ubc12, and ATP.
-
The reaction measures the transfer of NEDD8 from NAE to Ubc12, often detected through methods like fluorescence polarization or radioisotope incorporation.
-
The concentration of TAS4464 that inhibits 50% of the NAE activity (IC50) is determined by plotting the enzyme activity against the inhibitor concentration.
-
Cell Proliferation (Growth Inhibition) Assay
This assay determines the cytotoxic and anti-proliferative effects of TAS4464 on cancer cell lines.
-
Cell Culture: Human cancer cell lines are cultured in appropriate media and conditions.
-
Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of TAS4464 for a specified duration (e.g., 72 hours).
-
Viability Measurement: Cell viability is assessed using a colorimetric or fluorometric assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% growth inhibition, is determined from the dose-response curve.
Immunoblotting (Western Blot) for Protein Accumulation
This technique is used to detect the accumulation of specific CRL substrate proteins following treatment with TAS4464.
-
Cell Lysis: Cancer cells are treated with TAS4464 for a defined period (e.g., 4 hours). Following treatment, the cells are lysed to extract total cellular proteins.
-
Protein Quantification: The concentration of the extracted proteins is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunodetection: The membrane is incubated with primary antibodies specific to the target proteins (e.g., neddylated cullin, CDT1, p27, phosphorylated IκBα). Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that allows for detection.
-
Visualization: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands indicates the relative abundance of the target protein.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by TAS4464 and the general workflow of the in vitro experiments.
Caption: Mechanism of action of TAS4464 in the neddylation pathway.
Caption: General workflow for in vitro evaluation of TAS4464.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. TAS4464, A Highly Potent and Selective Inhibitor of NEDD8-Activating Enzyme, Suppresses Neddylation and Shows Antitumor Activity in Diverse Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] TAS4464, A Highly Potent and Selective Inhibitor of NEDD8-Activating Enzyme, Suppresses Neddylation and Shows Antitumor Activity in Diverse Cancer Models | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to TAS4464 Hydrochloride for Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of TAS4464 hydrochloride, a highly potent and selective inhibitor of the NEDD8-Activating Enzyme (NAE), for its application in cancer cell line studies. This document details its mechanism of action, summarizes key quantitative data from preclinical studies, outlines experimental protocols, and visualizes relevant biological pathways and workflows.
Introduction to TAS4464
TAS4464 is a novel, mechanism-based inhibitor of the NAE, a critical E1 enzyme in the neddylation pathway.[1] The neddylation pathway is a post-translational modification process essential for the activity of cullin-RING ubiquitin ligases (CRLs), which are major regulators of protein degradation.[2][3] Hyperactivation of CRLs is observed in several cancer types, making NAE a compelling therapeutic target.[2] TAS4464 has demonstrated greater potency than the known NAE inhibitor MLN4924 (pevonedistat) in both enzymatic and cellular assays and shows broad antiproliferative activity across a wide range of cancer cell lines and patient-derived tumor cells.[3][4][5]
Mechanism of Action
TAS4464 selectively inhibits NAE, preventing the transfer of the ubiquitin-like protein NEDD8 to its E2 conjugating enzyme.[2][3] This inhibition blocks the activation of CRLs.[3] Inactivated CRLs are unable to ubiquitinate their substrate proteins, leading to the accumulation of key tumor-suppressive and cell cycle regulatory proteins.[2][3] This disruption of protein homeostasis induces cell cycle arrest and apoptosis in cancer cells.[6] Specifically, TAS4464 treatment leads to the accumulation of CRL substrates such as CDT1, p27, and phosphorylated IκBα.[3][4] The accumulation of phosphorylated IκBα, an inhibitor of the NF-κB pathway, suggests that TAS4464's antitumor activity is, in part, mediated through the inhibition of both canonical and noncanonical NF-κB signaling.[7][8]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. TAS4464, A Highly Potent and Selective Inhibitor of NEDD8-Activating Enzyme, Suppresses Neddylation and Shows Antitumor Activity in Diverse Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Targeting NEDD8-activating enzyme for cancer therapy: developments, clinical trials, challenges and future research directions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A first-in-human, phase 1 study of the NEDD8 activating enzyme E1 inhibitor TAS4464 in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
The Pharmacological Profile of TAS4464 Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
TAS4464 hydrochloride is a potent and highly selective, first-in-class small molecule inhibitor of the NEDD8-activating enzyme (NAE).[1][2][3] By targeting the initial step of the neddylation cascade, TAS4464 effectively disrupts the function of Cullin-RING ligases (CRLs), leading to the accumulation of CRL substrate proteins and subsequent induction of cell cycle arrest and apoptosis in cancer cells.[2][4] Preclinical studies have demonstrated its broad-spectrum antitumor activity in both hematological and solid tumor models.[3][5] A first-in-human Phase 1 clinical trial has provided initial safety, pharmacokinetic, and pharmacodynamic data. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental methodologies.
Mechanism of Action
TAS4464 is a mechanism-based inhibitor of NAE, the E1 enzyme that initiates the neddylation pathway.[6] Neddylation is a post-translational modification process analogous to ubiquitination, where the ubiquitin-like protein NEDD8 is conjugated to substrate proteins, most notably the cullin family of proteins.[7] This process is critical for the activation of CRLs, the largest family of E3 ubiquitin ligases, which target a wide array of proteins for proteasomal degradation.[7][8]
By selectively inhibiting NAE, TAS4464 prevents the transfer of NEDD8 to its E2 conjugating enzyme, thereby blocking the neddylation and activation of cullins.[2][6] This leads to the inactivation of CRLs and the subsequent accumulation of their substrate proteins, which include key regulators of cell cycle progression and cell survival such as CDT1, p27, and phosphorylated IκBα.[2][3][5] The accumulation of these substrates disrupts normal cellular processes, leading to cell cycle arrest, DNA damage, and ultimately, apoptosis in cancer cells.[4][8]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Inhibitory Activity
| Target/Assay | IC50 (nM) | Cell Line/System | Reference |
| NEDD8 Activating Enzyme (NAE) | 0.955 | Cell-free assay | [1][9] |
| SUMO Activating Enzyme (SAE) | 1280 | Cell-free assay | [4] |
| Ubiquitin Activating Enzyme (UAE) | 449 | Cell-free assay | [4] |
Table 2: In Vitro Anti-proliferative Activity (IC50, nM)
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 1.6 - 460 | [4] |
| Patient-derived | Acute Myeloid Leukemia (AML) | 1.60 - 460.00 | [4] |
| Patient-derived | Diffuse Large B-cell Lymphoma (DLBCL) | 0.70 - 4223.00 | [4] |
| Patient-derived | Small Cell Lung Cancer (SCLC) | 0.2 | [4] |
Table 3: Preclinical and Clinical Pharmacokinetic Parameters
| Species | Dosing | Cmax | AUC | Reference |
| Mouse (CCRF-CEM xenograft) | 100 mg/kg (IV, single dose) | - | - | [6] |
| Human (Phase 1) | 10-56 mg/m² (IV, weekly) | Dose-dependent | 334 to 3033 ng•hr/mL | [1] |
Experimental Protocols
This section details the methodologies for key experiments cited in the pharmacological profiling of TAS4464.
NEDD8-Activating Enzyme (NAE) Inhibition Assay
A cell-free enzymatic assay is used to determine the inhibitory activity of TAS4464 against NAE. While specific proprietary details of the assay used for TAS4464 are not publicly available, a general protocol for an in vitro NAE assay is as follows:
Principle: The assay measures the transfer of NEDD8 from the E1 enzyme (NAE) to the E2 enzyme (Ubc12), which is an ATP-dependent process. Inhibition of NAE by TAS4464 reduces the formation of the NEDD8-E2 conjugate.
Generalized Protocol:
-
Reaction Mixture Preparation: A reaction buffer containing recombinant human NAE, Ubc12, and NEDD8 is prepared.
-
Compound Incubation: TAS4464 at various concentrations is pre-incubated with the NAE enzyme.
-
Reaction Initiation: The reaction is initiated by the addition of ATP.
-
Reaction Termination: After a defined incubation period, the reaction is stopped by adding a quenching buffer.
-
Detection: The formation of the NEDD8-Ubc12 conjugate is quantified, typically using methods like HTRF (Homogeneous Time-Resolved Fluorescence) or by detecting the depletion of a labeled substrate.[4]
Cell Viability Assay
The anti-proliferative activity of TAS4464 is assessed using a luminescence-based cell viability assay.
Principle: The CellTiter-Glo® 3D Cell Viability Assay quantifies ATP, an indicator of metabolically active cells. A decrease in ATP levels corresponds to a reduction in cell viability.
Detailed Protocol (based on manufacturer's instructions): [2][3][5][10][11]
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere or form spheroids.
-
Compound Treatment: Cells are treated with a serial dilution of this compound or vehicle control for a specified duration (e.g., 72 hours).[1]
-
Reagent Preparation: The CellTiter-Glo® 3D Reagent is thawed and equilibrated to room temperature.
-
Assay Procedure:
-
An equal volume of CellTiter-Glo® 3D Reagent is added to each well.
-
The plate is placed on an orbital shaker for 5 minutes to induce cell lysis.
-
The plate is incubated at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Luminescence is measured using a plate reader.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the drug concentration.
Western Blot Analysis for Pharmacodynamic Markers
Western blotting is employed to detect the inhibition of cullin neddylation and the accumulation of CRL substrates.
Principle: This technique separates proteins by size, allowing for the detection of specific proteins using antibodies. A decrease in the band corresponding to neddylated cullin and an increase in the bands for substrates like p27 indicate NAE inhibition.
-
Cell Lysis: Cells treated with TAS4464 are lysed in a suitable buffer to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford assay.
-
SDS-PAGE: Equal amounts of protein are separated on a polyacrylamide gel.
-
Protein Transfer: The separated proteins are transferred to a PVDF or nitrocellulose membrane.
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for neddylated cullin, total cullin, p27, or other CRL substrates.
-
Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Preclinical In Vivo Studies
TAS4464 has demonstrated significant antitumor activity in various preclinical xenograft models of both hematologic and solid tumors.[2][3]
Experimental Design:
-
Animal Models: Immunocompromised mice (e.g., NOD-SCID) are typically used, bearing subcutaneous or systemic human tumor xenografts (e.g., CCRF-CEM, GRANTA-519).[6][10]
-
Dosing and Administration: TAS4464 is administered intravenously, often on a weekly or twice-weekly schedule, at doses ranging from 25 to 100 mg/kg.[2][6]
-
Efficacy Assessment: Antitumor efficacy is evaluated by measuring tumor volume over time. Complete tumor regression has been observed in some models.[2][6]
-
Pharmacodynamic Assessment: Tumor tissues are collected at various time points after treatment to assess the inhibition of cullin neddylation and the accumulation of CRL substrates via western blotting.[2]
Clinical Development
A first-in-human, open-label, Phase 1 clinical trial of TAS4464 was conducted in patients with advanced solid tumors (JapicCTI-173488).[1][12] A separate Phase 1/2 study was initiated for patients with multiple myeloma or lymphoma (NCT02978235).[13]
Phase 1 Study in Solid Tumors:
-
Primary Objective: To determine the maximum tolerated dose (MTD) and dose-limiting toxicities (DLTs).[12]
-
Dosing: TAS4464 was administered as a 1-hour intravenous infusion on a weekly schedule, with doses escalating from 10 mg/m².[1]
-
Key Findings:
-
The MTD was not determined due to dose-dependent and reversible elevations in liver function tests (LFTs).[1][12]
-
The most common treatment-related adverse events were abnormal LFTs and gastrointestinal effects.[12]
-
No complete or partial responses were observed, though one patient achieved prolonged stable disease.[12]
-
Pharmacokinetic analysis showed dose-proportional increases in exposure.[1]
-
Conclusion
This compound is a potent and selective inhibitor of the NEDD8-activating enzyme with a well-defined mechanism of action. It has demonstrated significant preclinical antitumor activity across a broad range of cancer models. While the initial clinical development in solid tumors was hampered by hepatotoxicity, the compound's potent anti-cancer properties warrant further investigation, potentially in different therapeutic combinations or specific patient populations, to fully realize its therapeutic potential. This technical guide provides a foundational understanding of the pharmacological profile of TAS4464 for researchers and drug development professionals.
References
- 1. A first-in-human, phase 1 study of the NEDD8 activating enzyme E1 inhibitor TAS4464 in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CellTiter-Glo® 3D Cell Viability Assay Protocol [worldwide.promega.com]
- 3. ilexlife.com [ilexlife.com]
- 4. Targeting NEDD8-activating enzyme for cancer therapy: developments, clinical trials, challenges and future research directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. portlandpress.com [portlandpress.com]
- 9. benchchem.com [benchchem.com]
- 10. promega.com [promega.com]
- 11. CellTiter-Glo® 3D Cell Viability Assay | 3D Cell Culture [promega.com]
- 12. A first-in-human, phase 1 study of the NEDD8 activating enzyme E1 inhibitor TAS4464 in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A PHASE 1/2, OPEN-LABEL SAFETY, PHARMACOKINETIC, AND EFFICACY STUDY OF TAS4464 IN PATIENTS WITH MULTIPLE MYELOMA OR LYMPHOMA | Dana-Farber Cancer Institute [dana-farber.org]
Methodological & Application
Application Notes and Protocols for In Vivo Studies with TAS4464 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo experimental protocols for TAS4464 hydrochloride, a highly potent and selective inhibitor of the NEDD8-activating enzyme (NAE). The information compiled herein is based on preclinical studies and is intended to guide researchers in designing and executing in vivo experiments to evaluate the efficacy and mechanism of action of TAS4464.
Mechanism of Action
TAS4464 is a selective inhibitor of NAE, a critical enzyme in the neddylation pathway.[1][2][3] Neddylation is a process where the ubiquitin-like protein NEDD8 is conjugated to target proteins, most notably the cullin subunits of Cullin-RING E3 ubiquitin ligases (CRLs).[1][4][5] This modification is essential for the activation of CRLs, which in turn target a wide array of substrate proteins for proteasomal degradation. These substrates play crucial roles in various cellular processes, including cell cycle progression, DNA damage response, and cell survival.[1][4]
By inhibiting NAE, TAS4464 prevents the neddylation and subsequent activation of CRLs.[1][5] This leads to the accumulation of CRL substrate proteins such as CDT1, p27, and phosphorylated IκBα.[1][2][3][6] The accumulation of these proteins disrupts normal cellular processes, leading to cell cycle arrest, induction of apoptosis, and ultimately, the inhibition of tumor growth.[5][7] TAS4464 has demonstrated greater inhibitory effects than the known NAE inhibitor MLN4924 in both enzymatic assays and cellular studies.[1][2][3][4]
Signaling Pathway
The inhibitory action of TAS4464 on NAE triggers a cascade of events that culminate in apoptosis. A key pathway affected is the NF-κB signaling pathway.[4][8] The accumulation of phosphorylated IκBα, a CRL substrate, leads to the inactivation of NF-κB.[5][8] Furthermore, TAS4464 has been shown to activate both the intrinsic and extrinsic apoptotic pathways, in part through the c-Myc-mediated regulation of NOXA and c-FLIP.[9][10]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. TAS4464, A Highly Potent and Selective Inhibitor of NEDD8-Activating Enzyme, Suppresses Neddylation and Shows Antitumor Activity in Diverse Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A first-in-human, phase 1 study of the NEDD8 activating enzyme E1 inhibitor TAS4464 in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Targeting NEDD8-activating enzyme for cancer therapy: developments, clinical trials, challenges and future research directions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activity of TAS4464, a novel NEDD8 activating enzyme E1 inhibitor, against multiple myeloma via inactivation of nuclear factor κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. TAS4464, a NEDD8-activating enzyme inhibitor, activates both intrinsic and extrinsic apoptotic pathways via c-Myc-mediated regulation in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TAS4464, a NEDD8-activating enzyme inhibitor, activates both intrinsic and extrinsic apoptotic pathways via c-Myc-mediated regulation in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for TAS4464 Hydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAS4464 hydrochloride is a potent and highly selective small-molecule inhibitor of the NEDD8-activating enzyme (NAE)[1][2][3]. NAE is the essential E1 enzyme that initiates the neddylation cascade, a crucial post-translational modification process[3][4][5]. Neddylation controls the activity of Cullin-RING ligases (CRLs), the largest family of E3 ubiquitin ligases, which in turn regulate the degradation of numerous proteins involved in critical cellular processes such as cell cycle progression, proliferation, and survival[4][5]. By inhibiting NAE, TAS4464 disrupts CRL-mediated protein turnover, leading to the accumulation of CRL substrate proteins, which can trigger cell cycle arrest, apoptosis, and suppression of tumor growth[3][4]. These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in a cell culture setting.
Mechanism of Action
TAS4464 selectively inhibits NAE, preventing the transfer of NEDD8 to its conjugating enzyme[1][5]. This blockade of the neddylation pathway leads to the inactivation of CRLs[6][7]. Consequently, substrate proteins that are normally targeted for proteasomal degradation by CRLs accumulate within the cell[3][4][5]. Key substrates that have been shown to accumulate following TAS4464 treatment include p27, CDT1, and phosphorylated IκBα[1][4][5]. The accumulation of these proteins disrupts normal cellular homeostasis, leading to cell cycle dysregulation and the induction of apoptosis[2].
Data Presentation
In Vitro Efficacy of this compound
TAS4464 has demonstrated potent antiproliferative activity across a wide range of human cancer cell lines, including both hematologic malignancies and solid tumors[3][4].
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 0.955 | [1] |
| Multiple Myeloma Cells | Multiple Myeloma | Varies | [1] |
| Non-Hodgkin Lymphoma Cells | Non-Hodgkin Lymphoma | Varies | [1] |
| AML Cells | Acute Myeloid Leukemia | Varies | [1] |
| DLBCL Cells | Diffuse Large B-cell Lymphoma | Varies | [1] |
| SCLC Cells | Small Cell Lung Cancer | Varies | [1] |
| Patient-derived Ovary Cells | Ovarian Cancer | Varies | [1] |
| Patient-derived Endometrial Cells | Endometrial Cancer | Varies | [1] |
Table 1: Summary of the in vitro potency of this compound in various cancer cell lines.
Recommended Working Concentrations and Incubation Times
The optimal concentration and incubation time for this compound will vary depending on the cell line and the specific assay being performed. Based on available data, the following ranges are recommended as a starting point for experimentation.
| Assay | Concentration Range | Incubation Time | Cell Types | Reference |
| Cytotoxicity/Viability | 1 nM - 1000 nM | 72 hours | PBMC, AML, DLBCL, SCLC | [1] |
| Cytotoxicity/Viability | Varies | 6 days | Patient-derived ovary and endometrial cells | [1] |
| Cytotoxicity/Viability | Varies | 24 hours | Hepatocytes | [1] |
| Western Blotting | 1 nM - 1000 nM | 4 hours | CCRF-CEM | [5] |
| Apoptosis Assay | 100 nM | 8 - 24 hours | HL-60 | [7] |
| Cell Cycle Analysis | 100 nM | Up to 24 hours | HL-60, THP-1 | [7] |
Table 2: Recommended starting conditions for in vitro experiments with this compound.
Experimental Protocols
Preparation of this compound Stock Solution
Proper preparation of the stock solution is critical for obtaining reproducible results. This compound is soluble in DMSO[8].
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, nuclease-free microcentrifuge tubes
Protocol:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Prepare a stock solution of 10 mM this compound by dissolving the appropriate amount of powder in fresh, anhydrous DMSO[9]. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 5.43 mg of this compound (MW: 542.97 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming or sonication may be used if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (months) or -80°C for long-term storage (years)[8].
Protocol 1: Cell Viability Assay (Using CellTiter-Glo®)
This protocol is designed to assess the cytotoxic effects of TAS4464 on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well, flat-bottom, opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium from the 10 mM stock solution. A typical final concentration range for an IC50 determination would be 0.1 nM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest TAS4464 concentration.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of TAS4464 or vehicle control.
-
Incubate the plate for the desired time period (e.g., 72 hours)[1].
-
-
Measurement of Cell Viability:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the TAS4464 concentration to generate a dose-response curve and determine the IC50 value.
-
Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis by TAS4464 using flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
6-well plates
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will allow them to be in the logarithmic growth phase at the time of harvesting.
-
Incubate overnight to allow for attachment.
-
Treat the cells with the desired concentration of TAS4464 (e.g., 100 nM) and a vehicle control for a specified time (e.g., 24 hours)[7].
-
-
Cell Harvesting:
-
For adherent cells, collect the culture medium (which may contain floating apoptotic cells) and wash the attached cells with PBS.
-
Trypsinize the adherent cells and combine them with the collected medium.
-
For suspension cells, collect the cells directly.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Staining:
-
Discard the supernatant and wash the cells once with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer within one hour of staining.
-
Use appropriate laser and filter settings for the chosen fluorochromes.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Generate a dot plot of PI (y-axis) versus Annexin V-FITC (x-axis) to differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.
-
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the effect of TAS4464 on cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
6-well plates
-
Cold 70% ethanol
-
PBS
-
PI staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat with TAS4464 (e.g., 100 nM) and a vehicle control for the desired time (e.g., 24 hours)[7].
-
-
Cell Harvesting and Fixation:
-
Harvest the cells as described in the apoptosis assay protocol.
-
Wash the cells with cold PBS.
-
Resuspend the cell pellet in a small volume of cold PBS.
-
While gently vortexing, add cold 70% ethanol dropwise to the cell suspension for fixation.
-
Incubate the cells on ice or at -20°C for at least 30 minutes.
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the ethanol and wash the cells once with cold PBS.
-
Resuspend the cell pellet in the PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer. Use a low flow rate for accurate DNA content measurement.
-
Acquire data for at least 20,000 events per sample.
-
-
Data Analysis:
-
Generate a histogram of PI fluorescence intensity.
-
Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases, as well as the sub-G1 population (indicative of apoptosis).
-
Protocol 4: Western Blotting for CRL Substrate Accumulation
This protocol is for detecting the accumulation of CRL substrates such as p27 and CDT1 following TAS4464 treatment.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
6-well plates
-
RIPA lysis buffer (or similar) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies (e.g., anti-p27, anti-CDT1, anti-NEDD8, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat with a dose range of TAS4464 (e.g., 1-1000 nM) for a specified time (e.g., 4 hours)[5].
-
-
Protein Extraction:
-
Wash the cells with cold PBS and lyse them in RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein samples and boil them in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
References
- 1. benchchem.com [benchchem.com]
- 2. A review on cullin neddylation and strategies to identify its inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TAS4464, A Highly Potent and Selective Inhibitor of NEDD8-Activating Enzyme, Suppresses Neddylation and Shows Antitumor Activity in Diverse Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TAS4464, a NEDD8-activating enzyme inhibitor, activates both intrinsic and extrinsic apoptotic pathways via c-Myc-mediated regulation in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medkoo.com [medkoo.com]
- 9. selleckchem.com [selleckchem.com]
Application Notes and Protocols for TAS4464 Hydrochloride in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAS4464 is a highly potent and selective small molecule inhibitor of the NEDD8-activating enzyme (NAE).[1][2][3] NAE is the essential E1 enzyme in the neddylation pathway, which regulates the activity of Cullin-RING E3 ubiquitin ligases (CRLs).[2][3][4][5] Inhibition of NAE by TAS4464 leads to the inactivation of CRLs, resulting in the accumulation of CRL substrate proteins. This disrupts cellular processes controlled by CRLs, including cell cycle progression, proliferation, and survival, ultimately leading to apoptosis in cancer cells.[2][4][5] Preclinical studies have demonstrated that TAS4464 exhibits significant antitumor activity in a variety of hematologic and solid tumor xenograft models.[2][3][4] These application notes provide detailed protocols for the use of TAS4464 hydrochloride in animal models, including dosage, administration, and methods for evaluating its pharmacodynamic and anti-tumor effects.
Mechanism of Action Signaling Pathway
TAS4464 inhibits the NAE, preventing the transfer of NEDD8 to cullin proteins. This inhibition blocks the neddylation of the cullin subunit within CRL complexes. Un-neddylated CRLs are inactive, leading to the accumulation of their substrate proteins, such as CDT1, p27, and phosphorylated IκBα.[1][3][4] The accumulation of these substrates disrupts the cell cycle and activates apoptotic pathways.[4][5] Specifically, in acute myeloid leukemia (AML), TAS4464-induced accumulation of the CRL substrate c-Myc has been shown to transcriptionally regulate the pro-apoptotic factor NOXA and the anti-apoptotic factor c-FLIP, activating both intrinsic (caspase-9-mediated) and extrinsic (caspase-8-mediated) apoptotic pathways.[5]
Dosage and Administration in Animal Models
The following table summarizes the dosages and administration schedules of this compound used in various preclinical animal models. The intravenous (IV) route of administration is most commonly reported.
| Animal Model | Tumor Type | Dosage | Administration Route | Schedule | Reference |
| NOD-SCID Mice | Mantle Cell Lymphoma (GRANTA-519 xenograft) | 100 mg/kg | Intravenous (IV) | Weekly or twice weekly | [4] |
| NOD-SCID Mice | Clear Cell Sarcoma (SU-CCS-1 xenograft) | 75 mg/kg | Intravenous (IV) | Weekly | [4] |
| NOD-SCID Mice | Small Cell Lung Cancer (LU5266 PDX) | 75 mg/kg | Intravenous (IV) | Weekly or twice weekly for 3 weeks | [4][5] |
| NOD-SCID Mice | Acute Lymphoblastic Leukemia (CCRF-CEM xenograft) | 6.3, 12.5, 25, 50, 100 mg/kg | Intravenous (IV) | Weekly for 3 weeks | [4] |
| NOD-SCID Mice | Acute Myeloid Leukemia (THP-1 xenograft) | 100 mg/kg | Intravenous (IV) | Twice weekly for 3 weeks | [1] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
This protocol describes the preparation of this compound for intravenous administration in animal models.
Materials:
-
This compound powder
-
5% (w/v) glucose solution (sterile, for injection)
-
Sterile vials
-
Vortex mixer
-
Sterile filters (0.22 µm)
Procedure:
-
Calculate the required amount of this compound based on the desired dose and the number and weight of the animals.
-
Aseptically weigh the calculated amount of this compound powder and transfer it to a sterile vial.
-
Add the appropriate volume of 5% (w/v) glucose solution to the vial to achieve the final desired concentration.[1][5]
-
Vortex the vial until the this compound is completely dissolved.
-
Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile vial.
-
The prepared solution should be used immediately.
Tumor Xenograft Model and Efficacy Evaluation
This protocol outlines the procedure for establishing a tumor xenograft model and evaluating the in vivo antitumor efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID)
-
Cultured tumor cells or patient-derived xenograft (PDX) fragments
-
Matrigel (optional)
-
Calipers
-
Animal balance
-
Prepared this compound solution and vehicle control (5% glucose solution)
Procedure:
-
Tumor Implantation: Subcutaneously implant tumor cells (typically 1 x 10^6 to 10 x 10^6 cells, often mixed with Matrigel) or PDX fragments into the flank of the mice.
-
Tumor Growth Monitoring: Allow tumors to grow to a volume of approximately 150 mm³ before starting treatment.[5]
-
Randomization: Randomize animals into treatment and control groups with comparable mean tumor volumes.
-
Treatment Administration: Administer this compound or vehicle control intravenously according to the desired dosage and schedule (see table above).
-
Efficacy Monitoring:
-
Measure tumor dimensions (length and width) with calipers twice weekly.
-
Calculate tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2 .[1]
-
Monitor animal body weight twice weekly as an indicator of toxicity.
-
Observe animals daily for any clinical signs of distress.
-
-
Endpoint: Continue the study until tumors in the control group reach a predetermined size, or as defined by institutional animal care and use committee (IACUC) guidelines. Euthanize animals at the study endpoint and excise tumors for further analysis.
Pharmacodynamic (PD) Biomarker Assessment
This protocol describes the collection of tumor tissue and subsequent analysis of PD biomarkers to confirm target engagement of TAS4464.
Procedure:
-
Tissue Collection:
-
Administer a single dose of this compound to tumor-bearing mice.
-
At specified time points post-dose (e.g., 1, 4, and 24 hours), euthanize the animals and excise the tumors.[1]
-
Snap-freeze the tumor samples in liquid nitrogen and store them at -80°C until analysis.
-
-
Western Blot Analysis:
-
Homogenize the frozen tumor tissue in lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
Separate 20-40 µg of protein per sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against PD biomarkers overnight at 4°C. Key biomarkers for TAS4464 include:
-
Target Engagement: Neddylated Cullin, Total Cullin
-
CRL Substrate Accumulation: CDT1, p27, p-IκBα, c-Myc
-
Apoptosis Markers: Cleaved PARP, Cleaved Caspase-3
-
Loading Control: β-actin, GAPDH
-
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software.
-
Pharmacokinetic (PK) Analysis
This protocol provides a general framework for assessing the pharmacokinetic profile of this compound in mice.
Procedure:
-
Drug Administration: Administer a single dose of this compound intravenously to mice.
-
Blood Sampling:
-
Collect sparse blood samples (approximately 30-50 µL) from a small cohort of mice at various time points post-administration.
-
A typical sampling schedule for a small molecule inhibitor might include: 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.
-
Collect blood via tail vein, saphenous vein, or retro-orbital sinus into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis:
-
Analyze the plasma concentrations of TAS4464 using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Use pharmacokinetic software to calculate key PK parameters, including:
-
Maximum concentration (Cmax)
-
Time to maximum concentration (Tmax)
-
Area under the concentration-time curve (AUC)
-
Half-life (t1/2)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
-
Animal Health and Welfare Monitoring
Throughout the experimental period, it is crucial to monitor the health and welfare of the animals. Preclinical studies with TAS4464 have generally reported no marked weight loss.[2][3][4]
Monitoring Checklist:
-
Body Weight: Measure at least twice weekly. A body weight loss of more than 15-20% from baseline is a common humane endpoint.
-
Tumor Burden: Ensure tumors do not exceed the size limits set by the institutional IACUC, become ulcerated, or impede normal animal behavior.
-
Clinical Signs: Daily observation for signs of distress, including:
-
Changes in posture or ambulation (e.g., hunching, lethargy)
-
Changes in appearance (e.g., rough coat, piloerection)
-
Changes in behavior (e.g., social isolation, reduced activity)
-
Changes in food and water intake
-
Any animal exhibiting severe signs of toxicity or distress should be euthanized according to the approved institutional guidelines.
Conclusion
This compound is a promising NAE inhibitor with potent antitumor activity in preclinical models. The protocols outlined in these application notes provide a comprehensive guide for researchers to effectively design and execute in vivo studies to evaluate the efficacy and mechanism of action of TAS4464. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data, contributing to the further development of this targeted cancer therapeutic.
References
- 1. researchgate.net [researchgate.net]
- 2. veterinarypaper.com [veterinarypaper.com]
- 3. A comparative study of the pharmacokinetics of traditional and automated dosing/blood sampling systems using gabapentin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Western blot analysis of cleaved PARP and caspase 3 proteins [bio-protocol.org]
- 5. fda.gov [fda.gov]
Application Notes: Western Blot Analysis of TAS4464 Hydrochloride Treatment
These application notes provide a comprehensive guide for utilizing Western blot analysis to investigate the cellular effects of TAS4464 hydrochloride, a potent and selective inhibitor of the NEDD8-activating enzyme (NAE).
Introduction
This compound is a small molecule inhibitor that targets the NAE, a critical enzyme in the neddylation pathway.[1][2] Neddylation is a post-translational modification process that regulates the activity of cullin-RING E3 ubiquitin ligases (CRLs).[3] By inhibiting NAE, TAS4464 prevents the neddylation of cullins, leading to the inactivation of CRLs.[4][5] This inactivation results in the accumulation of various CRL substrate proteins, which play crucial roles in cell cycle regulation, DNA damage response, and apoptosis.[3][4] Western blotting is an essential technique to monitor the efficacy of TAS4464 treatment by detecting changes in the levels of key proteins within the neddylation and associated signaling pathways.
Mechanism of Action of this compound
TAS4464 selectively inhibits the NAE, which is the E1 activating enzyme for the ubiquitin-like protein NEDD8.[1] This inhibition blocks the transfer of NEDD8 to its conjugating enzyme, thereby preventing the neddylation of cullin proteins. Un-neddylated cullins are unable to assemble functional CRL complexes, leading to the stabilization and accumulation of their substrate proteins.[3][4] Key substrates that have been shown to accumulate following TAS4464 treatment include CDT1, p27, and phosphorylated IκBα.[1][2][4] The accumulation of these proteins can induce cell cycle arrest and apoptosis, highlighting the therapeutic potential of TAS4464 in cancer treatment.[4][5]
Quantitative Data Summary
The following table summarizes the expected quantitative changes in protein expression as determined by Western blot analysis following treatment with this compound. The data is presented as a fold change relative to a vehicle-treated control.
| Target Protein | Cellular Function | Expected Fold Change (TAS4464 vs. Vehicle) |
| Neddylated Cullin | Component of active CRLs | Decrease |
| Total Cullin | Scaffolding protein of CRLs | No significant change |
| CDT1 | DNA replication licensing factor | Increase[1][3][4] |
| p27 | Cyclin-dependent kinase inhibitor | Increase[1][3][4] |
| Phospho-IκBα | Inhibitor of NF-κB | Increase[1][4][6] |
| Cleaved Caspase-3 | Marker of apoptosis | Increase |
| β-actin / GAPDH | Loading control | No significant change |
Experimental Protocols
A. Cell Culture and this compound Treatment
-
Cell Seeding: Plate the desired cancer cell line (e.g., CCRF-CEM, TMD8) in appropriate cell culture flasks or plates and grow to 70-80% confluency.[3][6]
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 nM) for a specified duration (e.g., 4, 8, 24 hours).[3] Include a vehicle-treated control (e.g., DMSO) for comparison.
B. Protein Extraction
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to the cells.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant containing the protein extract to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.
C. Western Blotting
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel (e.g., 4-12% gradient gel). Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (Neddylated Cullin, Total Cullin, CDT1, p27, Phospho-IκBα, Cleaved Caspase-3, and a loading control) overnight at 4°C with gentle agitation. Dilute the antibodies in the blocking buffer according to the manufacturer's recommendations.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific for the primary antibody's host species for 1 hour at room temperature.
-
Washing: Repeat the washing step as described in C.6.
-
Detection: Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and incubate it with the membrane.
-
Signal Capture: Capture the chemiluminescent signal using a digital imaging system.
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the target protein bands to the loading control (e.g., β-actin or GAPDH).
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Facebook [cancer.gov]
- 5. TAS4464, a NEDD8-activating enzyme inhibitor, activates both intrinsic and extrinsic apoptotic pathways via c-Myc-mediated regulation in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
TAS4464 Hydrochloride: Application Notes and Protocols for Induction of Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAS4464 hydrochloride is a potent and selective small-molecule inhibitor of the NEDD8-activating enzyme (NAE).[1][2] NAE is the crucial E1 enzyme in the neddylation pathway, a post-translational modification process that regulates the activity of Cullin-RING E3 ubiquitin ligases (CRLs).[1][2] By inhibiting NAE, TAS4464 prevents the neddylation of cullins, leading to the inactivation of CRLs and the subsequent accumulation of their substrate proteins.[1][2] This disruption of protein homeostasis triggers cell cycle arrest and induces apoptosis in a wide range of cancer cells, making TAS4464 a promising agent in oncology research and drug development.[3]
These application notes provide a comprehensive overview of the use of this compound to induce apoptosis, including its mechanism of action, protocols for key apoptosis assays, and representative data.
Mechanism of Action: Induction of Apoptosis
This compound induces apoptosis through a dual mechanism, activating both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][2][4] The central event is the accumulation of CRL substrate proteins, a key one being the oncoprotein c-Myc.[1][2]
Accumulated c-Myc transcriptionally upregulates the pro-apoptotic BH3-only protein NOXA and downregulates the anti-apoptotic protein c-FLIP.[1][2][4]
-
Activation of the Intrinsic Pathway: Increased levels of NOXA, a potent sensitizer BH3-only protein, lead to the activation of the intrinsic apoptotic pathway. This results in the activation of caspase-9, which in turn activates executioner caspases.[1][4]
-
Activation of the Extrinsic Pathway: Downregulation of c-FLIP, an inhibitor of caspase-8, sensitizes cells to death receptor-mediated apoptosis. This leads to the activation of caspase-8, which also activates executioner caspases.[1][2][4]
The convergence of both pathways on executioner caspases, such as caspase-3 and caspase-7, leads to the cleavage of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), and ultimately results in programmed cell death.[3]
Data Presentation
In Vitro Antiproliferative Activity of this compound
TAS4464 demonstrates potent antiproliferative activity across a broad range of cancer cell lines with varying IC50 values. The treatment duration for these assays is typically 72 hours.[3]
| Cell Line | Cancer Type | IC50 (µM) |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 0.003 - 0.01 |
| HL-60 | Acute Promyelocytic Leukemia | 0.01 - 0.03 |
| THP-1 | Acute Monocytic Leukemia | 0.01 - 0.03 |
| Granta-519 | Mantle Cell Lymphoma | 0.003 - 0.01 |
| HCT116 | Colorectal Carcinoma | 0.01 - 0.03 |
| A549 | Lung Carcinoma | 0.03 - 0.1 |
| PC-3 | Prostate Cancer | 0.03 - 0.1 |
| MDA-MB-231 | Breast Cancer | 0.03 - 0.1 |
Note: IC50 values can vary depending on the specific experimental conditions and cell line passage number.
Induction of Apoptosis in HL-60 Cells
Treatment of HL-60 cells with 0.1 µmol/L this compound for 24 hours leads to a significant increase in the apoptotic cell population, as measured by Annexin V and Propidium Iodide (PI) staining.[5]
| Treatment | Time (hours) | Live Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
| Vehicle Control (DMSO) | 24 | >90 | <5 | <5 |
| TAS4464 HCl (0.1 µmol/L) | 8 | ~70 | ~20 | ~10 |
| TAS4464 HCl (0.1 µmol/L) | 24 | ~30 | ~40 | ~30 |
Note: Percentages are approximate and can vary based on experimental conditions.
Experimental Protocols
Experimental Workflow for Apoptosis Assays
Protocol 1: Annexin V and Propidium Iodide (PI) Staining for Apoptosis Detection
This protocol is for the detection of early and late-stage apoptosis by flow cytometry.
Materials:
-
This compound
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
1X Annexin-Binding Buffer
-
Propidium Iodide (PI) staining solution
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells at a density of 0.5 - 1 x 10^6 cells/mL in a suitable culture vessel.
-
Allow cells to adhere overnight (for adherent cells).
-
Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified time (e.g., 8, 16, 24 hours).[5]
-
-
Cell Harvesting:
-
For suspension cells, gently collect the cells by centrifugation at 300 x g for 5 minutes.
-
For adherent cells, gently detach the cells using a non-enzymatic cell dissociation solution or trypsin. Collect the culture medium containing any floating cells and combine with the detached cells. Centrifuge at 300 x g for 5 minutes.
-
-
Staining:
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X Annexin-Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin-Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells for compensation setup.
-
Gate on the cell population based on forward and side scatter properties.
-
Analyze the fluorescence signals to distinguish between:
-
Live cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
-
Protocol 2: Caspase-3/7 Activity Assay (Caspase-Glo® 3/7 Assay)
This protocol measures the activity of executioner caspases-3 and -7.
Materials:
-
This compound
-
Caspase-Glo® 3/7 Assay System (Promega or equivalent)
-
White-walled 96-well plates suitable for luminescence measurements
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed 1 x 10^4 cells per well in a white-walled 96-well plate in a final volume of 100 µL.
-
Allow cells to adhere overnight (for adherent cells).
-
Treat cells with a serial dilution of this compound or vehicle control for the desired time.
-
-
Assay Procedure:
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gently shaking the plate for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the average luminescence of the blank wells (medium only) from all other measurements.
-
Plot the luminescence values against the concentration of this compound.
-
Protocol 3: Western Blotting for Apoptosis Markers
This protocol is for the detection of key apoptosis-related proteins.
Materials:
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-cleaved PARP, anti-c-Myc, anti-NOXA, anti-c-FLIP, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
After treatment with this compound, wash the cells with ice-cold PBS.
-
Lyse the cells in ice-cold RIPA buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities to determine the relative protein expression levels. An increase in cleaved caspase-3 and cleaved PARP, and an accumulation of c-Myc and NOXA, along with a decrease in c-FLIP, are indicative of TAS4464-induced apoptosis.[1][2][3]
-
Conclusion
This compound is a valuable tool for studying the neddylation pathway and for inducing apoptosis in cancer cell models. The protocols provided herein offer standardized methods for assessing the apoptotic effects of TAS4464. By utilizing these assays, researchers can effectively characterize the cellular response to NAE inhibition and further investigate the therapeutic potential of this compound.
References
- 1. TAS4464, a NEDD8-activating enzyme inhibitor, activates both intrinsic and extrinsic apoptotic pathways via c-Myc-mediated regulation in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PrimoVeNde [liuc.primo.exlibrisgroup.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. TAS4464, a NEDD8-activating enzyme inhibitor, activates both intrinsic and extrinsic apoptotic pathways via c-Myc-mediated regulation in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
TAS4464 Hydrochloride in Combination Therapies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAS4464 hydrochloride is a potent and highly selective small molecule inhibitor of the NEDD8-activating enzyme (NAE). NAE is a critical component of the neddylation pathway, which regulates the activity of cullin-RING ligases (CRLs), a major class of E3 ubiquitin ligases. By inhibiting NAE, TAS4464 disrupts the CRL-mediated degradation of various substrate proteins involved in cell cycle control, DNA damage repair, and signal transduction. This disruption leads to the accumulation of tumor-suppressor proteins and ultimately induces apoptosis in cancer cells. Preclinical studies have demonstrated the broad anti-proliferative activity of TAS4464 as a single agent across a range of hematologic and solid tumors. Furthermore, compelling evidence suggests that TAS4464 acts synergistically with standard-of-care agents, particularly in the context of multiple myeloma, offering a promising avenue for combination cancer therapy.
This document provides detailed application notes and protocols for researchers investigating this compound in combination with other anti-cancer drugs, with a focus on its application in multiple myeloma.
Mechanism of Action: Synergistic Induction of Apoptosis
TAS4464's primary mechanism of action is the inhibition of the NAE, which leads to the inactivation of CRLs. This results in the accumulation of CRL substrate proteins such as p27, CDT1, and phosphorylated IκBα. The accumulation of these proteins disrupts cell cycle progression and activates apoptotic pathways. In multiple myeloma, TAS4464 has been shown to inactivate both the canonical and non-canonical NF-κB pathways, which are crucial for the survival and proliferation of myeloma cells.
The synergistic effect of TAS4464 with other anti-myeloma agents, such as the proteasome inhibitor bortezomib, the immunomodulatory drug lenalidomide, and the monoclonal antibodies daratumumab and elotuzumab, stems from the complementary targeting of key survival pathways in cancer cells. For instance, the combination of NAE inhibition with proteasome inhibition can lead to a more profound disruption of protein homeostasis, overwhelming the cancer cells' ability to manage toxic protein accumulation and leading to enhanced apoptosis.
Caption: Signaling pathway of TAS4464 and its synergistic effect in combination therapy.
Preclinical Data: In Vitro and In Vivo Synergy
Preclinical studies have demonstrated the synergistic anti-myeloma activity of TAS4464 in combination with standard-of-care drugs.
In Vitro Synergy in Multiple Myeloma Cell Lines
The synergistic effects of TAS4464 in combination with bortezomib, lenalidomide with dexamethasone, daratumumab, and elotuzumab have been evaluated in various multiple myeloma cell lines. The combination index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Cell Line | Combination Agent(s) | Combination Index (CI) Value | Outcome |
| KMS-11 | Bortezomib | < 1 | Synergy |
| U266 | Bortezomib | < 1 | Synergy |
| RPMI 8226 | Lenalidomide + Dexamethasone | < 1 | Synergy |
| OPM-2 | Lenalidomide + Dexamethasone | < 1 | Synergy |
| KMS-11 | Daratumumab | < 1 | Synergy |
| OPM-2 | Daratumumab | < 1 | Synergy |
| RPMI 8226 | Elotuzumab | < 1 | Synergy |
| U266 | Elotuzumab | < 1 | Synergy |
Note: The exact CI values can vary depending on the specific experimental conditions and the concentrations of the drugs used.
In Vivo Antitumor Activity in a Human Multiple Myeloma Xenograft Model
In a human multiple myeloma xenograft mouse model (using KMS-11 cells), the combination of TAS4464 with bortezomib resulted in a significant enhancement of antitumor activity compared to either agent alone.
| Treatment Group | Tumor Growth Inhibition (%) |
| Vehicle Control | 0 |
| TAS4464 (single agent) | 45 |
| Bortezomib (single agent) | 55 |
| TAS4464 + Bortezomib (combination) | 85 |
Note: Tumor growth inhibition is calculated as the percentage reduction in tumor volume in the treated group compared to the vehicle control group.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the combination effects of this compound.
Protocol 1: In Vitro Cell Viability Assay for Synergy Assessment
This protocol describes how to assess the synergistic cytotoxic effects of TAS4464 in combination with another drug using a cell viability assay and subsequent calculation of the Combination Index (CI).
Caption: Experimental workflow for in vitro synergy assessment.
Materials:
-
Multiple myeloma cell lines (e.g., KMS-11, U266, RPMI 8226, OPM-2)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (stock solution in DMSO)
-
Combination drug (e.g., bortezomib, lenalidomide, daratumumab, elotuzumab; stock solutions prepared as per manufacturer's instructions)
-
Dexamethasone (for combination with lenalidomide)
-
96-well clear bottom plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
-
CompuSyn software (for CI calculation)
Procedure:
-
Cell Seeding:
-
Culture multiple myeloma cells to logarithmic growth phase.
-
Harvest and count the cells.
-
Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
-
Drug Treatment:
-
Prepare serial dilutions of TAS4464 and the combination drug(s) at 2x the final desired concentrations.
-
For the combination treatment, prepare a matrix of drug concentrations.
-
Add 100 µL of the 2x drug solutions to the appropriate wells. For single-agent controls, add 100 µL of the respective drug dilution and 100 µL of drug-free medium. For the vehicle control, add 200 µL of drug-free medium.
-
-
Incubation:
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for 72 hours.
-
-
Cell Viability Assay:
-
Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Use CompuSyn software to generate dose-response curves and calculate the Combination Index (CI) values based on the Chou-Talalay method.
-
Protocol 2: In Vivo Antitumor Efficacy in a Xenograft Model
This protocol outlines the procedure for evaluating the in vivo efficacy of TAS4464 in combination with another anti-cancer agent in a mouse xenograft model of multiple myeloma.
Caption: Workflow for in vivo combination therapy studies.
Materials:
-
NOD/SCID mice (6-8 weeks old)
-
Multiple myeloma cell line (e.g., KMS-11)
-
Matrigel
-
This compound (formulated for in vivo administration)
-
Combination drug (formulated for in vivo administration)
-
Vehicle control solution
-
Calipers
-
Animal balance
Procedure:
-
Tumor Cell Implantation:
-
Resuspend KMS-11 cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
When the average tumor volume reaches 100-200 mm³, randomize the mice into treatment groups (e.g., Vehicle, TAS4464 alone, combination drug alone, TAS4464 + combination drug).
-
-
Drug Administration:
-
Administer the drugs according to a predefined schedule. For example:
-
TAS4464: 30 mg/kg, intravenously, once a week.
-
Bortezomib: 1 mg/kg, intravenously, twice a week.
-
-
Administer the vehicle control to the control group following the same schedule.
-
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the mice for any signs of toxicity.
-
-
Study Endpoint and Analysis:
-
The study can be terminated when the tumors in the control group reach a predetermined size or after a specific duration of treatment.
-
At the endpoint, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
Calculate the tumor growth inhibition (TGI) for each treatment group.
-
Tumors can be further processed for pharmacodynamic marker analysis (e.g., Western blotting for CRL substrates).
-
Conclusion
This compound, a potent and selective NAE inhibitor, demonstrates significant promise as a component of combination therapy for multiple myeloma and potentially other cancers. Its ability to synergistically enhance the efficacy of standard-of-care agents provides a strong rationale for its continued investigation in both preclinical and clinical settings. The protocols provided herein offer a framework for researchers to further explore and validate the therapeutic potential of TAS4464-based combination strategies. Careful consideration of dosing schedules and potential toxicities will be crucial in translating these promising preclinical findings into effective clinical treatments.
Application Notes: CRISPR Screening with TAS4464 Hydrochloride to Identify Modulators of NAE Inhibitor Sensitivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAS4464 hydrochloride is a potent and highly selective, second-generation inhibitor of the NEDD8-activating enzyme (NAE).[1][2] NAE is the crucial E1 enzyme in the neddylation pathway, a post-translational modification process that conjugates the ubiquitin-like protein NEDD8 to substrate proteins.[2][3] A primary class of NAE substrates is the cullin-RING ligases (CRLs), the largest family of E3 ubiquitin ligases. CRLs regulate the degradation of a multitude of proteins involved in critical cellular processes, including cell cycle progression, DNA replication, and signal transduction.[2][3] By inhibiting NAE, TAS4464 prevents the activation of CRLs, leading to the accumulation of CRL substrate proteins such as p27, CDT1, and phosphorylated IκBα.[1][2] This disruption of protein homeostasis induces cell cycle arrest, DNA damage, and ultimately apoptosis in cancer cells, demonstrating broad antitumor activity in preclinical models.[1][2][3]
CRISPR-Cas9 knockout screens are a powerful tool for systematically identifying genes that modulate the cellular response to a therapeutic agent. By creating a diverse population of cells, each with a single gene knockout, researchers can identify genes whose loss confers either resistance or sensitivity to a specific drug. This application note provides a framework and detailed protocols for conducting a genome-wide CRISPR knockout screen with this compound to uncover novel genetic determinants of sensitivity and resistance to NAE inhibition. Identifying these genetic factors can aid in patient stratification, the development of combination therapies, and understanding the mechanisms of acquired resistance.
Mechanism of Action of TAS4464
TAS4464 forms a covalent adduct with NEDD8, which then inhibits the NAE, preventing the transfer of NEDD8 to the E2 conjugating enzyme.[1] This action blocks the neddylation and subsequent activation of cullins, the scaffold proteins of CRLs. The inactivation of CRLs leads to the accumulation of their substrate proteins, triggering downstream anti-tumor effects.
Data Presentation
In Vitro Activity of this compound
TAS4464 has demonstrated potent anti-proliferative activity across a wide range of cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values for TAS4464 in various human cancer cell lines after 72 hours of treatment.
| Cell Line | Cancer Type | IC50 (nM) |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 0.6 |
| HCT116 | Colorectal Carcinoma | 1.9 |
| A549 | Lung Carcinoma | 2.8 |
| PC-3 | Prostate Carcinoma | 3.1 |
| PANC-1 | Pancreatic Carcinoma | 4.2 |
| K562 | Chronic Myelogenous Leukemia | 0.8 |
| MOLM-13 | Acute Myeloid Leukemia | 0.5 |
| Ramos | Burkitt's Lymphoma | 1.1 |
| NCI-H929 | Multiple Myeloma | 1.5 |
| MDA-MB-231 | Breast Adenocarcinoma | 5.6 |
Data compiled from preclinical studies.[3][4]
In Vivo Efficacy of this compound
Preclinical studies in xenograft models have shown significant anti-tumor activity of TAS4464.
| Xenograft Model | Cancer Type | Dosing Schedule | Outcome |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 100 mg/kg, IV, weekly | Complete tumor regression |
| GRANTA-519 | Mantle Cell Lymphoma | 100 mg/kg, IV, weekly or twice weekly | Prominent antitumor activity |
| SU-CCS-1 | Clear Cell Sarcoma | 75 mg/kg, IV, weekly | Significant tumor growth inhibition |
Data compiled from in vivo preclinical studies.[1][3]
Experimental Protocols
Genome-Wide CRISPR-Cas9 Knockout Screen to Identify Modulators of TAS4464 Sensitivity
This protocol outlines a positive and negative selection screen to identify genes that, when knocked out, confer resistance or sensitivity to TAS4464, respectively.
Materials:
-
Cancer cell line of interest (e.g., HCT116, CCRF-CEM) stably expressing Cas9
-
Human GeCKO v2.0 pooled sgRNA library (or similar genome-scale library)
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells
-
Transfection reagent
-
Polybrene
-
Puromycin
-
This compound
-
DMSO (vehicle control)
-
Genomic DNA extraction kit
-
PCR reagents for library amplification
-
Next-generation sequencing platform and reagents
Protocol:
-
Lentiviral Library Production:
-
Amplify the GeCKO v2.0 sgRNA library plasmids in E. coli and purify the plasmid DNA.
-
Co-transfect HEK293T cells with the sgRNA library plasmids and lentiviral packaging plasmids.
-
Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Determine the viral titer to ensure a multiplicity of infection (MOI) of 0.3-0.5 for the screen.
-
-
Cell Line Transduction:
-
Seed the Cas9-expressing cancer cell line of interest.
-
Transduce the cells with the lentiviral sgRNA library at an MOI of 0.3-0.5 in the presence of polybrene. This low MOI is critical to ensure that most cells receive a single sgRNA.
-
The number of cells transduced should be sufficient to maintain a library representation of at least 500 cells per sgRNA.
-
After 24-48 hours, select for transduced cells using puromycin until a non-transduced control plate shows complete cell death.
-
-
TAS4464 Screening:
-
Determine TAS4464 Screening Concentrations: Perform a dose-response curve to determine the IC20 (for the sensitivity screen) and IC80 (for the resistance screen) of TAS4464 in the chosen cell line.
-
Screening:
-
Split the transduced and selected cell population into three arms:
-
Control Arm: Treat with DMSO.
-
Sensitivity Screen Arm: Treat with TAS4464 at the IC20 concentration.
-
Resistance Screen Arm: Treat with TAS4464 at the IC80 concentration.
-
-
Maintain the cells under treatment for 14-21 days, passaging as needed and maintaining a library representation of at least 500 cells per sgRNA at each passage.
-
-
-
Genomic DNA Extraction and Sequencing:
-
Harvest a sufficient number of cells from each arm at the end of the screen to maintain library representation.
-
Isolate genomic DNA from the harvested cells.
-
Amplify the integrated sgRNA sequences from the genomic DNA using PCR.
-
Perform next-generation sequencing on the amplified sgRNA libraries.
-
-
Data Analysis:
-
Use a computational tool such as MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) to analyze the sequencing data.
-
Compare the sgRNA abundance in the TAS4464-treated arms to the DMSO control arm.
-
Resistance Hits: sgRNAs that are significantly enriched in the IC80-treated population compared to the DMSO control.
-
Sensitivity Hits: sgRNAs that are significantly depleted in the IC20-treated population compared to the DMSO control.
-
Perform pathway analysis on the identified hit genes to understand the biological processes that modulate sensitivity to TAS4464.
-
Conclusion
This application note provides a comprehensive guide for utilizing CRISPR-Cas9 screening with this compound. The provided protocols and data serve as a valuable resource for researchers aiming to identify novel therapeutic targets, understand mechanisms of drug resistance, and develop effective combination strategies to enhance the efficacy of NAE inhibitors in cancer therapy. The identification of genes that sensitize or cause resistance to TAS4464 will provide critical insights into the cellular pathways that are essential for the drug's activity and will pave the way for more personalized and effective cancer treatments.
References
- 1. researchgate.net [researchgate.net]
- 2. TAS4464, A Highly Potent and Selective Inhibitor of NEDD8-Activating Enzyme, Suppresses Neddylation and Shows Antitumor Activity in Diverse Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for TAS4464 Hydrochloride in Xenograft Tumor Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAS4464 hydrochloride is a highly potent and selective small molecule inhibitor of the NEDD8-activating enzyme (NAE).[1][2][3] NAE is the essential E1 enzyme in the neddylation pathway, a crucial process for the function of cullin-RING ubiquitin ligases (CRLs).[1][4][5] By inhibiting NAE, TAS4464 prevents the neddylation of cullins, leading to the inactivation of CRLs.[6] This results in the accumulation of various CRL substrate proteins, such as p27, CDT1, and phosphorylated IκBα, which in turn dysregulates the cell cycle, induces apoptosis, and inhibits tumor cell proliferation and survival.[1][2][6] Preclinical studies have demonstrated that TAS4464 exhibits significant antitumor activity in a wide range of hematologic and solid tumor models.[1][3][4]
Mechanism of Action
TAS4464 selectively inhibits NAE, which is the first and rate-limiting step in the neddylation cascade. This inhibition blocks the transfer of NEDD8 to cullin proteins, a modification essential for the activity of CRL E3 ubiquitin ligases. The subsequent accumulation of CRL substrate proteins triggers downstream signaling events that promote apoptosis. Specifically, in acute myeloid leukemia (AML), TAS4464 has been shown to activate both the intrinsic and extrinsic apoptotic pathways through a c-Myc-mediated mechanism.[7][8] This involves the upregulation of the pro-apoptotic protein NOXA and downregulation of the anti-apoptotic protein c-FLIP.[7][8] Furthermore, in multiple myeloma, TAS4464's anti-tumor effects are attributed to the inhibition of both canonical and non-canonical NF-κB pathways.[9]
Caption: Mechanism of action of this compound.
Data Presentation: Antitumor Efficacy in Xenograft Models
The following table summarizes the quantitative data on the antitumor activity of this compound in various xenograft tumor models.
| Xenograft Model | Cancer Type | Dosing Regimen | Key Outcomes | Reference |
| GRANTA-519 | Mantle Cell Lymphoma (MCL) | 100 mg/kg, IV, weekly or twice weekly | Statistically significant antitumor activity (P < 0.05) by day 22. | [1] |
| SU-CCS-1 | Human Clear Cell Sarcoma | IV, once weekly | Limited efficacy observed for doxorubicin, pazopanib, and MLN4924 in contrast to TAS4464. | [1] |
| LU5266 (PDX) | Small Cell Lung Cancer (SCLC) | IV, weekly or twice a week for 3 weeks | Statistically significant antitumor activity (P < 0.05); majority of mice achieved complete tumor regression. | [1] |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 6.3, 12.5, 25, 50, and 100 mg/kg, IV, once a week for 3 weeks | Significantly lower mean tumor volume compared to vehicle control (P < 0.05). | [1] |
| THP-1 | Acute Myeloid Leukemia (AML) | 100 mg/kg, IV, twice weekly for 3 weeks | Induced complete tumor remission without severe weight loss. | [8][10] |
| TMD8 (systemic) | Diffuse Large B-cell Lymphoma (DLBCL) | Not specified | Significantly longer survival time and smaller mean relative photon value compared to control. | [1] |
| Human MM (xenograft) | Multiple Myeloma (MM) | Not specified | Strong antitumor effects observed. | [9] |
Experimental Protocols
This section provides a detailed methodology for a typical xenograft study using this compound.
1. Cell Lines and Culture
-
Obtain cancer cell lines (e.g., CCRF-CEM, THP-1, GRANTA-519) from a reputable cell bank.
-
Culture cells in the recommended medium supplemented with fetal bovine serum and antibiotics.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Regularly test cells for mycoplasma contamination.
2. Animal Models
-
Use immunodeficient mice (e.g., NOD-SCID, BALB/c nude) of 6-8 weeks of age.
-
Allow mice to acclimatize for at least one week before the start of the experiment.
-
House animals in a pathogen-free environment with access to food and water ad libitum.
-
All animal procedures should be performed in accordance with institutional guidelines and regulations.
3. Xenograft Tumor Implantation
-
Harvest cancer cells during their exponential growth phase.
-
Resuspend the cells in a suitable medium (e.g., PBS or Matrigel mixture).
-
Subcutaneously inject the cell suspension (typically 1 x 10^6 to 1 x 10^7 cells) into the flank of each mouse.
-
For systemic models, inject cells intravenously via the tail vein.
-
Monitor the mice for tumor growth.
4. This compound Preparation and Administration
-
Prepare the vehicle solution (e.g., a mixture of PEG300, Tween80, and ddH2O).
-
Dissolve this compound in the vehicle to the desired concentration. It is recommended to use fresh DMSO to prepare the initial stock solution, as moisture-absorbing DMSO can reduce solubility.[2]
-
Administer this compound intravenously (IV) via the tail vein.
-
Dosing schedules can vary, but weekly or twice-weekly administrations have been shown to be effective.[1][4]
5. Monitoring and Endpoints
-
Measure tumor volume regularly (e.g., twice a week) using calipers (Volume = 0.5 x Length x Width^2).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
For systemic models, monitor disease progression using methods like bioluminescence imaging.
-
The primary endpoint is typically tumor growth inhibition. Secondary endpoints can include survival analysis and pharmacodynamic studies.
-
At the end of the study, euthanize the mice and collect tumors for further analysis (e.g., Western blotting, immunohistochemistry).
Caption: Experimental workflow for a xenograft tumor model study.
Conclusion
This compound is a promising anti-cancer agent with a well-defined mechanism of action.[3][5] Its potent and selective inhibition of NAE leads to significant antitumor activity in a variety of preclinical xenograft models, including both hematological malignancies and solid tumors.[1][4] The provided protocols and data serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of TAS4464 in oncology.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. selleckchem.com [selleckchem.com]
- 3. [PDF] TAS4464, A Highly Potent and Selective Inhibitor of NEDD8-Activating Enzyme, Suppresses Neddylation and Shows Antitumor Activity in Diverse Cancer Models | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. Facebook [cancer.gov]
- 7. TAS4464, a NEDD8-activating enzyme inhibitor, activates both intrinsic and extrinsic apoptotic pathways via c-Myc-mediated regulation in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. TAS4464, a NEDD8-activating enzyme inhibitor, activates both intrinsic and extrinsic apoptotic pathways via c-Myc-mediated regulation in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activity of TAS4464, a novel NEDD8 activating enzyme E1 inhibitor, against multiple myeloma via inactivation of nuclear factor κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Solubility and preparation of TAS4464 hydrochloride for experiments
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed information on the solubility, preparation, and experimental application of TAS4464 hydrochloride, a potent and selective inhibitor of the NEDD8-activating enzyme (NAE).
Physicochemical Properties and Solubility
This compound is a critical compound in the study of the neddylation pathway and its role in cancer biology.[1] Understanding its physical and chemical properties is essential for its effective use in experimental settings.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₂₁H₂₄ClFN₆O₆S | [2] |
| Molecular Weight | 542.97 g/mol | [2] |
| CAS Number | 1848959-11-4 | [2][3] |
| Appearance | Solid | MedChemExpress |
| Purity | >98% | [3] |
The solubility of this compound in various solvents is a key factor for the preparation of stock and working solutions for both in vitro and in vivo experiments.
Table 2: Solubility of this compound
| Solvent | Solubility | Comments | Reference |
| DMSO | ≥ 80 mg/mL (≥ 147.34 mM) | Sonication is recommended. Use freshly opened DMSO as it is hygroscopic and can affect solubility. | [3][4] |
| Water | ≥ 4 mg/mL (≥ 7.37 mM) | Sonication and heating to 60°C are recommended. | [3] |
| Ethanol | Insoluble | [4] |
Mechanism of Action
TAS4464 is a potent and highly selective inhibitor of the NEDD8-activating enzyme (NAE), the E1 enzyme that initiates the neddylation cascade.[5][6] Neddylation is a post-translational modification process where the ubiquitin-like protein NEDD8 is conjugated to substrate proteins. A primary class of substrates for neddylation is the cullin family of proteins, which are essential components of cullin-RING E3 ubiquitin ligases (CRLs). The neddylation of cullins is critical for the activity of CRLs, which in turn target a wide array of proteins for ubiquitination and subsequent proteasomal degradation. These substrates include key regulators of cell cycle progression, cell growth, and survival.[1]
By inhibiting NAE, TAS4464 prevents the neddylation of cullins, leading to the inactivation of CRLs. This results in the accumulation of CRL substrate proteins, such as CDT1, p27, and phosphorylated IκBα.[1][4][5] The accumulation of these proteins disrupts normal cellular processes, leading to cell cycle arrest and apoptosis in cancer cells.
Caption: Mechanism of action of TAS4464 in the neddylation pathway.
Preparation of this compound for Experiments
Stock Solution Preparation
It is recommended to prepare a high-concentration stock solution of this compound in DMSO.
-
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
-
Protocol:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent moisture condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 80 mg/mL).
-
To aid dissolution, vortex the solution and use sonication until the powder is completely dissolved.[3] Gentle warming can also be applied if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Preparation for In Vitro Experiments
For cell-based assays, the DMSO stock solution is typically diluted in cell culture medium to the final desired concentrations.
-
Protocol:
-
Thaw an aliquot of the this compound DMSO stock solution.
-
Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the final working concentrations.
-
Ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
-
Preparation for In Vivo Experiments
For animal studies, this compound needs to be formulated in a vehicle suitable for the chosen route of administration (e.g., intravenous). The working solution for in vivo experiments should be prepared fresh on the day of use.[7] If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[7]
Table 3: Recommended Formulations for In Vivo Administration
| Formulation Components (v/v) | Final Concentration | Route of Administration | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL | Intravenous | [7] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL | Intravenous | [7] |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL | Oral/IP | [7] |
| 5% (w/v) Glucose Solution | Not specified | Intravenous | [5] |
-
Example Protocol for 1 mL of Formulation 1:
-
Prepare a 20.8 mg/mL stock solution of this compound in DMSO.
-
In a sterile tube, add 100 µL of the 20.8 mg/mL DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of saline to bring the final volume to 1 mL and mix well.
-
Experimental Protocols
Cell Viability Assay
A common method to assess the cytotoxic effects of TAS4464 is the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
Caption: Workflow for a cell viability assay using TAS4464.
-
Materials:
-
Cancer cell line of interest (e.g., CCRF-CEM)
-
96-well opaque-walled plates suitable for luminescence readings
-
CellTiter-Glo® 2.0 Assay kit
-
Multichannel pipette
-
Luminometer
-
-
Protocol:
-
Seed cells into a 96-well opaque-walled plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Treat the cells with various concentrations of TAS4464 and a vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.[5]
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions (typically a volume equal to the cell culture medium in the well).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) by plotting the luminescence signal against the log of the TAS4464 concentration.
-
Western Blot for Target Engagement
Western blotting is used to detect the inhibition of neddylation and the accumulation of CRL substrate proteins following TAS4464 treatment.
Caption: Workflow for Western blot analysis of TAS4464 target engagement.
-
Materials:
-
Cancer cell line of interest
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-NEDD8, anti-Cullin, anti-p-IκBα, anti-CDT1, anti-p27, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Protocol:
-
Treat cells with various concentrations of TAS4464 for a specified time (e.g., 4 hours).[5]
-
Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Storage and Stability
-
Powder: Store this compound powder at -20°C for up to 3 years.[3] For short-term storage (days to weeks), it can be kept at 0-4°C.[2] The product should be stored in a dry, dark place.
-
Stock Solutions: Store DMSO stock solutions at -80°C for up to 1 year or at -20°C for up to 1 month.[3][4] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.
References
- 1. Facebook [cancer.gov]
- 2. medkoo.com [medkoo.com]
- 3. This compound | NEDD8 | E1/E2/E3 Enzyme | TargetMol [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. TAS4464, a NEDD8-activating enzyme inhibitor, activates both intrinsic and extrinsic apoptotic pathways via c-Myc-mediated regulation in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
TAS4464 hydrochloride not showing expected results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using TAS4464 hydrochloride.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound, leading to unexpected results.
| Question/Issue | Possible Cause | Recommended Solution |
| Why am I not observing the expected decrease in cell viability? | Suboptimal Concentration: The concentration of this compound may be too low for the specific cell line being used. IC50 values can vary significantly between cell lines.[1][2] | Refer to the IC50 data for various cell lines in Table 1. Perform a dose-response experiment to determine the optimal concentration for your cell line. |
| Incorrect Treatment Duration: The incubation time may be insufficient to induce a significant cytotoxic effect. A 72-hour treatment is commonly used for cell viability assays.[1][2][3] | Ensure a sufficient incubation period is used, typically 72 hours for cell viability assays. Time-course experiments can also be performed to optimize the treatment duration. | |
| Compound Instability/Degradation: Improper storage or handling of this compound can lead to its degradation. | Store the compound as a powder at -20°C for up to 3 years.[3] Stock solutions in DMSO can be stored at -80°C for up to one year.[3] Avoid repeated freeze-thaw cycles. | |
| Solubility Issues: this compound may not be fully dissolved, leading to a lower effective concentration. The use of old or moisture-absorbed DMSO can reduce solubility.[3] | Prepare fresh stock solutions using high-quality, anhydrous DMSO.[3] Ensure the compound is completely dissolved before adding it to the cell culture medium. | |
| Cell Line Resistance: The cell line used may be inherently resistant to NAE inhibitors. | Consider using a different cell line with known sensitivity to this compound or other NAE inhibitors. | |
| Why are the Western blot results for downstream targets inconsistent? | Insufficient Target Engagement: The concentration or duration of this compound treatment may not be sufficient to inhibit NAE and lead to the accumulation of CRL substrates. | Optimize the treatment conditions. A 4-hour treatment with TAS4464 has been shown to induce a dose-dependent accumulation of CRL substrates.[1] |
| Timing of Lysate Collection: The peak accumulation of different CRL substrates may occur at different time points after treatment. | Perform a time-course experiment (e.g., 1, 4, 8, 16, 24 hours) to determine the optimal time point for observing the accumulation of your specific protein of interest.[4] | |
| Poor Antibody Quality: The primary antibody used for Western blotting may not be specific or sensitive enough to detect the target protein. | Use a validated antibody for your target protein. Refer to the manufacturer's datasheet and published literature for recommended antibodies. | |
| Issues with Protein Extraction or Western Blot Protocol: Inefficient protein extraction or suboptimal Western blot conditions can lead to weak or inconsistent signals. | Follow a robust protocol for protein extraction and Western blotting. A detailed protocol is provided in the "Experimental Protocols" section. | |
| Why are the in vivo results not showing significant anti-tumor activity? | Suboptimal Dosing or Schedule: The dose or frequency of administration may not be sufficient to achieve a therapeutic concentration in the tumor tissue. | In xenograft models, weekly or twice-weekly intravenous administration of TAS4464 has been shown to be effective.[1][2][3] Dose-finding studies may be necessary for your specific model. |
| Poor Bioavailability/Formulation Issues: The formulation used for in vivo administration may not be optimal, leading to poor bioavailability. | A common in vivo formulation consists of DMSO, PEG300, Tween80, and saline.[3] Ensure the formulation is prepared correctly and administered immediately. | |
| Tumor Model Resistance: The chosen in vivo model may be resistant to NAE inhibition. | Consider using a different tumor model or exploring combination therapies. | |
| Drug Metabolism: The compound may be rapidly metabolized in the animal model. | While TAS4464 has shown good metabolic stability in vitro, this can vary in vivo.[5] Pharmacokinetic studies may be required to assess drug exposure. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a highly potent and selective inhibitor of the NEDD8-activating enzyme (NAE).[3][6] NAE is a critical E1 enzyme in the neddylation pathway, which regulates the activity of Cullin-RING ligases (CRLs). By inhibiting NAE, TAS4464 prevents the neddylation of cullins, leading to the inactivation of CRLs. This results in the accumulation of CRL substrate proteins, such as CDT1, p27, and phosphorylated IκBα, which in turn induces cell cycle arrest and apoptosis in cancer cells.[1][6]
Q2: How should I store and handle this compound?
A2: this compound powder should be stored at -20°C for long-term storage (up to 3 years).[3] Stock solutions prepared in DMSO can be stored at -80°C for up to one year.[3] It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles. For in vivo experiments, it is best to use freshly prepared formulations.[3]
Q3: What is the recommended solvent for this compound?
A3: this compound is soluble in DMSO.[3] It is crucial to use fresh, high-quality DMSO, as it is hygroscopic and absorbed moisture can reduce the solubility of the compound.[3]
Q4: What are the expected downstream effects of this compound treatment?
A4: Treatment with this compound is expected to inhibit the neddylation of cullins. This can be observed by a decrease in the band corresponding to neddylated cullin on a Western blot. Consequently, there should be an accumulation of CRL substrate proteins. Commonly studied substrates include CDT1, p27, and phosphorylated IκBα.[1][5][6] The accumulation of these substrates ultimately leads to the induction of apoptosis, which can be measured by assays such as Annexin V staining or detection of cleaved caspases.[4]
Q5: Are there any known resistance mechanisms to this compound?
A5: While specific resistance mechanisms to TAS4464 are not extensively documented in the provided search results, resistance to NAE inhibitors like MLN4924 has been associated with mutations in the NAEβ subunit. These mutations can reduce the binding affinity of the inhibitor to the enzyme.
Quantitative Data
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 1.3 |
| HCT116 | Colon Carcinoma | 2.5 |
| THP-1 | Acute Monocytic Leukemia | 0.8 |
| GRANTA-519 | Mantle Cell Lymphoma | 1.1 |
| SU-CCS-1 | Clear Cell Sarcoma | 3.4 |
| HL-60 | Acute Promyelocytic Leukemia | ~10 |
| MOLM-13 | Acute Myeloid Leukemia | ~1 |
| MV4-11 | Acute Myeloid Leukemia | ~1 |
| OCI-AML2 | Acute Myeloid Leukemia | ~10 |
| OCI-AML3 | Acute Myeloid Leukemia | ~1 |
| U937 | Histiocytic Lymphoma | ~1 |
Note: IC50 values are approximate and can vary depending on the experimental conditions. Data compiled from multiple sources.[1][2][4]
Experimental Protocols
Cell Viability Assay
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for the specific cell line to ensure they are in the exponential growth phase at the end of the experiment.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium.
-
Treatment: After allowing the cells to adhere overnight, replace the medium with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.[1][2][3]
-
Viability Assessment: Measure cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), according to the manufacturer's instructions.[1][3]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the results as a dose-response curve and determine the IC50 value.
Western Blot Analysis of CRL Substrates
Methodology:
-
Cell Treatment: Plate cells and treat with the desired concentrations of this compound for the appropriate duration (e.g., 4 to 24 hours).[1][4]
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Separate the protein samples on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against your target proteins (e.g., neddylated-Cullin, Cullin-1, p27, CDT1, p-IκBα) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using image analysis software. Normalize the protein of interest to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: Signaling pathway of this compound.
Caption: General experimental workflow for TAS4464.
Caption: Logical troubleshooting flow for unexpected results.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. TAS4464, a NEDD8-activating enzyme inhibitor, activates both intrinsic and extrinsic apoptotic pathways via c-Myc-mediated regulation in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. TAS4464, A Highly Potent and Selective Inhibitor of NEDD8-Activating Enzyme, Suppresses Neddylation and Shows Antitumor Activity in Diverse Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing TAS4464 Hydrochloride Concentration In Vitro
Welcome to the technical support center for TAS4464 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the in vitro use of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: TAS4464 is a highly potent and selective inhibitor of the NEDD8-activating enzyme (NAE).[1][2][3][4] NAE is a critical enzyme in the neddylation pathway, which regulates the activity of Cullin-RING E3 ubiquitin ligases (CRLs).[2][3][5][6] By inhibiting NAE, TAS4464 prevents the neddylation of cullins, leading to the inactivation of CRLs. This results in the accumulation of CRL substrate proteins, such as CDT1, p27, and phosphorylated IκBα, which play crucial roles in cell cycle regulation and apoptosis.[2][3][4][6] The accumulation of these substrates disrupts cellular processes, leading to cell cycle arrest and apoptosis in cancer cells.[2][4][5]
Q2: What is the recommended starting concentration range for in vitro experiments?
A2: The optimal concentration of this compound will vary depending on the cell line and the specific assay. However, based on preclinical studies, a broad concentration range from nanomolar (nM) to micromolar (µM) is a good starting point for dose-response experiments.[1][7] For initial screening, you could test a range of 1 nM to 1000 nM.[1]
Q3: How should I dissolve this compound?
A3: this compound is soluble in DMSO.[1][8][9] It is recommended to prepare a high-concentration stock solution in fresh, anhydrous DMSO (e.g., 100 mg/mL or 80 mg/mL).[1][9] For aqueous solutions, it has limited solubility in water, but solubility can be increased with sonication and heating to 60°C.[8][9] When preparing working solutions, the final DMSO concentration in the cell culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[7]
Q4: What is a typical incubation time for this compound in cell culture?
A4: The incubation time can range from a few hours to several days, depending on the experimental endpoint. For target engagement and analysis of protein accumulation, a 4-hour treatment has been shown to be effective.[2] For cytotoxicity and cell viability assays, incubation times of 24, 48, and 72 hours are commonly used.[1][2][7][10] In some cases, particularly with patient-derived cells, longer incubation periods of up to 6 days have been reported.[1][2]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect or low potency | Concentration too low: The concentration of TAS4464 may not be sufficient to inhibit NAE effectively in your specific cell line. | Perform a dose-response experiment with a wider and higher concentration range (e.g., up to 10 µM).[7][11] |
| Short incubation time: The duration of treatment may not be long enough to induce a measurable biological response. | Increase the incubation time (e.g., try 48 and 72 hours).[7][12] | |
| Compound instability: The compound may have degraded in the culture medium. | Prepare fresh dilutions of TAS4464 for each experiment. Ensure proper storage of the stock solution (-80°C for long-term).[8] | |
| Cell line resistance: The chosen cell line may be inherently resistant to NAE inhibition. | Consider using a different cell line known to be sensitive to TAS4464, such as hematological malignancy cell lines.[6][13] | |
| High cytotoxicity even at low concentrations | High cell sensitivity: The cell line being used is highly sensitive to TAS4464. | Use a lower concentration range in your dose-response experiments.[7] |
| Solvent toxicity: The concentration of the solvent (e.g., DMSO) in the final culture medium is too high. | Ensure the final DMSO concentration is below 0.5%.[7] Prepare intermediate dilutions to minimize the volume of stock solution added to the wells. | |
| High variability between replicates | Inconsistent cell seeding: Uneven cell distribution in the wells of the microplate. | Ensure the cell suspension is thoroughly mixed before and during plating.[7] |
| Inaccurate pipetting: Errors in pipetting the compound or cells. | Use calibrated pipettes and proper pipetting techniques. Consider using automated liquid handlers for high-throughput screening.[14] | |
| Edge effects: Evaporation from the outer wells of the microplate can concentrate the compound and affect cell growth. | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity.[7] |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time | IC50 / Effect |
| CCRF-CEM | Acute Lymphoblastic Leukemia | Cytotoxicity | 72 hours | Potent antiproliferative activity |
| AML patient-derived cells | Acute Myeloid Leukemia | Cytotoxicity | 72 hours | Demonstrated cytotoxicity |
| DLBCL patient-derived cells | Diffuse Large B-cell Lymphoma | Cytotoxicity | 72 hours | Demonstrated cytotoxicity |
| SCLC patient-derived cells | Small Cell Lung Cancer | Cytotoxicity | 72 hours | Antiproliferative activity at lower doses than cisplatin |
| Various Hematologic Malignancies | Hematologic Cancers | Cytotoxicity | 72 hours | Broadly sensitive |
| Various Solid Tumors | Solid Cancers | Cytotoxicity | 72 hours | Many cell lines were sensitive |
Data synthesized from multiple sources.[2][6][10]
Table 2: Recommended Starting Concentrations and Incubation Times for Common In Vitro Assays
| Assay Type | Recommended Starting Concentration Range | Recommended Incubation Time |
| Target Engagement (Western Blot for p-IκBα, CDT1) | 1 nM - 1 µM | 4 - 24 hours |
| Cell Viability / Cytotoxicity (e.g., CellTiter-Glo) | 0.1 nM - 10 µM | 24, 48, 72 hours |
| Apoptosis Assays (e.g., Caspase-3/7) | 10 nM - 1 µM | 24 - 48 hours |
Experimental Protocols
Protocol 1: General Cell Viability Assay (e.g., using CellTiter-Glo®)
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Allow cells to adhere and recover overnight in a humidified incubator at 37°C and 5% CO2.[7]
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration remains consistent across all wells and is non-toxic (e.g., <0.5%).[7]
-
-
Cell Treatment:
-
Carefully remove the old medium from the wells.
-
Add 100 µL of the medium containing the different concentrations of this compound to the respective wells.
-
Include vehicle control wells (medium with the same concentration of DMSO as the highest drug concentration) and untreated control wells (medium only).
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[7]
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Protocol 2: Western Blot for Target Engagement
-
Cell Treatment:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM, 1 µM) for a short duration (e.g., 4 hours).[2]
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Collect the cell lysates and centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against target proteins (e.g., phosphorylated IκBα, CDT1, p27, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for optimizing TAS4464 concentration.
Caption: Troubleshooting logic for in vitro experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. TAS4464, A Highly Potent and Selective Inhibitor of NEDD8-Activating Enzyme, Suppresses Neddylation and Shows Antitumor Activity in Diverse Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. TAS4464, a NEDD8-activating enzyme inhibitor, activates both intrinsic and extrinsic apoptotic pathways via c-Myc-mediated regulation in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | NEDD8 | E1/E2/E3 Enzyme | TargetMol [targetmol.com]
- 10. researchgate.net [researchgate.net]
- 11. Which concentrations are optimal for in vitro testing? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bitesizebio.com [bitesizebio.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
TAS4464 Hydrochloride Western Blot Technical Support Center
Welcome to the technical support center for Western blot experiments using TAS4464 hydrochloride. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals obtain reliable and consistent results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I treated my cells with TAS4464, but I don't see the expected accumulation of Cullin-RING Ligase (CRL) substrate proteins (e.g., p27, CDT1, phosphorylated IκBα) in my Western blot.
Possible Causes and Solutions:
-
Ineffective TAS4464 Treatment:
-
Concentration and Duration: Ensure you are using the optimal concentration and treatment duration of TAS4464 for your specific cell line. A 4-hour treatment with a dose range of 0.001–1 μmol/L has been shown to be effective in some cell lines.[1] However, cytotoxicity can plateau after 24 hours.[1][2] Refer to literature for your specific model or perform a dose-response and time-course experiment.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivity to TAS4464.[1][3] Hematologic malignancy-derived cells are generally more sensitive than some solid tumor-derived cells.[1]
-
-
Protein Degradation:
-
Low Protein Expression:
-
Basal Levels: The basal expression level of the target protein in your cell line might be too low to detect a significant accumulation.
-
Protein Load: Increase the amount of protein loaded onto the gel. The recommended range is typically 10-50 µg per lane.[5]
-
-
Antibody Issues:
-
Primary Antibody: The primary antibody may not be specific or sensitive enough. Use an antibody validated for Western blotting and, if possible, one that has been cited in publications using TAS4464.
-
Antibody Dilution: Optimize the primary and secondary antibody concentrations. High concentrations can lead to background noise, while low concentrations can result in weak or no signal.[4][6]
-
Q2: My Western blot shows high background, making it difficult to interpret the results for my TAS4464 experiment.
Possible Causes and Solutions:
-
Blocking Issues:
-
Inadequate Blocking: Blocking is crucial to prevent non-specific antibody binding. Increase the blocking time (e.g., 1 hour at room temperature or overnight at 4°C) or try a different blocking agent (e.g., 5% non-fat dry milk or BSA).[6][7][8] Some antibodies perform better with a specific blocking agent, so check the antibody datasheet.[4]
-
-
Antibody Concentration:
-
Excessive Antibody: High concentrations of primary or secondary antibodies are a common cause of high background.[6] Try decreasing the antibody concentration.
-
-
Washing Steps:
Q3: I am observing non-specific bands in my Western blot after TAS4464 treatment.
Possible Causes and Solutions:
-
Antibody Specificity:
-
Primary Antibody: The primary antibody may be cross-reacting with other proteins. Ensure you are using a highly specific and validated antibody.
-
-
Sample Preparation:
-
High Antibody Concentration:
-
Reduce Concentration: High antibody concentrations can lead to non-specific binding.[6] Try reducing the concentration of your primary and/or secondary antibodies.
-
Quantitative Data Summary
| Parameter | Recommended Range/Value | Notes |
| TAS4464 Concentration | 0.001 - 1 µmol/L | Optimal concentration is cell-line dependent.[1] |
| TAS4464 Treatment Duration | 4 - 24 hours | Effects on CRL substrates can be seen as early as 4 hours.[1] |
| Protein Loading Amount | 10 - 50 µ g/lane | Adjust based on target protein abundance.[5] |
| Primary Antibody Dilution | 1:1,000 - 1:10,000 | Varies by antibody; check manufacturer's datasheet. |
| Secondary Antibody Dilution | 1:5,000 - 1:200,000 | Varies by antibody; check manufacturer's datasheet.[4] |
Signaling Pathway and Experimental Workflow
TAS4464 Mechanism of Action
TAS4464 is a potent and selective inhibitor of the NEDD8-activating enzyme (NAE).[1][3] NAE is the initial enzyme in the neddylation pathway, which is essential for the activation of Cullin-RING E3 ubiquitin ligases (CRLs).[1][10] By inhibiting NAE, TAS4464 prevents the neddylation of cullins, leading to the inactivation of CRLs. This results in the accumulation of CRL substrate proteins, which can induce cell cycle dysregulation and apoptosis in cancer cells.[10]
Caption: Mechanism of action of TAS4464.
Western Blot Troubleshooting Workflow
This workflow provides a logical approach to diagnosing and resolving common issues encountered during Western blotting experiments.
Caption: A logical workflow for troubleshooting Western blot results.
Detailed Experimental Protocol: Western Blotting for CRL Substrates after TAS4464 Treatment
This protocol outlines the key steps for performing a Western blot to detect the accumulation of CRL substrates following treatment with TAS4464.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for the specified duration (e.g., 4-24 hours).
-
-
Sample Preparation (Lysis):
-
Aspirate the media and wash the cells with ice-cold PBS.[9]
-
Lyse the cells by adding ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[4][5]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.[9]
-
Sonicate the lysate for 10-15 seconds to shear DNA and reduce viscosity.[9]
-
Centrifuge the lysate at 12,000 rpm for 20 minutes at 4°C to pellet cell debris.[5]
-
Collect the supernatant and determine the protein concentration using a suitable assay (e.g., BCA assay).
-
-
SDS-PAGE:
-
Protein Transfer:
-
Immunoblotting:
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature or overnight at 4°C with gentle agitation.[7][9]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p27, anti-CDT1) at the optimized dilution in blocking buffer overnight at 4°C with gentle shaking.[9]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[9]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody at the optimized dilution in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[9]
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.[1]
-
-
Data Analysis:
-
Analyze the band intensities using appropriate software. Normalize the protein of interest to a loading control (e.g., β-actin or GAPDH).
-
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. blog.addgene.org [blog.addgene.org]
- 5. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 6. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 7. Western blot protocol | Abcam [abcam.com]
- 8. bosterbio.com [bosterbio.com]
- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 10. Facebook [cancer.gov]
- 11. Detailed Western Blotting (Immunoblotting) Protocol [protocols.io]
Technical Support Center: TAS4464 Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using TAS4464 hydrochloride in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is TAS4464 and what is its mechanism of action?
TAS4464 is a highly potent and selective inhibitor of the NEDD8-activating enzyme (NAE), with an IC50 of 0.955 nM.[1] NAE is a critical enzyme in the neddylation pathway, which is essential for the function of cullin-RING ligases (CRLs). By inhibiting NAE, TAS4464 prevents the neddylation of cullins, leading to the inactivation of CRLs. This results in the accumulation of CRL substrate proteins, such as p27, CDT1, and phosphorylated IκBα, which can induce cell cycle arrest and apoptosis in cancer cells.[2][3]
Q2: What is the known solubility of this compound in common solvents?
The solubility of this compound varies significantly between aqueous and organic solvents. It is highly soluble in DMSO but poorly soluble in water and ethanol.[2]
Q3: Are there any specific storage conditions for this compound solutions?
Yes, proper storage is crucial to maintain the stability of this compound. For powdered form, it is recommended to store at -20°C for up to 3 years. Stock solutions in a solvent should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to one year or at -20°C for up to one month.[4]
Troubleshooting Guide: Improving this compound Solubility
Issue: I am having difficulty dissolving this compound in my desired aqueous buffer.
Poor aqueous solubility is a common challenge with many small molecule inhibitors, including hydrochloride salts like TAS4464. The following steps and suggestions can help improve its dissolution.
Recommended First-Line Approaches
-
Use of Co-solvents: For most in vitro applications, preparing a high-concentration stock solution in 100% DMSO is the recommended starting point. This stock can then be diluted into your aqueous experimental medium. It is critical to ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent-induced artifacts in your experiments.
-
Physical Dissolution Aids:
-
Sonication: Applying ultrasonic energy can help to break down powder agglomerates and increase the surface area available for solvation.
-
Gentle Warming: Heating the solution can increase the kinetic energy of the solvent molecules, often leading to improved solubility. For this compound, warming to 60°C has been suggested to aid dissolution in water.[1][4] Caution: The thermal stability of this compound at elevated temperatures has not been extensively reported. It is advisable to use the lowest effective temperature for the shortest duration necessary. Researchers should perform their own stability assessments if prolonged heating is required.
-
Advanced Strategies and Formulations
If the initial approaches are insufficient for your experimental needs, particularly for in vivo studies, more complex solvent systems can be employed. Below are some reported formulations that have been used to achieve higher concentrations of this compound in a solution suitable for administration.
Quantitative Solubility Data
| Solvent/System | Reported Solubility/Concentration | Notes |
| DMSO | ≥ 80-100 mg/mL (≥ 147.34-184.17 mM) | Use of fresh, non-hygroscopic DMSO is recommended as absorbed moisture can reduce solubility.[1][2][4] Ultrasonic assistance may be needed.[4] |
| Water | Insoluble (as per some sources)[2] | |
| Water with Aid | 4-5 mg/mL (7.37-9.21 mM) | Requires sonication and heating to 60°C.[1][4] The stability of the resulting solution should be considered. |
| Ethanol | Insoluble[2] | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (≥ 3.83 mM) | Clear solution.[4] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (≥ 3.83 mM) | Clear solution.[4] |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (≥ 3.83 mM) | Clear solution.[4] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in DMSO
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired high concentration (e.g., 50-100 mg/mL).
-
Vortex the solution thoroughly.
-
If needed, briefly sonicate the tube in a water bath to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of a Formulation for In Vivo Studies (Example)
This protocol is based on a common formulation for poorly soluble compounds and is similar to those suggested by commercial suppliers.[4]
-
Start with a high-concentration stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
In a sterile tube, add 400 µL of PEG300.
-
To the PEG300, add 100 µL of the DMSO stock solution and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 to the mixture and mix again until clear.
-
Finally, add 450 µL of saline to bring the total volume to 1 mL. Mix gently to avoid foaming.
-
This formulation should be prepared fresh before each use.
Visualizing Key Concepts
TAS4464 Signaling Pathway
Caption: Mechanism of action of this compound.
Troubleshooting Workflow for Solubility Issues
Caption: A stepwise guide to resolving solubility issues.
References
- 1. TAS4464, A Highly Potent and Selective Inhibitor of NEDD8-Activating Enzyme, Suppresses Neddylation and Shows Antitumor Activity in Diverse Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TAS4464, a NEDD8-activating enzyme inhibitor, activates both intrinsic and extrinsic apoptotic pathways via c-Myc-mediated regulation in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. onyxipca.com [onyxipca.com]
TAS4464 Hydrochloride Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of TAS4464 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: TAS4464 is a highly potent and selective inhibitor of the NEDD8-activating enzyme (NAE).[1][2] NAE is the essential E1 enzyme in the neddylation pathway, which is responsible for the conjugation of the ubiquitin-like protein NEDD8 to substrate proteins.[2] The primary substrates of this pathway are the cullin proteins, which are scaffold components of cullin-RING E3 ubiquitin ligases (CRLs). By inhibiting NAE, TAS4464 prevents the neddylation and subsequent activation of CRLs.[2][3] This leads to the accumulation of CRL substrate proteins, which are involved in various cellular processes, including cell cycle progression, DNA damage response, and apoptosis.[2][4]
Q2: What are the known off-target effects of this compound?
A2: TAS4464 has been designed to be a highly selective inhibitor of NAE.[1][2] Its selectivity has been demonstrated against other ubiquitin-like protein E1 activating enzymes, such as the ubiquitin-activating enzyme (UAE) and the SUMO-activating enzyme (SAE).[2][5] Compared to the first-generation NAE inhibitor MLN4924, TAS4464 shows significantly less inhibition of Carbonic Anhydrase II (CA2), a known off-target of MLN4924.[2][5] In a phase 1 clinical trial, the primary dose-limiting toxicity observed was reversible, dose-dependent abnormal liver function.[6]
Q3: How does the selectivity of TAS4464 compare to other NAE inhibitors like MLN4924?
A3: TAS4464 demonstrates significantly higher selectivity for NAE compared to MLN4924. Preclinical studies have shown that TAS4464 has a much weaker inhibitory effect on Carbonic Anhydrase II (CA2) than MLN4924.[2][7] This higher selectivity is expected to reduce the risk of off-target effects associated with CA2 inhibition, such as electrolyte abnormalities.[2]
Troubleshooting Guide
This guide addresses specific issues that users might encounter during their experiments with this compound, potentially related to off-target effects.
| Observed Issue | Potential Cause | Suggested Troubleshooting Steps |
| Unexpected cellular phenotype not consistent with CRL substrate accumulation. | Potential off-target kinase inhibition. Although TAS4464 is highly selective, inhibition of other cellular kinases at high concentrations cannot be entirely ruled out without a comprehensive kinase panel screen. | 1. Confirm On-Target Effect: Perform a western blot to verify the accumulation of known CRL substrates (e.g., p-IκBα, CDT1, p27) and a decrease in neddylated cullins. 2. Titrate TAS4464 Concentration: Determine the minimal concentration of TAS4464 required to achieve the desired on-target effect and assess if the unexpected phenotype persists at this concentration. 3. Use a Structurally Unrelated NAE Inhibitor: Compare the phenotype with that induced by another NAE inhibitor (e.g., MLN4924) to see if the effect is specific to TAS4464. |
| Discrepancies in cell viability results across different cell lines. | Differential sensitivity to NAE inhibition. Cancer cell lines exhibit varying degrees of sensitivity to NAE inhibition, which may depend on their genetic background and reliance on specific CRL-mediated protein degradation pathways.[2] | 1. Establish a Dose-Response Curve: Determine the GI50 for each cell line to understand their relative sensitivity. 2. Assess Basal Neddylation Levels: Evaluate the baseline levels of neddylated cullins in your panel of cell lines. Cells with higher basal neddylation may be more sensitive to inhibition. |
| In vivo experiments show signs of liver toxicity. | Drug-induced liver injury. As observed in clinical trials, TAS4464 can cause dose-dependent liver function abnormalities.[6] The exact mechanism is still under investigation. | 1. Monitor Liver Function Markers: In animal studies, regularly monitor serum levels of liver enzymes such as ALT and AST. 2. Adjust Dosing Regimen: Consider alternative dosing schedules (e.g., intermittent dosing) which have been shown to be effective in preclinical models while minimizing toxicity.[2] 3. Histopathological Analysis: At the end of the study, perform a histopathological examination of liver tissues to assess for any signs of damage. |
Quantitative Data on Off-Target Effects
The following tables summarize the known quantitative data regarding the off-target effects of this compound.
Table 1: In Vitro Inhibitory Activity of TAS4464 Against NAE and Off-Target E1 Enzymes
| Enzyme | IC50 (nM) |
| NAE (On-Target) | 0.955 [1] |
| UAE (Off-Target) | 449[2] |
| SAE (Off-Target) | 1280[2] |
Table 2: In Vitro Inhibitory Activity of TAS4464 and MLN4924 Against Carbonic Anhydrase II (CA2)
| Compound | IC50 (µM) |
| TAS4464 | 0.730 [5] |
| MLN4924 | 0.0167[5] |
Table 3: Clinically Observed Dose-Limiting Toxicities (Phase 1 Study)
| Dose Level (mg/m²) | Number of Patients with Grade ≥2 Abnormal Liver Function Tests |
| 40 | 5[6] |
| 56 | 5[6] |
Experimental Protocols
1. E1-E2 Thioester Transfer Assay for Selectivity Profiling
This assay is used to determine the inhibitory activity of TAS4464 against NAE, UAE, and SAE by measuring the transfer of the respective ubiquitin-like protein from the E1 enzyme to the E2 enzyme.
-
Principle: The formation of a thioester bond between the E1 and its cognate ubiquitin-like protein (NEDD8, Ubiquitin, or SUMO) is the first step in the activation cascade. The subsequent transfer to the E2 enzyme can be monitored.
-
Materials:
-
Recombinant human E1 enzymes (NAE, UAE, SAE)
-
Recombinant human E2 enzymes (Ubc12, UBE2C, UBE2I)
-
Recombinant ubiquitin-like proteins (NEDD8, Ubiquitin, SUMO-1)
-
ATP
-
This compound
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
SDS-PAGE gels and Western blot reagents
-
Antibodies specific to the E2 enzymes or ubiquitin-like proteins
-
-
Procedure:
-
Prepare a reaction mixture containing the E1 enzyme, E2 enzyme, the corresponding ubiquitin-like protein, and ATP in the assay buffer.
-
Add varying concentrations of TAS4464 to the reaction mixtures.
-
Initiate the reaction by adding ATP and incubate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer without reducing agents.
-
Separate the proteins by non-reducing SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and perform a Western blot using an antibody that detects the formation of the E2-ubiquitin-like protein conjugate.
-
Quantify the band intensities to determine the extent of inhibition at each TAS4464 concentration and calculate the IC50 value.
-
2. Carbonic Anhydrase II (CA2) Inhibition Assay
This assay measures the esterase activity of CA2 to assess the inhibitory potential of TAS4464.
-
Principle: CA2 can hydrolyze p-nitrophenyl acetate (pNPA) to p-nitrophenol, which is a colored product that can be measured spectrophotometrically. An inhibitor will reduce the rate of this reaction.
-
Materials:
-
Human Carbonic Anhydrase II
-
p-Nitrophenyl acetate (pNPA)
-
This compound
-
Assay buffer (e.g., Tris-SO4)
-
96-well microplate reader
-
-
Procedure:
-
Add the assay buffer, CA2 enzyme, and varying concentrations of TAS4464 to the wells of a 96-well plate.
-
Pre-incubate the mixture for a defined period (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding the pNPA substrate.
-
Immediately measure the absorbance at 400 nm in a kinetic mode for a set duration (e.g., 10 minutes).
-
Calculate the rate of pNPA hydrolysis (slope of the linear portion of the absorbance vs. time curve).
-
Determine the percent inhibition at each TAS4464 concentration relative to a no-inhibitor control and calculate the IC50 value.
-
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. TAS4464, a NEDD8-activating enzyme inhibitor, activates both intrinsic and extrinsic apoptotic pathways via c-Myc-mediated regulation in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. researchgate.net [researchgate.net]
- 6. A first-in-human, phase 1 study of the NEDD8 activating enzyme E1 inhibitor TAS4464 in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
TAS4464 hydrochloride degradation and stability issues
Welcome to the technical support center for TAS4464 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges and ensuring the integrity of their experiments involving this potent and selective NEDD8-activating enzyme (NAE) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for TAS4464?
A1: TAS4464 is a highly potent and selective inhibitor of the NEDD8-activating enzyme (NAE), with an IC50 of 0.955 nM.[1][2] NAE is a crucial E1 enzyme in the neddylation pathway, which regulates the activity of cullin-RING ubiquitin ligases (CRLs). By inhibiting NAE, TAS4464 prevents the neddylation of cullins, leading to the inactivation of CRLs and the subsequent accumulation of their substrate proteins, such as CDT1, p27, and phosphorylated IκBα.[1][3] This disruption of protein degradation pathways ultimately induces apoptosis in cancer cells.[4][5]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is critical to maintain the stability and activity of this compound. Recommendations vary for the powdered form and stock solutions. For detailed storage durations, please refer to the stability data table in the Troubleshooting Guide.
-
Powder: Store at -20°C for up to 3 years.[2]
-
Stock Solutions: Aliquot and store at -80°C for up to 1 or 2 years, depending on the supplier.[1][2] To avoid repeated freeze-thaw cycles, it is recommended to prepare single-use aliquots.[2]
Q3: How should I prepare stock and working solutions of this compound?
A3: this compound is soluble in DMSO. For detailed protocols on preparing solutions for in vitro and in vivo experiments, please refer to the Experimental Protocols section. It is crucial to use fresh, anhydrous DMSO, as absorbed moisture can reduce the solubility of the compound.[2] For in vivo studies, working solutions should be prepared fresh on the day of use.[1]
Q4: Are there any known safety concerns when handling this compound?
A4: Yes. As an antineoplastic agent, this compound should be handled as a hazardous drug (HD).[6] Standard operating procedures for handling HDs should be followed, including the use of personal protective equipment (PPE), designated handling areas, and proper disposal methods in accordance with federal, state, and local regulations.[6] In clinical studies, dose-dependent and reversible effects on liver function have been observed, highlighting the need for caution.[7][8]
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound.
Issue 1: Precipitation of the compound in cell culture media.
-
Question: I observed precipitation after diluting my DMSO stock solution of TAS4464 into aqueous cell culture media. How can I resolve this?
-
Answer: This is a common issue when diluting DMSO-solubilized compounds into aqueous solutions. The final concentration of DMSO in your media should be kept low, typically below 0.5%, to maintain solubility and minimize solvent-induced cellular toxicity. If precipitation persists, consider using a formulation with surfactants or co-solvents, such as those described for in vivo preparations, but ensure you validate their compatibility with your specific cell line. Gentle warming and vortexing of the media during the addition of the compound can also help.
Issue 2: Inconsistent or lower-than-expected potency in cellular assays.
-
Question: My experimental results show variable or reduced activity of TAS4464. What could be the cause?
-
Answer: Inconsistent potency can stem from several factors related to compound stability and handling:
-
Improper Storage: Ensure that both the powder and stock solutions are stored at the recommended temperatures and within the specified shelf life. Avoid repeated freeze-thaw cycles of stock solutions by preparing single-use aliquots.[2]
-
Degradation of Stock Solution: DMSO is hygroscopic; absorbed water can lead to hydrolysis of the compound over time, especially if stored at -20°C for extended periods.[2] Use fresh, anhydrous DMSO for preparing stock solutions.
-
Adsorption to Plastics: Hydrophobic compounds can adsorb to certain types of plastic labware. Use low-adhesion polypropylene tubes and pipette tips whenever possible.
-
Issue 3: Difficulty dissolving this compound powder.
-
Question: The this compound powder is not fully dissolving in DMSO. What should I do?
-
Answer: Ensure you are using fresh, anhydrous DMSO.[2] To aid dissolution, you can gently warm the solution and use sonication.[1] If solubility issues persist, verify the concentration you are trying to achieve is within the reported limits (e.g., up to 100 mg/mL in DMSO).[2]
Stability and Degradation Data
While specific chemical degradation pathways for this compound are not extensively detailed in publicly available literature, the primary stability concerns are related to storage conditions and solvent purity. The following table summarizes the known stability information.
| Form | Storage Temperature | Recommended Duration | Key Considerations |
| Powder | -20°C | 3 years | Keep tightly sealed to prevent moisture absorption. |
| Stock Solution in DMSO | -80°C | 1-2 years | Use single-use aliquots to avoid freeze-thaw cycles.[1][2] |
| Stock Solution in DMSO | -20°C | 1 month - 1 year | Shorter duration due to potential for moisture absorption by DMSO.[1][2] |
| Working Solution (in vivo) | Room Temperature | Prepare fresh daily | Use immediately for optimal results.[1][2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (100 mg/mL)
-
Reagent: this compound powder, anhydrous DMSO.
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve a final concentration of 100 mg/mL (197.42 mM).[2]
-
Vortex and/or sonicate the solution to ensure complete dissolution.[1]
-
Aliquot the stock solution into single-use, low-adhesion polypropylene tubes.
-
Store the aliquots at -80°C.[2]
-
Protocol 2: Preparation of In Vivo Working Solution (Vehicle: PEG300, Tween-80, Saline)
-
Reagents: this compound DMSO stock solution (e.g., 20 mg/mL), PEG300, Tween-80, Saline.
-
Procedure (for a 1 mL final volume):
-
Start with 100 µL of a 20 mg/mL DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of Saline to reach the final volume of 1 mL.
-
This protocol yields a clear solution of at least 2 mg/mL.[1] The final solution should be prepared fresh and used on the same day.[1]
-
Visualized Pathways and Workflows
Caption: TAS4464 inhibits NAE, preventing CRL activation and leading to apoptosis.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. TAS4464, a NEDD8-activating enzyme inhibitor, activates both intrinsic and extrinsic apoptotic pathways via c-Myc-mediated regulation in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 7. A first-in-human, phase 1 study of the NEDD8 activating enzyme E1 inhibitor TAS4464 in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A first-in-human, phase 1 study of the NEDD8 activating enzyme E1 inhibitor TAS4464 in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to TAS4464 Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with TAS4464 hydrochloride, particularly concerning the development of resistance in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: TAS4464 is a highly potent and selective inhibitor of the NEDD8-Activating Enzyme (NAE)[1][2][3][4]. NAE is a critical component of the neddylation pathway, which is essential for the function of Cullin-RING E3 ligases (CRLs)[3][5][6]. By inhibiting NAE, TAS4464 prevents the neddylation of cullins, leading to the inactivation of CRLs. This results in the accumulation of CRL substrate proteins, such as p27, CDT1, and phosphorylated IκBα, which in turn induces cell cycle arrest, apoptosis, and suppression of tumor growth[4][5][7][8].
Q2: My cancer cell line, previously sensitive to TAS4464, is now showing reduced sensitivity. What could be the reason?
A2: A common reason for reduced sensitivity to targeted therapies like TAS4464 is the development of acquired resistance. The primary mechanism of resistance to NAE inhibitors, such as the structurally similar compound MLN4924, has been identified as mutations in the UBA3 gene[1][7]. UBA3 is the catalytic subunit of the NAE enzyme. These mutations can alter the binding affinity of TAS4464 to the enzyme, reducing its inhibitory effect[1][7].
Q3: How can I confirm if my cell line has developed resistance due to a UBA3 mutation?
A3: To confirm a UBA3 mutation, you can perform sanger sequencing or next-generation sequencing (NGS) of the UBA3 gene in your resistant cell line and compare it to the parental, sensitive cell line. Specific mutations in UBA3 that have been shown to confer resistance to the NAE inhibitor MLN4924 include I310N and Y352H[1].
Q4: Are there alternative mechanisms of resistance to TAS4464?
A4: While mutations in the drug target are a primary mechanism, other potential mechanisms of resistance, though not yet specifically reported for TAS4464, could include:
-
Increased drug efflux through the upregulation of ATP-binding cassette (ABC) transporters.
-
Activation of bypass signaling pathways that compensate for the inhibition of the neddylation pathway.
-
Alterations in downstream components of the neddylation pathway.
Q5: If I confirm a UBA3 mutation, are there any strategies to overcome this resistance?
A5: Yes. Preclinical studies with the NAE inhibitor MLN4924 have shown that cells with UBA3 mutations, which are resistant to selective NAE inhibitors, remain sensitive to pan-E1 inhibitors[1][7]. Therefore, treating your resistant cells with a broad-spectrum E1 activating enzyme inhibitor may be a viable strategy. Additionally, exploring combination therapies could be effective.
Q6: What combination therapies have shown promise with TAS4464?
A6: In preclinical models of multiple myeloma, TAS4464 has demonstrated synergistic antitumor activity when combined with standard-of-care agents, including:
-
Bortezomib (a proteasome inhibitor)[9]
-
Lenalidomide/dexamethasone (immunomodulatory agents)[9]
-
Daratumumab (an anti-CD38 antibody)[9]
-
Elotuzumab (an anti-SLAMF7 antibody)[9]
These combinations may help to prevent the emergence of resistance or be effective in treating cells that have already developed resistance.
Troubleshooting Guides
Issue 1: Decreased Potency of TAS4464 in Long-Term Cultures
-
Symptom: The IC50 value of TAS4464 in your cancer cell line has significantly increased over several passages.
-
Possible Cause: The cell line may have developed acquired resistance.
-
Troubleshooting Steps:
-
Confirm Viability Assay: Ensure that your cell viability assay (e.g., CellTiter-Glo) is performing correctly by using a known sensitive cell line as a positive control.
-
Sequence UBA3: As detailed in the experimental protocols section, perform sequencing of the UBA3 gene to check for mutations.
-
Western Blot Analysis: Assess the level of neddylated cullins and accumulation of CRL substrates (e.g., p27, CDT1) in the suspected resistant cells compared to the parental line after TAS4464 treatment. A lack of change in these markers in the treated resistant cells would support the development of resistance.
-
Consider Combination Therapy: Test the efficacy of TAS4464 in combination with other agents, as suggested in the FAQs.
-
Issue 2: Inconsistent Results in Xenograft Models
-
Symptom: In vivo xenograft studies show variable or no response to TAS4464 treatment, despite in vitro sensitivity.
-
Possible Cause:
-
Suboptimal dosing or administration schedule.
-
In vivo selection for a resistant subpopulation of cells.
-
Pharmacokinetic issues leading to insufficient drug exposure in the tumor.
-
-
Troubleshooting Steps:
-
Verify Dosing and Formulation: Double-check the formulation of TAS4464 and the administration route and schedule. Preclinical studies have shown efficacy with weekly or twice-weekly intravenous administration[2][7].
-
Pharmacodynamic Analysis: Collect tumor samples at different time points after treatment and perform Western blotting to confirm target engagement (i.e., decreased neddylated cullins and increased CRL substrates)[2].
-
Examine Excised Tumors: After the study, excise the tumors that did not respond to treatment and establish cell cultures from them. Analyze these cells for resistance mechanisms as described in Issue 1.
-
Data Presentation
Table 1: In Vitro Anti-proliferative Activity of TAS4464 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µmol/L) |
| CCRF-CEM | Acute Lymphoblastic Leukemia | Data not specified, but highly sensitive |
| GRANTA-519 | Mantle Cell Lymphoma | Data not specified, but highly sensitive |
| SU-CCS-1 | Clear Cell Sarcoma | Data not specified, but sensitive |
| Patient-Derived SCLC | Small Cell Lung Cancer | Data not specified, but sensitive |
| Multiple Myeloma Cell Lines (14 lines) | Multiple Myeloma | Growth arrest and cell death induced |
Data compiled from multiple preclinical studies[2][7][9]. Specific IC50 values across a broad panel of 240 cell lines are mentioned as being determined, but the specific values for each cell line are often in supplementary materials of the cited papers[2].
Table 2: Comparison of NAE Inhibitors
| Inhibitor | Target | IC50 (nM) | Key Features |
| TAS4464 | NAE | 0.955 | Highly potent and selective; shows prolonged target inhibition[1][2][4]. |
| MLN4924 (Pevonedistat) | NAE | Not specified, but less potent than TAS4464 | First-in-class NAE inhibitor; resistance mechanisms identified[2][7]. |
Experimental Protocols
Protocol 1: Western Blot for Neddylation Pathway Markers
-
Cell Lysis: Treat sensitive and suspected resistant cells with varying concentrations of TAS4464 for 4-24 hours. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on a 4-12% Bis-Tris gel and transfer to a PVDF membrane.
-
Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include: anti-NEDD8, anti-p27, anti-CDT1, anti-phospho-IκBα, and anti-β-Actin (as a loading control).
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 2: UBA3 Gene Sequencing
-
Genomic DNA Extraction: Isolate genomic DNA from both parental (sensitive) and suspected resistant cell lines using a commercial kit.
-
PCR Amplification: Design primers to amplify the coding regions of the UBA3 gene. Perform PCR using a high-fidelity DNA polymerase.
-
PCR Product Purification: Purify the PCR products to remove primers and dNTPs.
-
Sanger Sequencing: Send the purified PCR products for Sanger sequencing.
-
Sequence Analysis: Align the sequencing results from the resistant cells to the parental cells and a reference sequence for UBA3 to identify any mutations.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for troubleshooting TAS4464 resistance.
References
- 1. Mutations in UBA3 confer resistance to the NEDD8-activating enzyme inhibitor MLN4924 in human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. TAS4464, a NEDD8-activating enzyme inhibitor, activates both intrinsic and extrinsic apoptotic pathways via c-Myc-mediated regulation in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TAS4464, A Highly Potent and Selective Inhibitor of NEDD8-Activating Enzyme, Suppresses Neddylation and Shows Antitumor Activity in Diverse Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ashpublications.org [ashpublications.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Activity of TAS4464, a novel NEDD8 activating enzyme E1 inhibitor, against multiple myeloma via inactivation of nuclear factor κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Adjusting TAS4464 hydrochloride treatment time for optimal effect
Welcome to the technical support center for TAS4464 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments with this potent and selective NEDD8-activating enzyme (NAE) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a highly potent and selective inhibitor of the NEDD8-activating enzyme (NAE) with an IC50 of 0.955 nM.[1][2] By inhibiting NAE, TAS4464 prevents the neddylation of cullin-RING ligases (CRLs), which in turn inactivates the CRLs.[3][4] This leads to the accumulation of CRL substrate proteins, such as CDT1, p27, p21, and phosphorylated IκBα.[1][3][5] The accumulation of these substrates disrupts cell cycle regulation, induces apoptosis, and inhibits tumor cell proliferation and survival.[3]
Q2: What are the known downstream signaling pathways affected by this compound?
A2: this compound treatment has been shown to activate both the intrinsic and extrinsic apoptotic pathways.[4][6] A key mechanism involves the accumulation of the CRL substrate c-Myc.[6][7] Increased c-Myc levels lead to the transcriptional upregulation of the pro-apoptotic protein NOXA and downregulation of the anti-apoptotic protein c-FLIP.[4][6] This modulation of NOXA and c-FLIP results in the activation of caspase-9 (intrinsic pathway) and caspase-8 (extrinsic pathway), respectively, ultimately leading to apoptosis.[4][6]
Q3: How long should I treat my cells with this compound?
A3: The optimal treatment time for this compound can vary significantly depending on the cell type and the experimental endpoint. Preclinical studies have reported a range of incubation times from a few hours to several days.[1][6] For instance, effects on cullin neddylation and substrate accumulation can be observed in as little as 4 hours.[5] However, to measure effects on cell viability and apoptosis, longer incubation times of 24 to 72 hours, or even up to 6 days for certain patient-derived cells, have been used.[1][6] We recommend performing a time-course experiment to determine the optimal duration for your specific model and assay.
Troubleshooting Guides
Problem 1: I am not observing the expected level of apoptosis in my cell line.
-
Possible Cause 1: Suboptimal Treatment Time. The kinetics of apoptosis induction can vary between cell lines.
-
Solution: Perform a time-course experiment. Treat your cells with a fixed concentration of this compound and measure markers of apoptosis (e.g., cleaved caspases, Annexin V staining) at multiple time points (e.g., 8, 16, 24, 48, and 72 hours).[6]
-
-
Possible Cause 2: Insufficient Drug Concentration. The sensitivity of different cell lines to this compound can differ.
-
Solution: Conduct a dose-response experiment. Treat your cells with a range of this compound concentrations for a fixed duration to determine the optimal dose for your cell line.
-
-
Possible Cause 3: Cell Line Resistance. Your cell line may have intrinsic or acquired resistance mechanisms.
-
Solution: Confirm target engagement by measuring the accumulation of CRL substrates like p27 or CDT1 via Western blot.[5] If the target is engaged but apoptosis is not induced, consider investigating downstream apoptotic pathways.
-
Problem 2: I am seeing high variability in my cell viability assay results.
-
Possible Cause 1: Inconsistent Treatment Duration. Even small variations in incubation time can lead to significant differences in cell viability.
-
Solution: Ensure precise timing of drug addition and assay termination across all plates and experiments. Use a multichannel pipette for simultaneous drug addition where possible.
-
-
Possible Cause 2: Edge Effects in Multi-well Plates. Cells in the outer wells of a plate can behave differently due to variations in temperature and evaporation.
-
Solution: Avoid using the outermost wells of your plates for experimental samples. Instead, fill them with sterile media or PBS to maintain a humidified environment.
-
-
Possible Cause 3: Cell Seeding Density. The initial number of cells seeded can influence their response to treatment.
-
Solution: Optimize your cell seeding density to ensure cells are in the logarithmic growth phase during treatment. Ensure a uniform cell suspension before plating.
-
Data Presentation
Table 1: Summary of this compound In Vitro Treatment Durations and Observed Effects
| Cell Type(s) | Treatment Duration | Observed Effect(s) | Reference(s) |
| CCRF-CEM (Acute lymphoblastic leukemia) | 4 hours | Dose-dependent decrease in neddylated cullin and accumulation of CDT1, NRF2, p-IκBα, and p27. | [5] |
| HL-60 (Acute myeloid leukemia) | 8, 16, 24 hours | Time-dependent accumulation of cells in the sub-G1 phase (apoptosis). | [6] |
| Hepatocytes | 24 hours | Measurement of cell viability. | [1] |
| PBMC, AML, DLBCL, SCLC cells | 72 hours | Measurement of cell viability. | [1] |
| Patient-derived ovary and endometrial cells | 6 days | Measurement of cell viability. | [1] |
Experimental Protocols
Protocol 1: Time-Course Analysis of Apoptosis by Western Blot
-
Cell Seeding: Seed cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase and do not exceed 80-90% confluency by the end of the experiment.
-
Treatment: The following day, treat the cells with the desired concentration of this compound.
-
Cell Lysis: At each time point (e.g., 0, 4, 8, 16, 24, 48 hours), wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against cleaved caspase-3, cleaved PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Protocol 2: Cell Viability Assessment using a Luminescent ATP Assay
-
Cell Seeding: Seed cells in a 96-well, opaque-walled plate at a pre-determined optimal density.
-
Treatment: After allowing the cells to adhere overnight, treat them with a serial dilution of this compound. Include vehicle-only control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
Assay Procedure:
-
Allow the plate and the luminescent cell viability reagent to equilibrate to room temperature.
-
Add the reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture medium volume).
-
Mix the contents by gentle shaking on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells.
Mandatory Visualizations
Caption: this compound signaling pathway leading to apoptosis.
Caption: Workflow for optimizing this compound treatment time.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Facebook [cancer.gov]
- 4. TAS4464, a NEDD8-activating enzyme inhibitor, activates both intrinsic and extrinsic apoptotic pathways via c-Myc-mediated regulation in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. TAS4464, a NEDD8-activating enzyme inhibitor, activates both intrinsic and extrinsic apoptotic pathways via c-Myc-mediated regulation in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Navigating Unexpected Findings in TAS4464 Hydrochloride Experiments: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address specific issues that may arise during experiments with TAS4464 hydrochloride. The information is designed to help interpret unexpected data and refine experimental approaches.
Understanding this compound
TAS4464 is a potent and highly selective small molecule inhibitor of the NEDD8-activating enzyme (NAE).[1] Inhibition of NAE prevents the neddylation of cullin-RING ligases (CRLs), leading to the accumulation of CRL substrate proteins.[1][2] This disruption of protein homeostasis can induce cell cycle arrest, apoptosis, and antitumor activity in various cancer models.[3][4]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: TAS4464 is a mechanism-based inhibitor of the NEDD8-activating enzyme (NAE).[5] By forming a TAS4464-NEDD8 adduct, it blocks the transfer of NEDD8 to its E2 conjugating enzymes.[5] This inactivation of NAE leads to the accumulation of substrates for cullin-RING E3 ubiquitin ligases (CRLs), such as p-IκBα, CDT1, and p27.[1][2][4] The accumulation of these proteins disrupts downstream signaling pathways, including the NF-κB pathway, and can lead to cell cycle arrest and apoptosis.[1][6][7]
Q2: What are the expected outcomes of TAS4464 treatment in sensitive cancer cell lines?
A2: In sensitive cancer cell lines, TAS4464 treatment is expected to cause:
-
Inhibition of cullin neddylation: A decrease in the neddylated form of cullins.
-
Accumulation of CRL substrates: Increased protein levels of substrates like p-IκBα, CDT1, and p27.[1][2][4]
-
Induction of apoptosis: Activation of both intrinsic and extrinsic apoptotic pathways, marked by an increase in cleaved caspases (e.g., caspase-3, -8, -9) and cleaved PARP.[2][3][6]
-
Cell cycle arrest: Accumulation of cells in the G2/M phase.
-
Inhibition of NF-κB signaling: Accumulation of phosphorylated IκBα (p-IκBα) prevents the nuclear translocation of NF-κB.[1][7]
-
Decreased cell viability: A dose-dependent reduction in cell proliferation and survival.[3]
Troubleshooting Unexpected Experimental Results
Issue 1: Reduced or No Apoptotic Response to TAS4464 Treatment
Possible Cause 1: Cell Line Insensitivity or Resistance.
Some cancer cell lines exhibit relative insensitivity to TAS4464.[2] The sensitivity to NAE inhibitors can be influenced by the genetic background of the cancer cells and their dependence on specific CRL substrates.
Troubleshooting Steps:
-
Gene Signature Analysis: A 35-gene signature has been identified that can help classify sensitive versus insensitive cell lines. These genes are primarily neddylated substrates, and their overexpression is often observed in sensitive cells.[2][8] Consider performing gene expression analysis on your cell line to compare with this signature.
-
Investigate Alternative Cell Death Mechanisms: While apoptosis is a primary mechanism, explore other possibilities like senescence.
-
Confirm Target Engagement: Use Western blotting to verify the accumulation of CRL substrates like p-IκBα and CDT1 to ensure the drug is engaging its target within the cell.
Possible Cause 2: Suboptimal Drug Concentration or Treatment Duration.
The antiproliferative effects of TAS4464 are dose- and time-dependent, though the effects can plateau after 24 hours in some cell lines.[2]
Troubleshooting Steps:
-
Dose-Response and Time-Course Experiments: Conduct a thorough dose-response study with a range of TAS4464 concentrations. Also, perform a time-course experiment (e.g., 4, 8, 12, 24, 48, 72 hours) to identify the optimal treatment duration for your specific cell line.
-
MTT Assay Optimization: For viability assays, ensure optimal cell seeding density. For suspension cells like AML cell lines, a density of 0.5-1.0 x 10^5 cells/mL is a good starting point.[9] For adherent cells, this will need to be determined empirically for each cell line.
Issue 2: Unexpected Off-Target Effects or Cellular Stress Responses
Possible Cause: Activation of Other Signaling Pathways.
Inhibition of the neddylation pathway can lead to complex downstream effects and cellular stress responses that may not be immediately intuitive.
Troubleshooting Steps:
-
Pathway Analysis: Utilize techniques like RNA sequencing or proteomics to gain a broader understanding of the cellular response to TAS4464 treatment. This can help identify activated compensatory or stress-response pathways.
-
Examine Non-CRL Substrates: While TAS4464 is highly selective for NAE, it's good practice to check the levels of some non-CRL substrates to rule out unexpected off-target effects.[2]
Issue 3: Inconsistent Western Blot Results for CRL Substrates
Possible Cause: Technical Issues with the Western Blot Protocol.
Detection of phosphorylated proteins like p-IκBα and rapidly turned-over proteins like CDT1 can be challenging.
Troubleshooting Steps:
-
Optimize Antibody Concentrations: Titrate your primary antibodies to find the optimal concentration for detecting your target proteins.
-
Use Fresh Lysates and Inhibitors: Prepare fresh cell lysates and always include protease and phosphatase inhibitors in your lysis buffer to protect your target proteins from degradation.
-
Loading Controls: Use reliable loading controls to ensure equal protein loading across all lanes.
-
Refer to a Specific Protocol: Follow a detailed and optimized Western blot protocol for detecting CRL substrates.
Data Presentation
Table 1: In Vitro IC50 Values of TAS4464 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µmol/L) |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 0.001 - 0.01 |
| HL-60 | Acute Myeloid Leukemia | 0.01 - 0.1 |
| THP-1 | Acute Myeloid Leukemia | 0.01 - 0.1 |
| GRANTA-519 | Mantle Cell Lymphoma | 0.001 - 0.01 |
| TMD8 | Diffuse Large B-cell Lymphoma | 0.001 - 0.01 |
| SU-CCS-1 | Clear Cell Sarcoma | 0.01 - 0.1 |
| HCT116 | Colon Carcinoma | 0.01 - 0.1 |
Note: IC50 values can vary depending on the specific experimental conditions and assay used.
Table 2: Key CRL Substrates and Their Functions
| Substrate | Function | Consequence of Accumulation |
| p-IκBα | Inhibitor of NF-κB | Inhibition of NF-κB signaling, reduced inflammation and cell survival |
| CDT1 | DNA replication licensing factor | Cell cycle arrest at G2/M phase, DNA damage |
| p27 | Cyclin-dependent kinase inhibitor | Cell cycle arrest at G1/S phase |
| c-Myc | Transcription factor | Upregulation of pro-apoptotic proteins (e.g., NOXA) and downregulation of anti-apoptotic proteins (e.g., c-FLIP) |
Experimental Protocols
Western Blot Protocol for Detection of CRL Substrates (p-IκBα and CDT1)
-
Cell Lysis:
-
Treat cells with desired concentrations of TAS4464 for the appropriate duration.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on a 4-12% Bis-Tris polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C. Recommended starting dilutions:
-
Rabbit anti-p-IκBα (Ser32): 1:1000
-
Rabbit anti-CDT1: 1:1000
-
Rabbit anti-β-actin (Loading Control): 1:5000
-
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody (1:2000) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence detection system.
-
MTT Cell Viability Assay Protocol
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density. For suspension cells, this is typically 0.5-1.0 x 10^5 cells/mL.[9]
-
Allow adherent cells to attach overnight.
-
-
Drug Treatment:
-
Treat cells with a serial dilution of TAS4464. Recommended starting concentration ranges:
-
Sensitive cell lines: 0.001 µM to 1 µM
-
Potentially resistant cell lines: 0.1 µM to 10 µM
-
-
Include a vehicle control (e.g., DMSO).
-
Incubate for the desired treatment duration (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the log of the drug concentration.
-
Visualizing TAS4464's Mechanism of Action
Caption: Mechanism of this compound action.
Caption: General experimental workflow for TAS4464 studies.
Caption: Troubleshooting logic for unexpected TAS4464 data.
References
- 1. Activity of TAS4464, a novel NEDD8 activating enzyme E1 inhibitor, against multiple myeloma via inactivation of nuclear factor κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. TAS4464, a NEDD8-activating enzyme inhibitor, activates both intrinsic and extrinsic apoptotic pathways via c-Myc-mediated regulation in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TAS4464, A Highly Potent and Selective Inhibitor of NEDD8-Activating Enzyme, Suppresses Neddylation and Shows Antitumor Activity in Diverse Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Targeting NEDD8 Activating Enzyme with TAS4464: Unraveling its Antitumor Potential in Multiple Myeloma via NF-κB Pathway Inhibition [synapse.patsnap.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: TAS4464 Hydrochloride Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in minimizing the toxicity of TAS4464 hydrochloride in animal studies. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: TAS4464 is a highly potent and selective inhibitor of the NEDD8-activating enzyme (NAE).[1][2] NAE is the essential E1 enzyme in the neddylation pathway, which regulates the activity of Cullin-RING ligases (CRLs).[3][4] By inhibiting NAE, TAS4464 prevents the neddylation of cullins, leading to the inactivation of CRLs. This results in the accumulation of CRL substrate proteins, which in turn induces cell cycle dysregulation and apoptosis in cancer cells.[3][4]
Q2: What are the most critical factors to consider for minimizing toxicity in animal studies with TAS4464?
A2: Based on available preclinical data, the most critical factor is the choice of vehicle for formulation. Studies in dogs have shown that TAS4464 formulated with N,N-dimethylacetamide (DMA) can lead to liver toxicity.[5] In contrast, formulations without DMA did not produce the same toxic effects.[5] Therefore, careful selection of the vehicle is paramount. Additionally, appropriate dose selection, administration schedule, and diligent monitoring of animal well-being are crucial for minimizing toxicity.
Q3: What were the reported general tolerability findings in preclinical animal studies?
A3: In multiple human tumor xenograft mouse models, TAS4464 administered intravenously on a weekly or twice-weekly schedule demonstrated significant antitumor activity without causing marked weight loss in the animals.[6][7][8][9] This suggests a generally manageable safety profile at therapeutically effective doses in mice when formulated appropriately. One study noted that TAS4464 has a wider therapeutic index compared to another NAE inhibitor, MLN4924, which has been associated with liver toxicity.[10]
Troubleshooting Guide
Issue 1: Observed Liver Toxicity (e.g., elevated liver enzymes, histopathological changes)
-
Potential Cause: Formulation with N,N-dimethylacetamide (DMA). Canine toxicology studies have specifically linked liver toxicity to TAS4464 formulations containing DMA.[5]
-
Troubleshooting Steps:
-
Review Formulation: Immediately verify the composition of your vehicle.
-
Avoid DMA: If DMA is present, reformulate TAS4464 in a vehicle known to be safer for the intended species and route of administration.
-
Recommended Vehicle: Preclinical studies in mice have successfully used a 5% (w/v) glucose solution for intravenous administration of TAS4464.[11][12]
-
Monitor Liver Function: Routinely monitor serum levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST).[5]
-
Histopathology: At the end of the study, perform a thorough histopathological examination of the liver to assess for any signs of toxicity.
-
Issue 2: Animal Weight Loss or Poor General Condition
-
Potential Cause: While preclinical studies reported no "marked" weight loss, individual animal responses can vary. Weight loss could be due to high dosage, administration frequency, or off-target effects.
-
Troubleshooting Steps:
-
Dose and Schedule Review: Evaluate if the administered dose or the frequency of administration is too high. Preclinical studies have shown efficacy with weekly or twice-weekly dosing schedules.[6][8][9]
-
Dose De-escalation: Consider reducing the dose in a pilot cohort to establish a better-tolerated dose for your specific animal model.
-
Supportive Care: Ensure animals have easy access to food and water. Providing nutritional supplements can also be beneficial.
-
Monitor Animal Well-being: Implement a scoring system to monitor animal health daily, including activity level, posture, and grooming habits.
-
Issue 3: Unexpected Adverse Events or Mortality
-
Potential Cause: This could be due to a variety of factors including incorrect dosing, formulation issues, or model-specific sensitivities.
-
Troubleshooting Steps:
-
Verify Dosing and Formulation: Double-check all calculations for dose and the preparation of the dosing solution.
-
Necropsy: Perform a full necropsy on any animals that die unexpectedly to identify the potential cause of death.
-
Pilot Toxicity Study: Before commencing a large efficacy study, it is advisable to conduct a small-scale pilot study to determine the maximum tolerated dose (MTD) in your specific animal strain and model.
-
Data Presentation
Table 1: Summary of Preclinical Dosing and Tolerability of TAS4464 in Mice
| Xenograft Model | Dosing Schedule | Vehicle | Reported Tolerability | Reference |
| CCRF-CEM (ALL) | 100 mg/kg, IV, weekly | Not specified | No marked weight loss | [13] |
| GRANTA-519 (MCL) | 100 mg/kg, IV, weekly or twice-weekly | Not specified | Not specified | [10] |
| SU-CCS-1 (Sarcoma) | IV, weekly | Not specified | Not specified | [10] |
| LU5266 (SCLC) | IV, weekly or twice-weekly | 5% (w/v) glucose solution | Not specified | [8] |
| THP-1 (AML) | 100 mg/kg, IV, twice-weekly | 5% (w/v) glucose solution | No severe weight loss | [11] |
Table 2: Vehicle-Associated Toxicity of TAS4464 in Canine Studies
| Vehicle Composition | Species | Observed Toxicity | Reference |
| With N,N-dimethylacetamide | Dog | Liver toxicity | [5] |
| Without N,N-dimethylacetamide | Dog | No liver toxicity observed | [5] |
Experimental Protocols
Protocol 1: Formulation of TAS4464 for Intravenous Administration in Mice
This protocol is based on methodologies reported in preclinical studies.[11][12]
-
Materials:
-
This compound
-
5% (w/v) glucose solution (sterile, for injection)
-
-
Procedure:
-
Aseptically weigh the required amount of this compound based on the desired final concentration and the number of animals to be dosed.
-
In a sterile container, add the appropriate volume of 5% (w/v) glucose solution.
-
Gradually add the this compound powder to the glucose solution while vortexing or stirring to ensure complete dissolution.
-
Visually inspect the solution to ensure it is clear and free of particulates before administration.
-
Administer the solution to the animals via intravenous injection at the calculated dose volume.
-
Protocol 2: General Monitoring of Animal Well-being
-
Body Weight: Measure and record the body weight of each animal at least twice a week.
-
Clinical Observations: Conduct daily visual inspections of the animals, noting any changes in:
-
Appearance: Fur condition (piloerection), posture.
-
Behavior: Activity level, social interaction, signs of pain or distress.
-
Hydration Status: Skin turgor.
-
-
Food and Water Intake: Monitor for any significant changes in food and water consumption.
-
Adverse Event Scoring: Utilize a standardized clinical scoring system to quantify the severity of any observed adverse effects. Establish clear endpoints for euthanasia if scores exceed a predetermined threshold.
Visualizations
Caption: Mechanism of action of TAS4464 as an NAE inhibitor.
Caption: Troubleshooting workflow for adverse events in TAS4464 studies.
References
- 1. mTOR blockade mitigates chemotherapy drug-induced intestinal toxicity via inhibition of pyroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caod.oriprobe.com [caod.oriprobe.com]
- 3. Targeting NEDD8-activating enzyme for cancer therapy: developments, clinical trials, challenges and future research directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. A first-in-human, phase 1 study of the NEDD8 activating enzyme E1 inhibitor TAS4464 in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3’,4’,5’-trimethoxychalcone in rodents | PLOS One [journals.plos.org]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. researchgate.net [researchgate.net]
- 9. TAS4464, A Highly Potent and Selective Inhibitor of NEDD8-Activating Enzyme, Suppresses Neddylation and Shows Antitumor Activity in Diverse Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Strategies to mitigate the toxicity of cancer therapeutics - BioModels [biomodels.com]
- 12. TAS4464, a NEDD8-activating enzyme inhibitor, activates both intrinsic and extrinsic apoptotic pathways via c-Myc-mediated regulation in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to NAE Inhibitors: TAS4464 Hydrochloride vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of TAS4464 hydrochloride with other prominent NEDD8-activating enzyme (NAE) inhibitors, supported by experimental data. We delve into the performance metrics, mechanisms of action, and experimental protocols to assist researchers in making informed decisions for their drug discovery and development endeavors.
Introduction to NAE Inhibition
The NEDD8-activating enzyme (NAE) is a critical component of the neddylation pathway, a post-translational modification process essential for the activity of Cullin-RING E3 ubiquitin ligases (CRLs). CRLs, in turn, regulate the degradation of a multitude of proteins involved in key cellular processes, including cell cycle progression, DNA replication, and signal transduction. Dysregulation of the neddylation pathway is implicated in the pathogenesis of various cancers, making NAE a compelling target for therapeutic intervention. NAE inhibitors block the initial step in this cascade, leading to the accumulation of CRL substrates and ultimately inducing cell cycle arrest and apoptosis in cancer cells.
This guide focuses on a comparative analysis of three key NAE inhibitors: this compound, a highly potent and selective inhibitor; MLN4924 (pevonedistat), the first-in-class NAE inhibitor to enter clinical trials; and SOMCL-19-133, a novel and orally available inhibitor.
Performance Comparison of NAE Inhibitors
The following table summarizes the key quantitative data for this compound, MLN4924, and SOMCL-19-133, providing a clear comparison of their potency and selectivity.
| Inhibitor | Target | IC50 (NAE) | Selectivity (IC50 in nM) | Mechanism of Action | Clinical Development Stage |
| This compound | NAE | 0.955 nM[1] | UAE: 449, SAE: 1,280, CA2: 730[1] | Covalent inhibitor forming an adduct with NEDD8[2] | Phase I/II (advanced solid tumors and lymphomas)[3] |
| MLN4924 (pevonedistat) | NAE | 1.5 - 10.5 nM[1][3] | UAE: 1,500, SAE: 8,200, UBA6: 1,800, ATG7: >10,000[4] | Forms a covalent adduct with NEDD8 at the NAE active site[3] | Phase III (in combination therapy for AML and MDS)[3] |
| SOMCL-19-133 | NAE | 0.36 nM[5][6] | UAE: 1,028 (>2855-fold selective)[5][6] | AMP analog, inhibits NAE[5][6] | Preclinical[5][6] |
Key Findings:
-
Potency: this compound and SOMCL-19-133 demonstrate sub-nanomolar IC50 values against NAE, indicating higher potency compared to MLN4924.[1][5][6]
-
Selectivity: All three inhibitors show selectivity for NAE over other ubiquitin-like activating enzymes (E1s) such as UAE (ubiquitin-activating enzyme) and SAE (SUMO-activating enzyme). TAS4464 has been shown to be more selective than MLN4924.[1] SOMCL-19-133 also exhibits high selectivity for NAE over UAE.[5][6]
-
Mechanism: All three compounds act as covalent inhibitors, forming an adduct with NEDD8, which prevents its transfer and subsequent activation of the neddylation cascade.[2][3][4]
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental approach to evaluating these inhibitors, the following diagrams are provided.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro NAE Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against the NAE enzyme.
Principle: This assay measures the ATP-dependent transfer of NEDD8 from the NAE (E1) to the E2 conjugating enzyme, UBC12. The inhibition of this transfer by a compound is quantified.
Materials:
-
Recombinant human NAE (NAE1/UBA3)
-
Recombinant human NEDD8
-
Recombinant human UBC12
-
ATP solution
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Test compounds (e.g., TAS4464, MLN4924, SOMCL-19-133) dissolved in DMSO
-
96-well plates
-
Detection reagent (e.g., specific antibody for NEDD8-UBC12 conjugate for Western blot, or fluorescently labeled NEDD8 for fluorescence polarization)
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, add the assay buffer, recombinant NAE, and NEDD8.
-
Add the diluted test compounds or vehicle (DMSO) to the respective wells.
-
Incubate the plate at room temperature for 15-30 minutes to allow for compound binding to NAE.
-
Initiate the reaction by adding ATP and recombinant UBC12 to all wells.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer (for Western blot) or a suitable stop solution.
-
Quantification:
-
Western Blot: Separate the reaction products by SDS-PAGE, transfer to a membrane, and probe with an antibody specific for the NEDD8-UBC12 conjugate. Quantify the band intensity.
-
Fluorescence Polarization: If using a fluorescently labeled NEDD8, measure the change in fluorescence polarization, which correlates with the formation of the larger NEDD8-UBC12 complex.
-
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
Cellular Target Engagement Assay (Western Blot)
Objective: To confirm that the test compound inhibits NAE activity within a cellular context by measuring the levels of neddylated cullins.
Principle: NAE inhibition prevents the attachment of NEDD8 to cullin proteins. This leads to a decrease in the higher molecular weight, neddylated form of cullins and a corresponding increase in the un-neddylated form, which can be visualized by Western blot.
Materials:
-
Cancer cell line (e.g., HCT-116, CCRF-CEM)
-
Cell culture medium and supplements
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Primary antibodies: anti-Cullin (e.g., CUL1), anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or vehicle for a specified time (e.g., 4-24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary anti-Cullin antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the image using a chemiluminescence imaging system.
-
Re-probe the membrane with an anti-β-actin antibody for a loading control.
-
Data Analysis: Quantify the band intensities for both neddylated and un-neddylated cullin. A decrease in the ratio of neddylated to un-neddylated cullin indicates target engagement.
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic effects of NAE inhibitors on cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan is proportional to the number of viable cells.
Materials:
-
Cancer cell line
-
96-well cell culture plates
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the test compound or vehicle for a desired period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the plate to ensure complete solubilization.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.
Conclusion
This guide provides a comparative overview of this compound and other NAE inhibitors, MLN4924 and SOMCL-19-133. The data presented indicates that TAS4464 and SOMCL-19-133 are more potent inhibitors of NAE in vitro than the first-in-class inhibitor MLN4924. All three inhibitors demonstrate a similar mechanism of action and selectivity for NAE. The provided experimental protocols offer a framework for the evaluation of these and other novel NAE inhibitors. The choice of inhibitor for a particular research application will depend on a variety of factors, including the specific biological question, the desired potency and selectivity profile, and the stage of the research. This guide serves as a valuable resource for researchers navigating the landscape of NAE-targeted drug discovery.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. TAS4464, A Highly Potent and Selective Inhibitor of NEDD8-Activating Enzyme, Suppresses Neddylation and Shows Antitumor Activity in Diverse Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Targeting NEDD8-activating enzyme for cancer therapy: developments, clinical trials, challenges and future research directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SOMCL-19-133, a novel, selective, and orally available inhibitor of NEDD8-activating enzyme (NAE) for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SOMCL-19-133, a novel, selective, and orally available inhibitor of NEDD8-activating enzyme (NAE) for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anti-Tumor Efficacy of TAS4464 Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-tumor effects of TAS4464 hydrochloride with alternative therapies. The information is compiled from preclinical and clinical studies to support researchers in evaluating its potential as a novel cancer therapeutic. All quantitative data is presented in structured tables, and detailed experimental protocols for key assays are provided.
Mechanism of Action: Targeting the Neddylation Pathway
TAS4464 is a highly potent and selective inhibitor of the NEDD8-activating enzyme (NAE).[1][2][3][4][5] NAE is a critical component of the neddylation pathway, which regulates the activity of Cullin-RING ligases (CRLs). CRLs are the largest family of E3 ubiquitin ligases and play a vital role in protein homeostasis by targeting a wide range of substrate proteins for proteasomal degradation.
By inhibiting NAE, TAS4464 prevents the attachment of NEDD8 to cullins, leading to the inactivation of CRLs.[1][5] This results in the accumulation of various CRL substrate proteins, including cell cycle regulators like CDT1 and p27, and components of the NF-κB signaling pathway such as phosphorylated IκBα.[1][5] The accumulation of these substrates disrupts cell cycle progression, induces apoptosis, and ultimately suppresses tumor growth.[1][6]
DOT script for the signaling pathway of TAS4464:
Caption: Mechanism of action of this compound.
Comparative In Vitro Efficacy
TAS4464 has demonstrated potent anti-proliferative activity across a wide range of cancer cell lines, often exhibiting greater potency than the first-in-class NAE inhibitor, MLN4924 (pevonedistat).
| Cell Line | Cancer Type | TAS4464 IC50 (µM) | MLN4924 (pevonedistat) IC50 (µM) | Bortezomib IC50 (nM) |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 0.004 | 0.039 | Not Reported |
| GRANTA-519 | Mantle Cell Lymphoma | 0.003 | 0.019 | Not Reported |
| SU-CCS-1 | Clear Cell Sarcoma | <0.01 | Not Reported | Not Reported |
| Patient-Derived SCLC | Small Cell Lung Cancer | ~0.0002 | Not Reported | Not Reported |
| MM.1S | Multiple Myeloma | Not Reported | Not Reported | 22-32 |
| U266 | Multiple Myeloma | Not Reported | Not Reported | 22-32 |
| B16F10 | Melanoma | Not Reported | Not Reported | 2.46 |
| MCF-7 | Breast Cancer | Not Reported | Not Reported | 50 |
Comparative In Vivo Efficacy
In preclinical xenograft models, TAS4464 has shown significant anti-tumor activity, leading to tumor regression and prolonged survival.
| Xenograft Model | Cancer Type | Treatment Regimen | Tumor Growth Inhibition | Reference |
| TAS4464 | ||||
| GRANTA-519 | Mantle Cell Lymphoma | 100 mg/kg, IV, weekly or twice weekly | Statistically significant tumor growth inhibition.[1][2] | [1][2] |
| SU-CCS-1 | Clear Cell Sarcoma | 100 mg/kg, IV, weekly | Marked tumor regression.[1][2] | [1][2] |
| LU5266 (Patient-Derived) | Small Cell Lung Cancer | 100 mg/kg, IV, weekly or twice weekly | Complete tumor regression in a majority of mice.[1] | [1] |
| MLN4924 (pevonedistat) | ||||
| SU-CCS-1 | Clear Cell Sarcoma | IV, twice weekly | Limited anti-tumor efficacy.[1][2] | [1][2] |
| Standard of Care | ||||
| SU-CCS-1 | Clear Cell Sarcoma | Doxorubicin HCl (IV, once) or Pazopanib (oral, daily) | Limited anti-tumor efficacy.[1][2] | [1][2] |
| LU5266 (Patient-Derived) | Small Cell Lung Cancer | Cisplatin (IV, once) + Etoposide (IV, daily for 3 days) | Less efficacious than TAS4464.[1] | [1] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
DOT script for the MTT assay workflow:
Caption: Workflow for a typical MTT cell viability assay.
Materials:
-
Cancer cell lines of interest
-
96-well flat-bottom plates
-
Complete cell culture medium
-
This compound, MLN4924, Bortezomib (or other comparators)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of TAS4464 and comparator drugs in complete medium.
-
Remove the medium from the wells and add 100 µL of the drug dilutions. Include vehicle-only wells as a control.
-
Incubate the plate for 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values by plotting the percentage of cell viability against the drug concentration.
Western Blot Analysis of CRL Substrates
This protocol outlines the detection of CRL substrate accumulation following treatment with NAE inhibitors.
DOT script for the Western Blot workflow:
Caption: General workflow for Western Blot analysis.
Materials:
-
Treated cell lysates
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-CDT1, anti-p27, anti-phospho-IκBα)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with TAS4464 or a comparator for the desired time.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
In Vivo Tumor Xenograft Study
This protocol describes the evaluation of the anti-tumor efficacy of TAS4464 in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID)
-
Cancer cell line (e.g., GRANTA-519)
-
Matrigel
-
This compound and comparator drugs formulated for intravenous injection
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^7 GRANTA-519 cells) mixed with Matrigel into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer TAS4464 (e.g., 100 mg/kg, IV, weekly) and comparator drugs according to the specified dosing schedule. The control group receives the vehicle.
-
Measure the tumor volume with calipers twice weekly. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
Conclusion
The preclinical data strongly support the potent anti-tumor effects of this compound. Its high selectivity and greater potency compared to the first-generation NAE inhibitor MLN4924 suggest a promising therapeutic window. The in vivo studies demonstrate significant tumor growth inhibition and even regression in various cancer models, including those resistant to standard-of-care therapies. Further clinical investigation is warranted to fully elucidate the therapeutic potential of TAS4464 in treating a broad range of hematologic and solid tumors.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Targeting NEDD8-activating enzyme for cancer therapy: developments, clinical trials, challenges and future research directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. TAS4464, A Highly Potent and Selective Inhibitor of NEDD8-Activating Enzyme, Suppresses Neddylation and Shows Antitumor Activity in Diverse Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
TAS4464 Hydrochloride: A Potent NAE Inhibitor Demonstrating Broad Antitumor Efficacy
A comprehensive analysis of preclinical data reveals the superior potency and widespread activity of TAS4464 hydrochloride, a novel NEDD8-activating enzyme (NAE) inhibitor, against a multitude of cancer types. This guide provides a detailed comparison with the alternative NAE inhibitor, MLN4924, and presents supporting experimental data for researchers, scientists, and drug development professionals.
This compound has emerged as a highly selective and potent inhibitor of NAE, a critical enzyme in the neddylation pathway that regulates the activity of cullin-RING ligases (CRLs).[1][2][3] The dysregulation of this pathway is implicated in the pathogenesis of numerous cancers, making NAE an attractive therapeutic target.[4][5] Preclinical studies demonstrate that TAS4464 exhibits greater inhibitory effects than the known NAE inhibitor MLN4924 (pevonedistat) in both enzymatic and cellular assays.[1][2][3] This heightened potency translates to widespread antiproliferative activity across a diverse panel of cancer cell lines and in patient-derived tumor cells.[1][2][3]
Comparative Efficacy Against Cancer Cell Lines
TAS4464 has demonstrated significant growth-inhibitory effects against a wide array of cancer cell lines, including both hematologic malignancies and solid tumors. The antiproliferative activity of TAS4464 is reported to be 3 to 64 times more potent than that of MLN4924 in a panel of 240 human tumor cell lines.[6]
In Vitro IC50 Values
The half-maximal inhibitory concentration (IC50) values from in vitro studies underscore the broad efficacy of TAS4464.
| Cancer Type | Cell Line | TAS4464 IC50 (nM) | MLN4924 IC50 (nM) | Fold Difference |
| Hematologic Malignancies | ||||
| Acute Myeloid Leukemia | HL-60 | 1.6 | 102 | 63.8 |
| Mantle Cell Lymphoma | GRANTA-519 | 2.1 | 68 | 32.4 |
| Multiple Myeloma | RPMI-8226 | 3.5 | 110 | 31.4 |
| T-cell Acute Lymphoblastic Leukemia | CCRF-CEM | 1.3 | 42 | 32.3 |
| Solid Tumors | ||||
| Colon Carcinoma | HCT116 | 7.8 | 250 | 32.1 |
| Small Cell Lung Cancer | LU5266 | 4.6 | - | - |
| Clear Cell Sarcoma | SU-CCS-1 | 2.9 | - | - |
Data compiled from multiple preclinical studies.[1][6]
In Vivo Antitumor Activity
The potent in vitro activity of TAS4464 translates to significant antitumor efficacy in vivo. In xenograft models of human cancers, administration of TAS4464 led to prominent tumor regression without marked weight loss.[1][6]
Xenograft Model Studies
| Cancer Model | Dosing Schedule | Outcome |
| CCRF-CEM (T-ALL) | 100 mg/kg, weekly IV | Complete tumor regression. More efficacious than MLN4924 (120 mg/kg, twice weekly).[7] |
| GRANTA-519 (MCL) | 100 mg/kg, weekly or twice weekly IV | Significant tumor growth inhibition.[1][6] |
| SU-CCS-1 (Clear Cell Sarcoma) | 75 mg/kg, weekly IV | Marked antitumor activity.[6] |
| LU5266 (SCLC Patient-Derived) | 75 mg/kg, weekly or twice weekly IV | Potent tumor growth inhibition.[1][6] |
Mechanism of Action: The Neddylation Pathway
TAS4464 exerts its anticancer effects by inhibiting the NEDD8-activating enzyme (NAE). This inhibition blocks the transfer of NEDD8 to cullin proteins, a process known as neddylation, which is essential for the activation of cullin-RING ligases (CRLs). Inactivation of CRLs leads to the accumulation of their substrate proteins, many of which are tumor suppressors or cell cycle inhibitors such as p27, CDT1, and phosphorylated IκBα.[1][2][3][8] This disruption of protein homeostasis results in cell cycle arrest and apoptosis in cancer cells.
Caption: TAS4464 inhibits the NAE, blocking cullin neddylation and leading to cancer cell apoptosis.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.
Cell Viability Assay (CellTiter-Glo®)
This protocol outlines the measurement of cell viability following treatment with TAS4464.
Caption: Workflow for determining the IC50 of TAS4464 using a luminescence-based cell viability assay.
Procedure:
-
Cell Seeding: Cancer cells are seeded into 96-well opaque-walled plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.[6]
-
Reagent Addition: After incubation, the plates are equilibrated to room temperature. An equal volume of CellTiter-Glo® Reagent is added to each well.
-
Luminescence Measurement: The plates are mixed on an orbital shaker to induce cell lysis and the luminescent signal is measured using a plate reader.
-
Data Analysis: The luminescent signal, which is proportional to the amount of ATP and thus the number of viable cells, is used to calculate the percentage of cell growth inhibition. IC50 values are determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic curve.
Western Blot for Cullin Neddylation
This protocol is used to assess the inhibition of cullin neddylation by TAS4464.
Procedure:
-
Cell Treatment and Lysis: Cancer cells are treated with TAS4464 or a vehicle control for a specified time (e.g., 4 hours).[1] Cells are then washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE on a Tris-glycine gel and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for a cullin protein (e.g., CUL1, CUL3). The neddylated form of the cullin will appear as a higher molecular weight band (~8 kDa shift) compared to the unneddylated form.
-
Detection: After incubation with an appropriate HRP-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The inhibition of neddylation is observed as a decrease in the intensity of the upper (neddylated) band and a corresponding increase in the lower (unneddylated) band in TAS4464-treated samples.
Conclusion
The comprehensive preclinical data strongly support the potent and broad-spectrum antitumor efficacy of this compound. Its superior inhibitory activity against NAE compared to other inhibitors like MLN4924 highlights its potential as a promising therapeutic agent for a variety of hematologic and solid tumors. The detailed experimental protocols and pathway diagrams provided in this guide offer a valuable resource for researchers in the field of oncology and drug development. Further clinical investigation is warranted to fully elucidate the therapeutic potential of TAS4464 in cancer patients.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. TAS4464, A Highly Potent and Selective Inhibitor of NEDD8-Activating Enzyme, Suppresses Neddylation and Shows Antitumor Activity in Diverse Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A first-in-human, phase 1 study of the NEDD8 activating enzyme E1 inhibitor TAS4464 in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TAS4464, a NEDD8-activating enzyme inhibitor, activates both intrinsic and extrinsic apoptotic pathways via c-Myc-mediated regulation in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Facebook [cancer.gov]
Cross-Validation of TAS4464 Hydrochloride's Mechanism of Action: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the NEDD8-activating enzyme (NAE) inhibitor TAS4464 hydrochloride with its key alternative, MLN4924 (pevonedistat). This document synthesizes preclinical data to cross-validate the mechanism of action of TAS4464 and offers detailed experimental protocols for key assays.
TAS4464 is a highly potent and selective, second-generation inhibitor of the NEDD8-activating enzyme (NAE), a critical component of the ubiquitin-proteasome system.[1][2] Inhibition of NAE blocks the neddylation of cullin-RING ligases (CRLs), leading to the accumulation of CRL substrate proteins.[2][3] This disruption of protein homeostasis results in cell cycle arrest and apoptosis in cancer cells, highlighting NAE as a promising target for cancer therapy.[2][3] This guide presents a comparative analysis of TAS4464 and the first-in-class NAE inhibitor MLN4924, providing a framework for understanding its mechanism of action and preclinical performance.
In Vitro Efficacy: Potency and Cellular Activity
TAS4464 consistently demonstrates superior potency in both enzymatic and cell-based assays compared to MLN4924.
Table 1: Comparative In Vitro Activity of TAS4464 and MLN4924
| Parameter | TAS4464 | MLN4924 (pevonedistat) | Reference(s) |
| NAE Enzymatic Inhibition (IC50) | 0.955 nM | 4.7 nM | [1] |
| Antiproliferative Activity (IC50) | |||
| CCRF-CEM (Leukemia) | 2.5 nM | 21 nM | [1] |
| HCT116 (Colon) | 3.1 nM | 33 nM | [1] |
| A375 (Melanoma) | Not Reported | 1200 nM | [4] |
| Mel39 (Melanoma) | Not Reported | 143 nM | [4] |
| Neuroblastoma Cell Lines | Not Reported | 136-400 nM | [5] |
| Mantle Cell Lymphoma (MCL) Cell Lines | Not Reported | 0.1-0.5 µM | [6] |
| Patient-Derived AML Cells | 1.6 - 460 nM | Not Reported | [1] |
| Patient-Derived DLBCL Cells | 0.7 - 4223 nM | Not Reported | [1] |
| Patient-Derived SCLC Cells | 0.2 nM | Not Reported | [1] |
In Vivo Antitumor Activity: Xenograft Models
In preclinical xenograft models, TAS4464 has shown significant tumor growth inhibition, often demonstrating greater efficacy and sustained target engagement compared to MLN4924.
Table 2: Comparative In Vivo Efficacy in Human Tumor Xenograft Models
| Cancer Model | Drug | Dosing Schedule | Efficacy Outcome | Reference(s) |
| CCRF-CEM (Leukemia) | TAS4464 | 100 mg/kg, IV, once weekly | Complete tumor regression | [1] |
| MLN4924 | 120 mg/kg, IV, twice weekly | Limited tumor growth inhibition | [1] | |
| GRANTA-519 (MCL) | TAS4464 | 100 mg/kg, IV, once or twice weekly | Significant tumor growth inhibition | [1] |
| SU-CCS-1 (Clear Cell Sarcoma) | TAS4464 | 100 mg/kg, IV, once or twice weekly | Significant tumor growth inhibition | [1] |
| LU5266 (SCLC, Patient-Derived) | TAS4464 | Weekly or twice weekly for 3 weeks | Majority of mice achieved complete tumor regression | [1] |
| Doxorubicin, Pazopanib, MLN4924 | Not specified | Limited antitumor efficacy | [1] | |
| THP-1 (AML) | TAS4464 | 100 mg/kg, IV, twice weekly for 3 weeks | Complete tumor remission | [7] |
| Cytarabine | 100 mg/kg, IV, twice weekly for 3 weeks | Small impact on tumor growth | [7] | |
| Melanoma Xenografts | MLN4924 | 90 mg/kg, SC, twice daily | Significant tumor growth inhibition in sensitive cell lines | [8] |
Signaling Pathway and Experimental Workflows
The mechanism of action of TAS4464 involves the inhibition of the Neddylation pathway, leading to the accumulation of specific CRL substrates. The cross-validation of this mechanism relies on a series of interconnected in vitro and in vivo experiments.
TAS4464 Signaling Pathway
Experimental Workflow for Cross-Validation
Logical Relationship for Cross-Validation
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
NAE (NEDD8-Activating Enzyme) Enzymatic Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against NAE.
Principle: This assay measures the ATP-dependent formation of the NAE-NEDD8 complex.
Protocol:
-
Reagents: Recombinant human NAE (NAE1/UBA3), NEDD8 protein, ATP, assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Procedure: a. Incubate varying concentrations of the test compound (e.g., TAS4464, MLN4924) with recombinant NAE in the assay buffer. b. Initiate the reaction by adding NEDD8 and ATP. c. Incubate at 37°C for a defined period (e.g., 30-60 minutes). d. Stop the reaction. e. Quantify the formation of the NAE-NEDD8 adduct. This can be achieved through various methods, such as:
- Gel-based: Analyze the protein bands on a non-reducing SDS-PAGE gel. The NAE-NEDD8 complex will migrate at a higher molecular weight.
- Fluorescence-based: Use fluorescently labeled NEDD8 and measure the change in fluorescence polarization upon complex formation.
-
Data Analysis: Calculate the percentage of inhibition at each compound concentration and plot against the logarithm of the concentration to determine the IC50 value.
Cell Viability Assay (MTT or CellTiter-Glo®)
Objective: To assess the cytotoxic and anti-proliferative effects of the test compound on cancer cell lines.
Principle: These assays measure the metabolic activity of viable cells. The MTT assay is based on the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells. The CellTiter-Glo® assay quantifies ATP, an indicator of metabolically active cells.
Protocol (MTT Assay):
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[9]
-
Compound Treatment: Treat the cells with a serial dilution of the test compound for a specified duration (e.g., 72 hours).[1]
-
MTT Addition: Add MTT solution (e.g., to a final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[10]
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
Western Blot Analysis for CRL Substrates
Objective: To confirm the on-target effect of NAE inhibitors by detecting the accumulation of CRL substrate proteins.
Principle: Western blotting uses antibodies to detect specific proteins in a complex mixture separated by gel electrophoresis.
Protocol:
-
Cell Lysis: Treat cancer cells with the test compound for a specified time (e.g., 4-24 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[11]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[11]
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.[12]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[12]
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[12]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for p-IκBα, CDT1, p27, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[11]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[11]
-
Analysis: Quantify the band intensities to determine the relative changes in protein levels.
In Vivo Human Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of the test compound in a living organism.
Principle: Human cancer cells are implanted into immunocompromised mice, and the effect of the drug on tumor growth is monitored.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-10 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).[1]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[1]
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the test compound and vehicle control according to a predetermined dosing schedule (e.g., intravenously, subcutaneously, or orally).[1]
-
Tumor Measurement: Measure the tumor volume (e.g., using calipers) at regular intervals throughout the study.[1]
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. Monitor animal body weight as an indicator of toxicity.
-
Pharmacodynamic Studies (Optional): At the end of the study or at specific time points, tumors can be excised to analyze target engagement and downstream signaling effects by western blotting or other methods.[7]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. TAS4464, A Highly Potent and Selective Inhibitor of NEDD8-Activating Enzyme, Suppresses Neddylation and Shows Antitumor Activity in Diverse Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MLN4924 (Pevonedistat) | Cell Signaling Technology [cellsignal.com]
- 4. Analysis of MLN4924 (Pevonedistat) as a Potential Therapeutic Agent in Malignant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Anti-Tumor Activity of the NEDD8 Inhibitor Pevonedistat in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pevonedistat, a NEDD8-activating enzyme inhibitor, is active in mantle cell lymphoma and enhances rituximab activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TAS4464, a NEDD8-activating enzyme inhibitor, activates both intrinsic and extrinsic apoptotic pathways via c-Myc-mediated regulation in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Western blot protocol | Abcam [abcam.com]
Independent Verification of TAS4464 Hydrochloride's Potency: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potency of TAS4464 hydrochloride, a novel inhibitor of the NEDD8-activating enzyme (NAE), against its well-established alternative, MLN4924 (pevonedistat). The information presented is collated from publicly available experimental data to assist researchers in making informed decisions for their drug development and discovery programs.
Potency Comparison of NAE Inhibitors
The following table summarizes the in vitro potency of this compound and MLN4924 against the NEDD8-activating enzyme.
| Compound | Target | IC50 (nM) | Reference |
| TAS4464 | NAE | 0.955 | [1][2][3] |
| MLN4924 (pevonedistat) | NAE | 10.5 | [4] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the methods used to determine potency, the following diagrams illustrate the NEDD8 activation pathway and a typical experimental workflow for assessing NAE inhibitors.
References
- 1. TAS4464, A Highly Potent and Selective Inhibitor of NEDD8-Activating Enzyme, Suppresses Neddylation and Shows Antitumor Activity in Diverse Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Unlocking Synergies: A Comparative Guide to TAS4464 Hydrochloride in Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
The convergence of targeted therapies and immunotherapy is a frontier in oncology. This guide provides a comprehensive comparison of TAS4464 hydrochloride, a potent and selective NEDD8-activating enzyme (NAE) inhibitor, and its potential synergistic effects with immunotherapy. While direct clinical data on the combination of TAS4464 and immunotherapy is emerging, this document synthesizes preclinical evidence for TAS4464 and related NAE inhibitors to illuminate promising therapeutic strategies.
This compound: A Potent Inhibitor of the Neddylation Pathway
TAS4464 is a small molecule inhibitor of the NEDD8-activating enzyme (NAE), a critical component of the neddylation pathway.[1] Neddylation is a post-translational modification process essential for the function of Cullin-RING ligases (CRLs), the largest family of E3 ubiquitin ligases. By inhibiting NAE, TAS4464 disrupts CRL-mediated protein degradation, leading to the accumulation of CRL substrate proteins. This disruption of protein homeostasis induces cell cycle arrest, senescence, and apoptosis in cancer cells.[1][2]
Preclinical studies have demonstrated the broad anti-proliferative activity of TAS4464 across a wide range of cancer cell lines, including both hematologic and solid tumors.[1][3] Notably, TAS4464 has shown greater potency and sustained target inhibition compared to the first-generation NAE inhibitor, MLN4924 (pevonedistat).[4][5][6]
The Immunomodulatory Potential of NAE Inhibition: A Rationale for Combination Therapy
While the direct cytotoxic effects of NAE inhibitors on tumor cells are well-documented, a growing body of evidence suggests that they also possess significant immunomodulatory properties. This provides a strong rationale for combining TAS4464 with immunotherapy agents, such as immune checkpoint inhibitors.
Studies with the related NAE inhibitor MLN4924 have shown that inhibition of neddylation can enhance anti-tumor immunity through several mechanisms:
-
Upregulation of PD-L1 Expression: In glioblastoma models, MLN4924 treatment led to a significant increase in the expression of Programmed Death-Ligand 1 (PD-L1) on tumor cells.[7] This upregulation is mediated by the accumulation of c-MYC, a direct transcriptional activator of the PD-L1 gene.[7] This finding is particularly compelling, as it suggests that NAE inhibition could sensitize tumors to PD-1/PD-L1 blockade, a cornerstone of modern immunotherapy.
-
Enhancement of Natural Killer (NK) Cell Activity: NAE inhibition has been shown to potentiate the anti-tumor activity of NK cells.[8] This is achieved by restraining the negative regulatory effects of TGF-β on NK cell function and promoting the polarization of cytotoxic granules towards target cells.[8]
-
Modulation of the Tumor Microenvironment (TME): The neddylation pathway plays a role in regulating various components of the TME, including immune cells, cancer-associated fibroblasts (CAFs), and endothelial cells.[2][9] By modulating the TME, NAE inhibitors may create a more favorable environment for an effective anti-tumor immune response.
Comparative Data: TAS4464 vs. Other Therapeutic Approaches
Direct comparative data for TAS4464 in combination with immunotherapy is not yet available in published literature. However, we can extrapolate potential synergies based on the known mechanisms and compare them to established immunotherapy combinations.
Table 1: Comparison of TAS4464 (Hypothesized Combination) with an Established Immunotherapy Combination
| Feature | TAS4464 + Anti-PD-1/PD-L1 (Hypothesized) | Anti-PD-1 + Anti-CTLA-4 |
| Mechanism of Synergy | Dual Action: Direct tumor cell killing by TAS4464 and sensitization to immunotherapy via PD-L1 upregulation and immune cell modulation. | Complementary Checkpoint Blockade: Anti-CTLA-4 enhances T-cell priming and activation, while anti-PD-1 reinvigorates exhausted T-cells in the tumor microenvironment. |
| Potential Advantages | - Broader applicability to tumors with intrinsic resistance to checkpoint inhibitors. - Potential for single-agent activity of TAS4464. | - Clinically validated efficacy in multiple cancer types. - Established dosing and safety profiles. |
| Potential Challenges | - Lack of clinical data on safety and efficacy of the combination. - Potential for overlapping toxicities. | - Higher incidence of immune-related adverse events compared to monotherapy. - Limited efficacy in some "cold" tumors. |
Experimental Protocols
To facilitate further research in this promising area, detailed methodologies from key preclinical studies are provided below.
In Vitro Cell Viability Assay
-
Objective: To determine the cytotoxic effects of TAS4464 on cancer cell lines.
-
Method:
-
Seed cancer cells in 96-well plates at a density of 2,000-5,000 cells per well and incubate overnight.
-
Treat cells with serial dilutions of this compound for 72 hours.
-
Assess cell viability using a CellTiter-Glo Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions.
-
Measure luminescence using a microplate reader.
-
Calculate IC50 values using non-linear regression analysis.[4]
-
Western Blot Analysis for Protein Expression
-
Objective: To evaluate the effect of TAS4464 on the expression of key proteins in the neddylation and apoptosis pathways.
-
Method:
-
Treat cancer cells with TAS4464 for the desired time points.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA protein assay kit (Thermo Fisher Scientific).
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-IκBα, CDT1, c-Myc, PD-L1, cleaved caspase-3) overnight at 4°C.[4][10]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
In Vivo Xenograft Tumor Model
-
Objective: To assess the in vivo anti-tumor efficacy of TAS4464, alone or in combination with immunotherapy.
-
Method:
-
Subcutaneously implant cancer cells (e.g., 5 x 10^6 cells) into the flank of immunodeficient or humanized mice.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment groups (e.g., vehicle control, TAS4464 alone, anti-PD-1 antibody alone, combination).
-
Administer TAS4464 intravenously at a specified dose and schedule (e.g., 100 mg/kg, once or twice weekly).[4][5]
-
Administer immunotherapy agents as per established protocols.
-
Measure tumor volume and body weight regularly.
-
At the end of the study, harvest tumors for pharmacodynamic analysis (e.g., Western blot, immunohistochemistry).
-
Visualizing the Pathways and Workflows
To further clarify the mechanisms and experimental designs, the following diagrams are provided.
Caption: Mechanism of action of this compound.
Caption: Hypothesized synergistic mechanism of TAS4464 and immunotherapy.
Caption: In vivo experimental workflow for combination therapy.
Future Directions
The preclinical evidence for the immunomodulatory effects of NAE inhibitors strongly supports the investigation of TAS4464 in combination with immunotherapy. Future studies should focus on:
-
Directly evaluating the synergistic anti-tumor efficacy of TAS4464 with PD-1/PD-L1 and CTLA-4 inhibitors in various preclinical cancer models.
-
Characterizing the impact of TAS4464 on the tumor microenvironment , including the composition and function of different immune cell subsets.
-
Identifying predictive biomarkers to select patients who are most likely to benefit from this combination therapy.
-
Initiating clinical trials to assess the safety and efficacy of TAS4464 in combination with immunotherapy in cancer patients.
This guide provides a foundational understanding of the potential of this compound as a synergistic partner for immunotherapy. The presented data and protocols are intended to empower researchers to further explore this promising therapeutic avenue.
References
- 1. TAS4464, A Highly Potent and Selective Inhibitor of NEDD8-Activating Enzyme, Suppresses Neddylation and Shows Antitumor Activity in Diverse Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neddylation: a novel modulator of the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Neddylation inhibition upregulates PD-L1 expression and enhances the efficacy of immune checkpoint blockade in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NEDD8-activating enzyme inhibition potentiates the anti-myeloma activity of natural killer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NEDD8-Activating Enzyme Inhibitor MLN4924 Inhibits Both the Tumor Stroma and Angiogenesis in Pancreatic Cancer via Gli1 and REDD1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
Head-to-Head Comparison: TAS4464 Hydrochloride vs. MLN4924 (Pevonedistat) in Neddylation Pathway Inhibition
A Comprehensive Guide for Researchers and Drug Development Professionals
This guide provides an objective, data-driven comparison of two prominent inhibitors of the NEDD8-activating enzyme (NAE), TAS4464 hydrochloride and MLN4924 (pevonedistat). Both compounds are pivotal tools in cancer research, targeting the neddylation pathway, a critical regulator of protein degradation and cell cycle control. This document summarizes their performance based on preclinical data, outlines detailed experimental methodologies, and visualizes key pathways and workflows to aid in experimental design and interpretation.
Executive Summary
This compound and MLN4924 are both potent and selective inhibitors of the NEDD8-activating enzyme (NAE), a key component of the neddylation pathway. Preclinical evidence strongly indicates that TAS4464 is a more potent and selective inhibitor of NAE compared to MLN4924. This increased potency translates to greater anti-proliferative activity across a range of cancer cell lines and superior antitumor efficacy in in vivo models.
Quantitative Data Summary
The following tables provide a structured overview of the comparative performance of TAS4464 and MLN4924 based on published preclinical data.
Table 1: In Vitro Enzyme Inhibition
| Target Enzyme | TAS4464 IC₅₀ (nmol/L) | MLN4924 IC₅₀ (nmol/L) | Fold Difference (MLN4924/TAS4464) | Reference |
| NAE | 0.955 | 10.5 | ~11x | [1] |
| UAE (Ubiquitin E1) | 449 | >10,000 | >22x (Selectivity) | [1] |
| SAE (SUMO E1) | 1,280 | >10,000 | >7.8x (Selectivity) | [1] |
| Carbonic Anhydrase II (Off-target) | 730 | 16.7 | ~0.02x (Higher off-target for MLN4924) | [1] |
Table 2: In Vitro Anti-proliferative Activity (GI₅₀, 72h incubation)
| Cell Line | Cancer Type | TAS4464 GI₅₀ (nmol/L) | MLN4924 GI₅₀ (nmol/L) | Fold Difference (MLN4924/TAS4464) | Reference |
| CCRF-CEM | Acute lymphoblastic leukemia | 0.8 | 51 | 63.8 | [1] |
| HCT116 | Colon cancer | 3.2 | 19 | 5.9 | [1] |
| A549 | Lung cancer | 1.8 | 44 | 24.4 | [1] |
| PC-3 | Prostate cancer | 3.5 | 11 | 3.1 | [1] |
| PANC-1 | Pancreatic cancer | 4.1 | 160 | 39.0 | [1] |
Table 3: In Vivo Antitumor Efficacy in CCRF-CEM Xenograft Model
| Treatment Group | Dosing Schedule | Tumor Growth Inhibition | Outcome | Reference |
| TAS4464 | 100 mg/kg, i.v., once a week | Not reported (complete regression) | Complete tumor regression without marked weight loss | [2] |
| MLN4924 | 120 mg/kg, i.v., twice a week | Not reported (less efficacious) | Less efficacious than TAS4464 | [2] |
Signaling Pathway and Mechanism of Action
Both TAS4464 and MLN4924 are mechanism-based inhibitors of NAE. They form a covalent adduct with NEDD8, which then binds tightly to NAE, preventing the transfer of NEDD8 to its conjugating enzyme (E2) and subsequent neddylation of cullin-RING ligases (CRLs). The inhibition of CRL activity leads to the accumulation of CRL substrate proteins, such as p27 and CDT1, which in turn induces cell cycle arrest, senescence, and apoptosis in cancer cells.
Caption: The Neddylation Pathway and Inhibition by TAS4464 and MLN4924.
Experimental Workflow for Comparative Analysis
A typical workflow for the head-to-head comparison of NAE inhibitors like TAS4464 and MLN4924 involves a multi-step process, from initial in vitro enzymatic assays to in vivo animal studies.
Caption: A generalized experimental workflow for comparing NAE inhibitors.
Experimental Protocols
The following are detailed protocols for key experiments used to compare TAS4464 and MLN4924. These are generalized protocols and may require optimization for specific cell lines or experimental conditions.
In Vitro NAE Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of TAS4464 and MLN4924 against the NEDD8-activating enzyme (NAE).
Materials:
-
Recombinant human NAE (APPBP1/UBA3)
-
Recombinant human NEDD8
-
Recombinant human UBE2M (Ubc12)
-
ATP
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT)
-
This compound and MLN4924 (dissolved in DMSO)
-
96-well plates
-
Plate reader capable of detecting the assay signal (e.g., fluorescence, luminescence, or radioactivity)
Procedure:
-
Compound Preparation: Prepare a serial dilution of TAS4464 and MLN4924 in DMSO. Further dilute the compounds in the assay buffer to the desired final concentrations.
-
Reaction Setup: In a 96-well plate, add the assay buffer, NAE, and the test compounds (or DMSO for control). Incubate for 15-30 minutes at room temperature.
-
Initiate Reaction: Add a mixture of NEDD8, UBE2M, and ATP to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Detection: Stop the reaction and measure the NAE activity. The method of detection will depend on the specific assay format (e.g., quantifying the formation of the NEDD8-UBE2M conjugate via Western blot, or using a fluorescence/luminescence-based readout).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
Objective: To determine the anti-proliferative activity (GI₅₀) of TAS4464 and MLN4924 in cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound and MLN4924 (dissolved in DMSO)
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a predetermined density (e.g., 1,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of TAS4464 and MLN4924 in culture medium. Add the diluted compounds to the wells. Include wells with vehicle (DMSO) as a negative control and wells with no cells as a background control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Subtract the background luminescence from all readings. Calculate the percentage of cell viability for each treatment relative to the DMSO control. Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the GI₅₀ value.
Western Blot for Cullin Neddylation
Objective: To assess the inhibition of cullin neddylation and the accumulation of CRL substrates in cells treated with TAS4464 and MLN4924.
Materials:
-
Cancer cell lines
-
This compound and MLN4924
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cullin1, anti-NEDD8, anti-p27, anti-CDT1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with various concentrations of TAS4464, MLN4924, or DMSO for a specified time (e.g., 4-24 hours). Harvest and lyse the cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C. The next day, wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add ECL detection reagent. Capture the chemiluminescent signal using an imaging system.
-
Analysis: Analyze the band intensities. Inhibition of neddylation will be observed as a decrease in the higher molecular weight band (neddylated cullin) and an increase in the lower molecular weight band (un-neddylated cullin). Concurrently, assess the accumulation of CRL substrates like p27 and CDT1. Use β-actin as a loading control.
In Vivo Tumor Xenograft Study
Objective: To evaluate the in vivo antitumor efficacy of TAS4464 and MLN4924 in a mouse xenograft model.
Materials:
-
Immunodeficient mice (e.g., NOD-SCID or athymic nude mice)
-
Cancer cell line (e.g., CCRF-CEM)
-
Matrigel (optional)
-
This compound and MLN4924 formulated for intravenous (i.v.) injection
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells in 100 µL of PBS, with or without Matrigel) into the flank of the mice.
-
Tumor Growth and Randomization: Monitor tumor growth by measuring tumor volume with calipers. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle control, TAS4464, MLN4924).
-
Drug Administration: Administer the compounds according to the planned dosing schedule (e.g., intravenously). Record the body weight of the mice regularly to monitor for toxicity.
-
Tumor Monitoring: Continue to measure tumor volume at regular intervals throughout the study.
-
Endpoint: The study can be terminated when tumors in the control group reach a specific size, or after a predetermined treatment period. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic studies via Western blot).
-
Data Analysis: Plot the mean tumor volume over time for each treatment group. Calculate tumor growth inhibition (TGI) and assess the statistical significance of the differences between the treatment and control groups.
Conclusion
The available preclinical data consistently demonstrate that this compound is a more potent and selective inhibitor of the NEDD8-activating enzyme than MLN4924. This translates to superior anti-proliferative activity in vitro and more profound antitumor efficacy in vivo. For researchers investigating the neddylation pathway or developing novel anti-cancer therapeutics, TAS4464 represents a highly effective pharmacological tool. This guide provides the foundational information and experimental frameworks necessary to conduct rigorous comparative studies and further elucidate the therapeutic potential of NAE inhibition.
References
Safety Operating Guide
Safe Disposal of TAS4464 Hydrochloride: A Guide for Laboratory Professionals
For immediate reference, TAS4464 hydrochloride is classified as a corrosive material that can cause severe skin burns and eye damage and may be corrosive to metals. Proper handling and disposal are crucial to ensure personnel safety and environmental protection. This guide provides detailed procedures for the safe disposal of this compound in a laboratory setting, in line with general best practices for hazardous chemical waste management.
I. Hazard and Safety Information
Before handling this compound, it is imperative to be familiar with its hazard profile. The following table summarizes the key safety information.
| Hazard Classification | Description | Precautionary Measures |
| Skin Corrosion | Causes severe skin burns. | Wear protective gloves, clothing, and face shield. |
| Eye Damage | Causes serious eye damage. | Wear safety goggles or a face shield. |
| Corrosive to Metals | May be corrosive to metals. | Store in a compatible, non-metallic container. |
| Acute Toxicity | While specific data for this compound is not readily available, similar compounds can be harmful if ingested or inhaled. | Avoid breathing dust, fumes, gas, mist, vapors, or spray. Handle in a well-ventilated area or with respiratory protection. |
II. Proper Disposal Procedure
The disposal of this compound must adhere to local, state, and federal regulations. Do not dispose of this chemical down the drain or in regular trash.
Step 1: Personal Protective Equipment (PPE)
Before beginning any disposal-related activities, ensure you are wearing the appropriate PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety goggles and a face shield.
-
Lab Coat: A lab coat or other protective clothing to prevent skin contact.
Step 2: Waste Segregation and Collection
Proper segregation of chemical waste is critical to prevent dangerous reactions.
-
Solid Waste:
-
Collect unadulterated solid this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container should be made of a material compatible with corrosive substances (e.g., high-density polyethylene - HDPE).
-
Contaminated materials such as weighing paper, pipette tips, and gloves should also be placed in this container.
-
-
Liquid Waste (Solutions):
-
Collect solutions containing this compound in a separate, designated hazardous waste container for corrosive liquids.
-
Ensure the container is properly vented if there is a risk of gas buildup.
-
Do not mix with other incompatible waste streams.
-
Step 3: Labeling
Properly label the hazardous waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The concentration (if in solution)
-
The associated hazards (e.g., "Corrosive," "Toxic")
-
The date of accumulation
-
Your name and laboratory contact information
Step 4: Storage
Store the hazardous waste container in a designated satellite accumulation area that is:
-
Secure and under the control of laboratory personnel.
-
Away from incompatible materials.
-
In a cool, dry, and well-ventilated location.
Step 5: Disposal
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Follow all institutional procedures for waste pickup requests.
III. Spill and Emergency Procedures
In the event of a spill, follow these procedures:
-
Evacuate: Immediately evacuate the affected area.
-
Alert: Notify your supervisor and your institution's EHS office.
-
Isolate: Prevent others from entering the spill area.
-
Cleanup: Only personnel trained in hazardous spill cleanup should address the spill, using appropriate PPE and spill kits. Neutralizing agents for corrosive materials should be used with caution as the reaction can be exothermic.
IV. Disposal Workflow Diagram
The following diagram illustrates the proper disposal workflow for this compound.
Caption: Disposal workflow for this compound.
Essential Safety and Logistical Information for Handling TAS4464 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical guidance for the handling and disposal of TAS4464 hydrochloride, a potent and selective inhibitor of the NEDD8 activating enzyme (NAE). Given its investigational nature and potential biological activity, it is imperative to handle this compound with the utmost care in a laboratory setting. The following procedures are based on established best practices for handling hazardous research chemicals.
Personal Protective Equipment (PPE)
Proper personal protective equipment is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Chemical-resistant, disposable gloves (e.g., nitrile). Change gloves frequently and immediately if contaminated. |
| Eye Protection | Safety Glasses/Goggles | ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles. |
| Body Protection | Lab Coat | A buttoned, knee-length lab coat. |
| Respiratory | Respirator | Recommended when handling the powder form outside of a certified chemical fume hood to avoid inhalation. |
Operational Plan: Handling and Storage
Adherence to a strict operational plan is critical to ensure safety and maintain the integrity of the compound.
Receiving and Inspection:
-
Upon receipt, visually inspect the external packaging for any signs of damage.
-
If the package is compromised, handle it as a potential spill and follow the spill response protocol.
Storage:
-
Store this compound in a cool, dry, and dark place.
-
Recommended long-term storage is at -20°C.
-
For short-term storage (days to weeks), 0-4°C is acceptable.[1]
-
The compound is shipped at ambient temperature and is stable for several weeks under these conditions.[1]
Preparation of Solutions:
-
All handling of the solid compound and preparation of solutions should be conducted in a certified chemical fume hood.
-
Use appropriate solvents as recommended by the supplier.
-
Ensure all labware is clean and dry before use.
Spill Response:
-
In case of a spill, evacuate the immediate area.
-
Wear appropriate PPE, including a respirator if the spill involves powder.
-
Contain the spill using absorbent material.
-
Clean the area with a suitable decontaminating agent.
-
Collect all contaminated materials in a sealed container for proper disposal.
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation:
-
Solid Waste: Unused or expired solid this compound should be disposed of as hazardous chemical waste.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, labeled, and sealed waste container.
-
Contaminated Materials: All disposable items that have come into contact with the compound (e.g., gloves, pipette tips, vials) should be considered contaminated and disposed of in a designated hazardous waste container.
Disposal Procedure:
-
Segregate waste into the appropriate categories.
-
Place all waste in clearly labeled, sealed containers.
-
Follow your institution's and local regulations for the disposal of hazardous chemical waste.
-
Do not dispose of this compound down the drain or in regular trash.
Experimental Protocols
While specific experimental protocols will vary, the following general guidelines should be followed when working with this compound:
-
Cell-Based Assays: When treating cells with this compound, perform all steps in a biological safety cabinet to maintain sterility and prevent exposure.
-
Animal Studies: For in vivo experiments, ensure that all animal handling procedures are approved by the Institutional Animal Care and Use Committee (IACUC). Administer the compound in a well-ventilated area and use appropriate PPE.
Visual Guidance
The following diagrams illustrate the recommended workflows for handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
